molecular formula C13H24N4O3 B7782166 Melanostatin CAS No. 9083-38-9

Melanostatin

Katalognummer: B7782166
CAS-Nummer: 9083-38-9
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: NOOJLZTTWSNHOX-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Melanostatin, more commonly designated in research as Melanocyte-Inhibiting Factor (MIF-1) or Pro-Leu-Gly-NH2, is an endogenous peptide hormone derived from the cleavage of oxytocin . It functions as a key regulator in the neuroendocrine system, primarily known for its role in inhibiting the release of α-melanocyte-stimulating hormone (α-MSH) . Its robust research profile is attributed to a complex mechanism of action, which includes acting as a positive allosteric modulator of the D2 and D4 dopamine receptor subtypes and demonstrating antagonistic effects on certain opioid receptor pathways . This unique biological activity drives its research value across multiple neuroscientific domains. Investigators utilize this compound (MIF-1) to explore its potential neuroprotective and neuromodulatory effects. Its allosteric modulation of dopamine receptors makes it a compound of interest for studying dopaminergic signaling and related pathways . Preclinical research has investigated its influence on behaviors and conditions, with studies suggesting potential antidepressant, nootropic, and anti-Parkinsonian effects . A key characteristic that makes it suitable for laboratory investigation is its high bioavailability via injection and its unusual resistance to metabolism by plasma protease enzymes, coupled with its ability to cross the blood-brain barrier . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJLZTTWSNHOX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173841
Record name Oxytocin C-terminal tripeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melanostatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2002-44-0, 9083-38-9
Record name L-Prolyl-L-leucylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxytocin C-terminal tripeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxytocin C-terminal tripeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-prolyl-L-leucylglycinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Melanostatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to Melanostatin: From Discovery to a Multifaceted Neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery and History of Melanostatin Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of this compound, also known as MSH-Release Inhibiting Factor (MIF-1) or Pro-Leu-Gly-NH2 (PLG). It details the key experiments, presents quantitative data in a structured format, and outlines the experimental protocols that were instrumental in its characterization. This document also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted peptide.

Discovery and Early History

The story of this compound begins in the mid-1960s with the search for factors from the hypothalamus that control the secretion of hormones from the pituitary gland.

The Hypothalamic Control of MSH Release

In 1966, Andrew V. Schally and Abba J. Kastin provided evidence for a hypothalamic factor that inhibits the release of melanocyte-stimulating hormone (MSH) from the pituitary. This substance was termed MSH-release inhibiting factor, or MIF.

Isolation from Bovine Hypothalami and Structural Elucidation

The first successful isolation of a substance with MIF activity was reported in 1971 by R.M.G. Nair, Abba J. Kastin, and Andrew V. Schally from bovine hypothalamic extracts. Their work culminated in the identification of the tripeptide L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH2) as the active compound, which they referred to as MIF-I.[1][2] Almost concurrently, Celis and colleagues also identified Pro-Leu-Gly-NH2 as a product of oxytocin (B344502) cleavage with MSH-release inhibiting activity.[3]

An Independent Discovery: A Melanin (B1238610) Synthesis Inhibitor from Microbes

In a separate line of research, a new molecule with melanin synthesis inhibitory properties was discovered.

Screening for Melanin Biosynthesis Inhibitors

In 1990, Tomita and colleagues developed a novel screening method for melanin biosynthesis inhibitors using the melanin-producing bacterium Streptomyces bikiniensis.[4][5] This method led to the discovery of a potent inhibitory compound from the fermentation broth of another actinomycete.

Isolation and Characterization from Streptomyces clavifer

In 1991, Ishihara and a team at the Bristol-Myers Squibb Research Institute in Tokyo, Japan, reported the isolation of a new antibiotic with melanin synthesis inhibitory activity from the fermentation broth of Streptomyces clavifer. They named this compound this compound.[6] Through spectral analysis and degradation experiments, they determined its structure to be identical to that of MIF-1, namely Pro-Leu-Gly-NH2.[6][7]

Biological Activities of this compound

This compound (MIF-1) has been shown to possess a range of biological activities, primarily centered around its ability to inhibit melanin synthesis and modulate the central nervous system, particularly the dopaminergic system.

Inhibition of Melanin Synthesis

This compound's originally described activity from its microbial source was the inhibition of melanin production.[6][7] This effect is thought to be mediated through the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.

Neuromodulatory Effects: The Dopamine (B1211576) Connection

Early studies with MIF-1 revealed its significant effects on the central nervous system. In 1971, Plotnikoff and colleagues demonstrated that MIF-1 potentiates the behavioral effects of L-DOPA, a precursor to the neurotransmitter dopamine.[1][8] This finding pointed towards an interaction between MIF-1 and the dopaminergic system. Subsequent research has shown that this compound acts as a positive allosteric modulator of D2 and D4 dopamine receptors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal studies on this compound.

Table 1: Inhibition of Melanin Synthesis

CompoundAssay SystemEndpointIC50 / InhibitionReference
This compoundStreptomyces bikiniensisMelanin Formation-[7]
This compoundB16 Melanoma CellsMelanin FormationStrong Inhibition[6][7]

Table 2: Dopamine Receptor Binding and Modulation

LigandReceptor/SystemParameterValueReference
[3H]DopamineRat Striatal MembranesKd~5-10 nM[9]
[3H]HaloperidolCalf Striatal MembranesKd1-3 nM[10]
Pro-Leu-Gly-NH2Bovine Striatal Dopamine ReceptorsModulationEnhances agonist binding[11]

Table 3: Inhibition of α-MSH Release

CompoundSystemConditionInhibitionReference
Pro-Leu-Gly-NH2 (0.04 µg - 1 µg)Male Rat Hypothalamic SlicesSpontaneous ReleaseDose-dependent inhibition[12]
Pro-Leu-Gly-NH2 (0.04 µg - 1 µg)Male Rat Hypothalamic SlicesPotassium-induced ReleaseDose-dependent inhibition[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of this compound.

Isolation of this compound from Streptomyces clavifer (Based on Ishihara et al., 1991)

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces clavifer.

Protocol:

  • Fermentation: Culture Streptomyces clavifer No. N924-2 in a suitable production medium and incubate under optimal conditions for this compound production.

  • Harvesting and Extraction: After fermentation, centrifuge the broth to separate the mycelium. The supernatant contains the crude this compound.

  • Adsorption Chromatography: Pass the supernatant through a column of Diaion HP-20 resin. Wash the column with water and then elute the active fraction with methanol (B129727).

  • Silica (B1680970) Gel Chromatography: Concentrate the methanol eluate and apply it to a silica gel column. Elute with a solvent system of chloroform-methanol.

  • Sephadex LH-20 Chromatography: Further purify the active fractions from the silica gel column using a Sephadex LH-20 column, eluting with methanol.

  • High-Performance Liquid Chromatography (HPLC): The final purification step is performed by reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.

  • Characterization: The purified this compound is characterized by mass spectrometry and NMR to confirm its structure as Pro-Leu-Gly-NH2.

Solid-Phase Synthesis of Pro-Leu-Gly-NH2

Objective: To chemically synthesize the tripeptide Pro-Leu-Gly-NH2.

Protocol:

  • Resin Preparation: Start with a Rink amide resin, which will yield a C-terminal amide upon cleavage.

  • First Amino Acid Coupling (Glycine):

    • Swell the resin in a suitable solvent like dimethylformamide (DMF).

    • Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.

    • Couple Fmoc-Gly-OH to the resin using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

  • Second Amino Acid Coupling (Leucine):

    • Remove the Fmoc group from the resin-bound glycine (B1666218).

    • Couple Fmoc-Leu-OH to the glycine residue.

  • Third Amino Acid Coupling (Proline):

    • Remove the Fmoc group from the resin-bound leucine (B10760876).

    • Couple Fmoc-Pro-OH to the leucine residue.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Melanin Synthesis Inhibition Assay in B16 Melanoma Cells

Objective: To assess the inhibitory effect of this compound on melanin production in cultured melanoma cells.

Protocol:

  • Cell Culture: Culture B16 melanoma cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Seed the cells in multi-well plates. After cell attachment, treat the cells with various concentrations of this compound. A known melanin synthesis inhibitor like kojic acid can be used as a positive control.

  • Incubation: Incubate the cells with the test compounds for a period of 48-72 hours.

  • Melanin Quantification:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with a solution of NaOH.

    • Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The absorbance is proportional to the melanin content.

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.

Dopamine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the affinity of a compound for dopamine receptors.

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in dopamine receptors, such as the striatum. This involves homogenization of the tissue followed by centrifugation to isolate the membranes.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand that binds to dopamine receptors (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. From this competition curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

Melanostatin_Signaling cluster_melanin Melanin Synthesis Pathway cluster_dopamine Dopamine Receptor Modulation alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Tyrosinase->Melanin Catalysis Melanostatin_melanin This compound Melanostatin_melanin->Tyrosinase Inhibition Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein AC_dopa Adenylyl Cyclase G_protein->AC_dopa cAMP_dopa cAMP AC_dopa->cAMP_dopa Downstream Downstream Effects cAMP_dopa->Downstream Melanostatin_dopa This compound Melanostatin_dopa->D2R Positive Allosteric Modulation Experimental_Workflows cluster_isolation This compound Isolation Workflow cluster_assay Melanin Inhibition Assay Workflow Ferm Fermentation of S. clavifer Ext Extraction from Supernatant Ferm->Ext Adsorp Adsorption Chromatography Ext->Adsorp Silica Silica Gel Chromatography Adsorp->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC_iso RP-HPLC Purification Sephadex->HPLC_iso Char Structural Characterization HPLC_iso->Char Culture Culture B16 Melanoma Cells Treat Treat with This compound Culture->Treat Incubate Incubate 48-72h Treat->Incubate Viability Cell Viability Assay (MTT) Treat->Viability Lyse Lyse Cells Incubate->Lyse Measure Measure Absorbance at 475 nm Lyse->Measure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Melanostatin

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as MSH-release inhibiting factor (MIF-1). The information is curated for researchers, scientists, and professionals involved in drug development. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is the C-terminal tripeptide of oxytocin, with the amino acid sequence Pro-Leu-Gly-NH2. It is an endogenous peptide that plays a role in the regulation of melanocyte-stimulating hormone (MSH) release.[1][2][3] Its synthetic analog, this compound DM, has also been developed for cosmetic applications.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound (Pro-Leu-Gly-NH2).

Property Value Source
Molecular Formula C13H24N4O3[2]
Molecular Weight 284.35 g/mol [2]
Amino Acid Sequence Pro-Leu-Gly-NH2[2]
Physical Description Solid[2]
Theoretical Isoelectric Point (pI) ~9.7 (Calculated)
XLogP3 -1.4[2]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide like this compound, with a single primary ionizable group (the N-terminal α-amino group), the theoretical pI can be estimated from the pKa of this group. A more precise value can be determined experimentally.

Methodology: Capillary Isoelectric Focusing (cIEF)

  • Principle: cIEF separates molecules based on their pI in a pH gradient. When a peptide reaches the point in the pH gradient that corresponds to its pI, it has no net charge and stops migrating in the applied electric field.

  • Sample Preparation:

    • Dissolve lyophilized this compound in deionized water to a concentration of 1-5 mg/mL.

    • Mix the this compound solution with a solution of carrier ampholytes that cover the expected pI range (e.g., pH 7-11).

    • Add pI markers with known isoelectric points for calibration.

  • Instrumentation and Conditions:

    • Instrument: A capillary electrophoresis instrument equipped for cIEF.

    • Capillary: A neutral-coated capillary.

    • Anolyte: An acidic solution (e.g., phosphoric acid).

    • Catholyte: A basic solution (e.g., sodium hydroxide).

    • Focusing: Apply a high voltage to the capillary to establish a stable pH gradient and allow the sample components to migrate to their respective pI positions.

    • Mobilization and Detection: After focusing, mobilize the focused zones past a detector (typically UV at 280 nm) by applying pressure or a chemical mobilizer.

  • Data Analysis:

    • Create a calibration curve by plotting the migration time of the pI markers against their known pI values.

    • Determine the pI of this compound by interpolating its migration time on the calibration curve.

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its formulation and application.

Methodology: High-Throughput Shake-Flask Method

  • Principle: This method determines the equilibrium solubility of a compound in a given solvent by measuring the concentration of the compound in a saturated solution.

  • Materials:

    • This compound powder.

    • Solvents: Deionized water, ethanol, Dimethyl sulfoxide (B87167) (DMSO).

    • Microcentrifuge tubes or a 96-well plate.

    • Shaker/incubator.

    • HPLC system for quantification.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of each solvent in separate tubes/wells.

    • Seal the tubes/wells and place them on a shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the quantification assay.

  • Quantification (RP-HPLC):

    • Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

      • Column: C18 column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

      • Detection: UV at 214 nm.

    • Prepare a standard curve of this compound of known concentrations.

    • Analyze the diluted supernatant samples by HPLC and determine the concentration from the standard curve.

    • Calculate the solubility in the original solvent, taking the dilution factor into account.

Stability Analysis

The stability of this compound in aqueous solutions at different pH and temperature conditions is a critical parameter for its storage and therapeutic use.

Methodology: HPLC-Based Stability Study

  • Principle: The degradation of this compound over time is monitored by measuring the decrease in the concentration of the parent peptide using a stability-indicating HPLC method.

  • Sample Preparation:

    • Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

    • Dissolve this compound in each buffer to a known initial concentration (e.g., 1 mg/mL).

    • Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each condition.

    • Immediately analyze the sample using a stability-indicating RP-HPLC method (as described in the solubility section). The method should be able to separate the intact this compound from its degradation products.[1]

  • Data Analysis:

    • For each condition, plot the percentage of remaining this compound against time.

    • Determine the degradation kinetics, which often follows first-order or pseudo-first-order kinetics for peptides in solution.[4]

    • Calculate the degradation rate constant (k) and the half-life (t1/2) or shelf-life (t90) for each condition.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are provided below using Graphviz (DOT language).

This compound's Role in Melanogenesis Signaling

This compound is known to inhibit the release of α-Melanocyte Stimulating Hormone (α-MSH). This action effectively antagonizes the melanogenesis cascade initiated by α-MSH.

Melanogenesis_Signaling_Pathway This compound This compound (MIF-1) Hypothalamus Hypothalamus This compound->Hypothalamus alpha_MSH α-MSH Hypothalamus->alpha_MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Melanogenic_Enzymes Tyrosinase, TRP1, TRP2 MITF->Melanogenic_Enzymes Expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow start Start: This compound Sample identity Identity Confirmation (LC-MS, Amino Acid Analysis) start->identity purity Purity Assessment (RP-HPLC) identity->purity solubility Solubility Determination (Shake-Flask, HPLC) purity->solubility pi_determination Isoelectric Point (pI) (Capillary Isoelectric Focusing) purity->pi_determination stability Stability Study (pH, Temperature) purity->stability data_compilation Data Compilation and Analysis solubility->data_compilation pi_determination->data_compilation degradation_analysis Degradation Product ID (LC-MS/MS) stability->degradation_analysis degradation_analysis->data_compilation end End: Technical Report data_compilation->end Stability_Testing_Logic start Define Stability Conditions (pH, Temp, Time) prep_samples Prepare this compound Solutions in Buffers start->prep_samples incubate Incubate Samples prep_samples->incubate sampling Collect Samples at Time Points incubate->sampling sampling->sampling Next Time Point hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis quantify Quantify Remaining This compound hplc_analysis->quantify kinetics Determine Degradation Kinetics (k, t1/2) quantify->kinetics end Report Stability Profile kinetics->end

References

Melanostatin Peptides: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Melanostatin peptide family, including the endogenous tripeptide Melanocyte-Inhibiting Factor (MIF-1) and its synthetic derivatives, this compound DM and Nonapeptide-1. The document details their molecular structures, diverse biological functions, and the signaling pathways they modulate. It serves as a comprehensive resource, incorporating quantitative pharmacological data, detailed experimental protocols for key bioassays, and visual representations of critical pathways and workflows to facilitate advanced research and development.

Peptide Structure and Nomenclature

The term "this compound" encompasses a group of peptides that primarily function by inhibiting the release or action of melanocyte-stimulating hormone (MSH). The foundational peptide and its key synthetic analogues are detailed below.

  • This compound (MIF-1): The original and endogenous form, MIF-1 is a tripeptide derived from the enzymatic cleavage of the hormone oxytocin.[1] It is also known as Pro-Leu-Gly-NH2 (PLG).[1] Its structure is notably stable in human plasma.[2][3]

  • This compound DM: A synthetic hexapeptide designed as a more specific inhibitor of α-melanocyte stimulating hormone (α-MSH) for cosmetic and research applications.[4] Its structure incorporates D-amino acids to enhance stability.[5]

  • Nonapeptide-1 (Melanostatine™-5): A synthetic nonapeptide developed as a potent and selective antagonist of the Melanocortin 1 Receptor (MC1R).[6][7] It acts by competitively blocking the binding of α-MSH.[8]

Table 1: Structures of Key this compound Peptides

Peptide NameAbbreviation / SynonymSequenceMolecular FormulaMolecular Weight ( g/mol )
This compoundMIF-1, PLGPro-Leu-Gly-NH2C13H24N4O3284.35
This compound DM-His-D-Arg-Ala-Trp-D-Phe-Lys-NH2C41H58N14O6842.99
Nonapeptide-1Melanostatine™-5Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2C61H87N15O9S1206.50

Mechanism of Action and Biological Function

This compound peptides exert their effects through multiple signaling pathways, with the synthetic analogues being more targeted towards melanocortin receptors, while the endogenous MIF-1 displays a broader range of neuromodulatory activities.

Inhibition of Melanogenesis via the MC1 Receptor

The primary function of synthetic analogues like Nonapeptide-1 and this compound DM is the inhibition of melanin (B1238610) synthesis. They achieve this by antagonizing the Melanocortin 1 Receptor (MC1R), a Gs protein-coupled receptor (GPCR) expressed on melanocytes.[4][8]

The canonical signaling pathway is as follows:

  • Activation: α-MSH, released in response to stimuli like UV radiation, binds to MC1R.[9]

  • Second Messenger Production: The activated receptor stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[9]

  • Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • Transcription Factor Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

  • Gene Expression: Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF).

  • Melanin Synthesis: MITF acts as a master regulator, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2, which catalyze the synthesis of melanin.[6]

This compound peptides competitively bind to MC1R, preventing α-MSH from initiating this cascade, thereby reducing the production of melanin.[6][8]

Melanogenesis_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space aMSH α-MSH MC1R MC1R aMSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Gene Expression pCREB->MITF Promotes Enzymes Tyrosinase, TRP1, TRP2 Expression MITF->Enzymes Melanin Melanin Synthesis Enzymes->Melanin Nonapeptide Nonapeptide-1 This compound DM Nonapeptide->MC1R Antagonizes

α-MSH signaling pathway and inhibition by this compound peptides.
Neuromodulation by MIF-1

Beyond pigmentation, the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2) functions as a neuromodulator with distinct activities:

  • Dopamine (B1211576) Receptor Modulation: MIF-1 and its peptidomimetics act as positive allosteric modulators of the dopamine D2 receptor.[10] They do not bind to the primary dopamine site but to a distinct allosteric site, enhancing the binding of dopamine agonists like ADTN.[2][11] This modulation shifts the receptor equilibrium towards a high-affinity state, potentiating dopaminergic signaling.[10]

  • Opioid Receptor Interaction: While MIF-1 itself shows negligible affinity for opioid receptors, its analogue Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) can interact with mu (μ) opioid sites, albeit with relatively low potency (IC50 ~1 µM).[12] This suggests a potential, though indirect, role in modulating opioid pathways.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound peptides have been characterized in various assays. Nonapeptide-1 is the most extensively studied in this regard.

Table 2: Receptor Binding Affinities (Ki) and Functional Potency (IC50) of this compound Peptides

PeptideTarget ReceptorAssay TypeValueCell LineReference(s)
Nonapeptide-1 Human MC1RCompetitive Binding (Ki)40 nM COS-1[6]
Human MC3RCompetitive Binding (Ki)470 nMCOS-1[6]
Human MC4RCompetitive Binding (Ki)1,340 nMCOS-1[6]
Human MC5RCompetitive Binding (Ki)2,400 nMCOS-1[6]
Human MC1RcAMP Inhibition (IC50)2.5 nM Melanocytes[6]
Human MC1RMelanosome Dispersion (IC50)11 nMMelanocytes[6]
Tyr-MIF-1 Mu (μ) Opioid ReceptorCompetitive Binding (IC50)~1 µMBrain Tissue[12]
MIF-1 (PLG) Mu (μ) Opioid ReceptorCompetitive Binding (IC50)> 100 µMBrain Tissue[12]
This compound DM Human MC1RCompetitive Binding / FunctionalData not available--

Note: Lower Ki and IC50 values indicate higher potency.

Pharmacokinetic Properties

The pharmacokinetic profiles of peptides are critical for their development as therapeutic or cosmetic agents. Peptides often face challenges with stability and bioavailability.

Table 3: Pharmacokinetic Parameters of this compound (MIF-1)

ParameterSpeciesValueRouteCommentsReference(s)
Elimination Half-life (t½) Rat (in vivo)9.8 min IVReflects rapid clearance in rodents.[2]
Distribution Half-life (t½) Rat (in vivo)1.03 minIVRapid distribution out of central compartment.[2]
Plasma Stability (t½) Rat (in vitro)26.4 min-Shows moderate stability in rat plasma.[2]
Plasma Stability (t½) Human (in vitro)5.6 days -Demonstrates exceptional stability in human plasma compared to rat.[2][3]

Experimental Protocols & Workflows

Peptide Synthesis and Purification Workflow

Synthetic peptides like this compound DM and Nonapeptide-1 are typically produced via Solid-Phase Peptide Synthesis (SPPS) and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Peptide_Synthesis_Workflow Start Resin Support SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) - Coupling - Deprotection Start->SPPS Sequential Amino Acid Addition Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude HPLC Purification (RP-HPLC) C18 Column Crude->HPLC QC Quality Control - Analytical HPLC (Purity) - Mass Spectrometry (Identity) HPLC->QC Final Lyophilized Pure Peptide QC->Final

General workflow for synthetic peptide production and purification.
In Vitro Bioassay Workflow

The biological activity of this compound peptides is assessed through a series of cell-based assays.

Bioassay_Workflow Culture 1. Cell Culture (e.g., B16-F10 Melanoma Cells, CHO-MC1R) Treatment 2. Treatment - Seed cells in multi-well plates - Apply this compound peptide - Apply α-MSH (agonist control) Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Endpoint 4. Endpoint Assays Incubation->Endpoint Melanin Melanin Content Assay Endpoint->Melanin Tyrosinase Cellular Tyrosinase Activity Assay Endpoint->Tyrosinase cAMP cAMP Quantification Assay Endpoint->cAMP

Standard workflow for in vitro evaluation of this compound peptides.
Protocol: Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes following treatment.

  • Objective: To measure the inhibitory effect of a this compound peptide on melanin synthesis.

  • Materials:

    • B16-F10 murine melanoma cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 6-well or 24-well cell culture plates

    • Phosphate-Buffered Saline (PBS)

    • Lysis Buffer: 1N NaOH containing 10% DMSO

    • Spectrophotometer (plate reader)

  • Methodology:

    • Cell Seeding: Seed B16-F10 cells into wells at a density of 5 x 10⁴ cells/well (for 6-well plates) and incubate for 24 hours to allow attachment.[13]

    • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound peptide. Include a positive control (e.g., α-MSH) and an untreated (vehicle) control.

    • Incubation: Incubate the cells for 48-72 hours.[6][13]

    • Cell Harvesting: Carefully remove the medium and wash the cells twice with cold PBS.

    • Lysis and Solubilization: Add an appropriate volume of Lysis Buffer (e.g., 1 mL for a 6-well plate) to each well. Incubate the plates at 80°C for 1 hour to fully solubilize the melanin granules.[13][14]

    • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405-492 nm using a spectrophotometer.[14] The absorbance is directly proportional to the melanin content.

    • Normalization (Optional): In parallel wells, determine the total protein content (e.g., via BCA assay) or cell number to normalize melanin content and account for any effects on cell proliferation.

Protocol: Cellular Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis within cell lysates.

  • Objective: To determine if the this compound peptide inhibits the enzymatic activity of tyrosinase.

  • Materials:

    • Treated cell pellets (from a parallel experiment to 5.3)

    • Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

    • L-DOPA solution (2 mg/mL in PBS)

    • Spectrophotometer (plate reader)

  • Methodology:

    • Cell Lysis: Lyse the harvested cell pellets in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal protein loading.

    • Enzyme Reaction: In a 96-well plate, add a standardized amount of protein lysate to each well. Initiate the reaction by adding the L-DOPA solution.[13]

    • Incubation: Incubate the plate at 37°C for 1 hour.[13]

    • Quantification: Measure the absorbance at 475 nm.[13] This wavelength corresponds to the formation of dopachrome, the colored product of the tyrosinase-L-DOPA reaction.

    • Analysis: Express tyrosinase activity as a percentage relative to the untreated control.

Protocol: HTRF cAMP Quantification Assay

This is a high-throughput competitive immunoassay to measure changes in intracellular cAMP levels.

  • Objective: To quantify the antagonistic effect of a this compound peptide on α-MSH-induced cAMP production.

  • Principle: Free cAMP generated by cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). A high level of cellular cAMP disrupts FRET, leading to a low signal, whereas a low level of cellular cAMP results in a high FRET signal.[5]

  • Materials:

    • Cells expressing MC1R (e.g., CHO-hMC1R stable cell line)

    • 384-well low-volume plates

    • Stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor)

    • Agonist (α-MSH) and Antagonist (this compound peptide)

    • HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody in lysis buffer)

    • HTRF-compatible plate reader

  • Methodology:

    • Cell Plating: Dispense cell suspension (e.g., 1500 cells/well) into a 384-well plate and incubate overnight.[1]

    • Antagonist Addition: Add serial dilutions of the this compound peptide to the wells. Incubate for a brief period (e.g., 15-30 minutes) at room temperature.[11]

    • Agonist Stimulation: Add α-MSH at a concentration known to elicit a robust response (e.g., its EC₈₀) to all wells except the negative control.[1]

    • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production.[1][14]

    • Lysis and Detection: Add the pre-mixed HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells. This step lyses the cells and initiates the competitive binding reaction.

    • Final Incubation: Incubate for 60 minutes at room temperature in the dark.[14]

    • Signal Reading: Read the plate on an HTRF-capable reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

    • Data Analysis: Calculate the ratio of the 665/620 signals and correct for background. Determine the IC50 value of the antagonist by fitting the dose-response data to a four-parameter logistic curve.[1]

References

An In-Depth Technical Guide to the Mechanism of Action of Melanostatin in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanostatins are a class of signaling molecules that play a pivotal role in the regulation of melanogenesis within melanocytes. This guide provides a comprehensive overview of the molecular mechanisms by which these molecules, primarily exemplified by the endogenous polypeptide Agouti Signaling Protein (ASIP), exert their effects. By competitively antagonizing the Melanocortin 1 Receptor (MC1R), melanostatins initiate a signaling cascade that leads to a reduction in eumelanin (B1172464) synthesis and a promotion of pheomelanin production. This document details the core signaling pathway, presents quantitative data on the effects of melanostatin (B1678129) analogues, provides detailed experimental protocols for studying these mechanisms, and includes visual diagrams to elucidate the complex interactions involved. This technical guide is intended to be a valuable resource for researchers in dermatology, cosmetology, and pharmacology who are investigating pigmentation disorders and developing novel therapeutic agents.

Introduction to this compound and its Role in Pigmentation

Melanostatins are antagonists of the Melanocortin 1 Receptor (MC1R), a key G protein-coupled receptor (GPCR) expressed on the surface of melanocytes. The most well-characterized endogenous this compound is the Agouti Signaling Protein (ASIP), a 132-amino acid paracrine factor.[1] In humans, ASIP is expressed in various tissues, including the skin.[1] The primary function of melanostatins in the context of pigmentation is to inhibit the production of black/brown eumelanin and promote the synthesis of red/yellow pheomelanin.[1][2] This is achieved by competitively blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to MC1R.[1][3] In addition to the naturally occurring ASIP, synthetic peptides such as Nonapeptide-1 (also known as Melanostatine-5) have been developed to mimic this antagonistic action for cosmetic and therapeutic purposes.

The Core Mechanism of Action: A Step-by-Step Breakdown

The action of this compound in melanocytes is a well-defined signaling pathway that begins at the cell membrane and culminates in the altered expression of key melanogenic enzymes.

Competitive Antagonism of the Melanocortin 1 Receptor (MC1R)

The signaling cascade is initiated by the binding of this compound (e.g., ASIP) to MC1R.[3] This binding event physically obstructs the interaction of α-MSH with the receptor.[3] As a competitive antagonist, the inhibitory effect of this compound is dependent on its concentration relative to that of α-MSH.

Attenuation of the cAMP Signaling Pathway

The binding of α-MSH to MC1R typically activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] this compound, by preventing α-MSH binding, abrogates this stimulation, resulting in a significant reduction in intracellular cAMP accumulation.[3]

Downregulation of Protein Kinase A (PKA) Activity

cAMP is a critical second messenger that allosterically activates Protein Kinase A (PKA). With reduced intracellular cAMP concentrations, the catalytic subunits of PKA remain largely inactive as they are bound to the regulatory subunits. This leads to a decrease in the phosphorylation of downstream PKA targets.

Reduced Activation of CREB and MITF Expression

A key substrate of PKA in this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB is a prerequisite for its activation as a transcription factor. Inactivated CREB is unable to bind to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated transcription factor (MITF) gene, leading to a downregulation of MITF transcription.[5] Studies have shown that ATF2 can also play a role in negatively regulating MITF transcription.[6]

Decreased Expression of Tyrosinase and Other Melanogenic Enzymes

MITF is considered the master regulator of melanocyte differentiation and melanogenesis.[7] It directly activates the transcription of several key melanogenic enzyme genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[8] Consequently, the this compound-induced decrease in MITF expression leads to a subsequent reduction in the synthesis of these enzymes.[6]

Inhibition of Melanin (B1238610) Synthesis

Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway, catalyzing the initial steps of converting tyrosine to dopaquinone.[9] The reduced abundance of tyrosinase and other melanogenic enzymes directly results in a decrease in the overall production of melanin. Furthermore, the altered enzymatic environment favors the production of pheomelanin over eumelanin.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the inhibitory effects of this compound analogues on various stages of the melanogenesis pathway.

CompoundReceptorAssay TypeValueReference
Nonapeptide-1MC1RCompetitive Binding (Ki)40 nMMedchemExpress
JNJ-10229570MC1RCompetitive Binding (IC50)270 nMMedchemExpress
CompoundAssay TypeCell LineValueReference
Nonapeptide-1α-MSH-induced cAMP inhibition (IC50)Melanocytes2.5 nMMedchemExpress
Nonapeptide-1Melanosome dispersion inhibition (IC50)Melanocytes11 nMMedchemExpress
Agouti Signaling Protein (1-10 nM)α-MSH-induced cAMP accumulationHuman MelanocytesBlocked stimulatory effects[3]
TreatmentTarget Gene/ProteinEffectFold ChangeCell LineReference
ATF2 KnockdownMITFIncrease>2-foldMouse Melanocytes[6]
MITF KnockdownTyrosinaseDecrease~5-foldMelanocytes[6]
Dominant-Negative MITFTyrosinase ProteinDecrease63 ± 3.7% reductionHuman Melanocytes[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

MC1R Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to MC1R.

Materials:

  • HEK293 cells expressing MC1R

  • Binding Buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% bacitracin, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]NDP-MSH)

  • Unlabeled competitor (this compound analogue)

  • Scintillation counter

Procedure:

  • Harvest HEK-293-EBNA cells expressing MC1R and resuspend in binding buffer.

  • Prepare cell membranes by mechanical homogenization followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • In a 96-well plate, add a constant concentration of radioligand (e.g., 0.4 nM [¹²⁵I]NDP-MSH).

  • Add serial dilutions of the unlabeled this compound competitor.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 2 hours.

  • To determine non-specific binding, include control wells with an excess of unlabeled NDP-MSH (e.g., 1 µM).

  • Separate bound from free radioligand by filtration through a glass fiber filter plate.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 or Ki value of the competitor.[10]

Intracellular cAMP Measurement

This assay measures the change in intracellular cAMP levels in response to MC1R agonists and antagonists.

Materials:

  • Melanocytes

  • Cell culture medium

  • α-MSH

  • This compound analogue

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Plate melanocytes in a 384-well plate and culture overnight.

  • Pre-treat cells with various concentrations of the this compound analogue for a specified time.

  • Stimulate the cells with a fixed concentration of α-MSH (e.g., 10 nM) for 15-30 minutes at 37°C.

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen cAMP assay kit.[11] This typically involves adding a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.

  • Read the plate on a TR-FRET capable plate reader at emission wavelengths of 615 nm and 665 nm with an excitation at 320 or 340 nm.

  • Calculate the TR-FRET ratio and determine the effect of the this compound analogue on α-MSH-induced cAMP production.

PKA Activity Assay

This assay measures the enzymatic activity of PKA in cell lysates.

Materials:

  • Melanocytes

  • Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 10 mM β-mercaptoethanol, protease and phosphatase inhibitors)

  • PKA activity assay kit (e.g., PepTag® Assay for Non-Radioactive Detection of PKA, Promega)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Treat melanocytes with α-MSH and/or this compound as required.

  • Wash cells with ice-cold PBS and lyse with PKA extraction buffer.[12]

  • Determine the protein concentration of the cell lysates.

  • Perform the PKA kinase reaction according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorescently labeled PKA substrate peptide and ATP.

  • Stop the reaction and separate the phosphorylated and non-phosphorylated substrate peptides by agarose gel electrophoresis.

  • Visualize the bands under UV light and quantify the amount of phosphorylated substrate, which is proportional to the PKA activity in the sample.

Quantitative Real-Time PCR (qPCR) for MITF and Tyrosinase Gene Expression

This method quantifies the mRNA levels of MITF and tyrosinase.

Materials:

  • Melanocytes

  • TRIzol reagent or RNA isolation kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for MITF, tyrosinase, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Treat melanocytes with this compound for the desired time.

  • Isolate total RNA from the cells using TRIzol or a suitable RNA isolation kit.[13]

  • Synthesize first-strand cDNA from the isolated RNA using reverse transcriptase.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene (MITF or tyrosinase) and the housekeeping gene, and the qPCR master mix.

  • Perform the qPCR cycling on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[8]

Western Blotting for MITF and Tyrosinase Protein Expression

This technique is used to detect and quantify the protein levels of MITF and tyrosinase.

Materials:

  • Melanocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MITF, tyrosinase, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat melanocytes with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.[14]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[15]

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes.

Materials:

  • Melanocytes

  • PBS

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer

Procedure:

  • Culture melanocytes in a 12-well plate and treat with this compound for the desired duration (e.g., 60 hours).[16]

  • To measure extracellular melanin, transfer an aliquot of the culture medium to a 96-well plate and measure the absorbance at 405 nm.

  • To measure intracellular melanin, wash the cells with PBS.

  • Solubilize the cells in 1 N NaOH with 10% DMSO and incubate at 80°C for 1 hour.[16]

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound and the workflows of key experimental protocols.

Melanostatin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (e.g., ASIP) MC1R MC1R This compound->MC1R Binds & Blocks G_protein Gαs alphaMSH α-MSH alphaMSH->MC1R Binds & Activates MC1R->G_protein Activates MC1R->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Activates G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts AC->cAMP Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activates cAMP->PKA Inhibition CREB CREB PKA->CREB Phosphorylates PKA->CREB Inhibition pCREB p-CREB MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription pCREB->MITF_gene Inhibition Nucleus Nucleus MITF MITF MITF_gene->MITF TYR_gene Tyrosinase Gene MITF->TYR_gene Activates Transcription MITF->TYR_gene Inhibition Tyrosinase Tyrosinase TYR_gene->Tyrosinase Melanin Eumelanin Synthesis Tyrosinase->Melanin Catalyzes Tyrosinase->Melanin Inhibition

Caption: this compound Signaling Pathway in Melanocytes.

Experimental_Workflow_qPCR start Melanocyte Culture & This compound Treatment rna_isolation Total RNA Isolation start->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr_setup qPCR Reaction Setup (Primers, SYBR Green, cDNA) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end Relative Gene Expression (MITF, Tyrosinase) data_analysis->end

Caption: Workflow for qPCR Analysis of Gene Expression.

Experimental_Workflow_Western_Blot start Melanocyte Culture & This compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MITF, anti-Tyrosinase) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Relative Protein Expression detection->end

Caption: Workflow for Western Blot Analysis of Protein Expression.

Conclusion

The mechanism of action of this compound in melanocytes is a well-characterized example of receptor antagonism leading to significant downstream effects on gene expression and cellular function. By competitively inhibiting the MC1R, melanostatins effectively silence the α-MSH-induced signaling cascade, resulting in decreased production of eumelanin. The information and protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of this pathway and to explore the therapeutic and cosmetic potential of modulating melanocyte activity. A thorough understanding of these molecular events is crucial for the development of novel agents for treating pigmentation disorders and for the advancement of skin biology research.

References

An In-depth Technical Guide on Melanostatin as a Dopamine D2 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanostatin, also known as Prolyl-Leucyl-Glycinamide (PLG) or MIF-1, is an endogenous neuropeptide that has garnered significant interest for its role as a positive allosteric modulator (PAM) of the dopamine (B1211576) D2 receptor (D2R). This technical guide provides a comprehensive overview of the core mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound's interaction with the D2R. By enhancing the affinity of the receptor for its agonists, this compound presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders associated with dopaminergic dysfunction, including Parkinson's disease and schizophrenia.[1][2] This document serves as a resource for researchers and drug development professionals, offering detailed methodologies for key experiments and a summary of the current understanding of this compound's modulatory effects.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of motor control, motivation, and cognition in the central nervous system.[3] Dysregulation of D2R signaling is implicated in the pathophysiology of numerous disorders, making it a key target for therapeutic intervention.[3] Allosteric modulation of GPCRs offers a nuanced approach to drug development, providing the potential for greater subtype selectivity and a ceiling effect that can mitigate the risk of overdose.[4]

This compound (MIF-1) is a naturally occurring tripeptide (Pro-Leu-Gly-NH2) that acts as a positive allosteric modulator of the D2R.[1][5][6] It has been shown to potentiate the binding of agonists to the D2R without exhibiting intrinsic agonist activity itself.[1][7] This modulatory action is believed to stabilize the high-affinity, G protein-coupled state of the receptor, thereby enhancing the efficacy of endogenous dopamine and other D2R agonists.[7] This guide will delve into the quantitative aspects of this modulation and provide detailed protocols for its investigation.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the dopamine D2 receptor, a site topographically distinct from the orthosteric binding site where dopamine and other agonists/antagonists bind. This interaction does not directly activate the receptor but rather influences the binding and/or efficacy of orthosteric ligands.

The primary mechanism of action of this compound as a D2R modulator is the potentiation of agonist binding. It has been demonstrated that this compound increases the affinity of the high-affinity state of the D2R for agonists.[1] This is significant because the high-affinity state is the conformation that couples to intracellular G proteins to initiate a signaling cascade. By stabilizing this state, this compound effectively lowers the concentration of an agonist required to elicit a functional response.

dot

Caption: D2 Receptor Signaling Pathway with this compound Modulation.

Quantitative Data Presentation

The following tables summarize the quantitative data available on the modulatory effects of this compound (MIF-1) and its analogs on the dopamine D2 receptor.

Table 1: Functional Assay Data for this compound (MIF-1) and its Analogs on D2 Receptor

CompoundAssay TypeCell LineAgonistParameterValueReference
MIF-1cAMP MobilizationNot SpecifiedDopamineEC5023.64 ± 6.73 nM (at 1 nM)[7][8]
MIF-1cAMP MobilizationNot SpecifiedDopamine% of Dopamine Emax31.9 ± 17.6% (at 10 nM)[7]
Bioconjugate 1cAMP MobilizationhD2R expressingDopamineEC5026.39 ± 3.37 nM (at 0.01 nM)[7][8][9]
Bioconjugate 1cAMP MobilizationhD2R expressingDopamineFold Increase in DA Potency3.3[7][8][9]
Bioconjugate 2cAMP MobilizationhD2R expressingDopamineEC5017.82 ± 4.24 nM (at 0.01 nM)[7][8][9]
Bioconjugate 2cAMP MobilizationhD2R expressingDopamineFold Increase in DA Potency4.9[7][8][9]
Methyl l-pipecolyl-l-leucylglycinateFunctional AssayD2R expressingDopamineFold Increase in DA Potency4.1 (at 0.01 nM), 4.2 (at 1 nM)[1]

Table 2: Radioligand Binding Data for this compound (MIF-1) Analogs on D2 Receptor

CompoundRadioligandAssay TypeParameterValueReference
2-furoyl-l-leucylglycinamide (6a)[3H]-NPAAgonist Binding% Increase in Max Response11 ± 1% (at 10 pM)[10]
MIF-1[3H]-NPAAgonist Binding% Increase in Max Response18 ± 9% (at 10 pM)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the dopamine D2 receptor.

Radioligand Binding Assay for Allosteric Modulation

This protocol is designed to assess the effect of an allosteric modulator on the binding of a radiolabeled agonist to the D2 receptor.

Objective: To determine if this compound enhances the binding of a D2R agonist.

Materials:

  • Membrane Preparation: Striatal tissue from rodents or cells expressing the human D2R.

  • Radioligand: [3H]-N-propylnorapomorphine ([3H]-NPA) or other suitable D2R agonist radioligand.

  • Allosteric Modulator: this compound (MIF-1).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM dopamine or other suitable D2R agonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Modulator Effect: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration to determine its effect on agonist binding.

dot

Radioligand_Binding_Workflow start Start prep Prepare D2R Membrane Suspension start->prep plate Plate Membranes, Radioligand, & Test Compounds (MIF-1, Controls) prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Rapid Filtration to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate Specific Binding, Determine Ki/EC50 count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Measurement

This protocol measures the functional consequence of D2R activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the effect of this compound on the potency and efficacy of a D2R agonist in modulating cAMP levels.

Materials:

  • Cell Line: A cell line stably expressing the human D2R (e.g., HEK293 or CHO cells).

  • D2R Agonist: Dopamine or another suitable agonist.

  • Allosteric Modulator: this compound (MIF-1).

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture reagents.

  • 96- or 384-well plates.

Procedure:

  • Cell Culture: Culture the D2R-expressing cells to an appropriate confluency in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add the D2R agonist at various concentrations in the presence of forskolin.

  • Incubation: Incubate for a time specified by the cAMP assay kit manufacturer to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the EC50 and Emax values for the agonist under each condition to assess the modulatory effect of this compound.

Downstream Signaling Pathways

The canonical signaling pathway for the dopamine D2 receptor involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] this compound, by potentiating agonist binding, is expected to enhance this inhibitory effect.

Beyond the G protein-dependent pathway, D2R signaling can also involve β-arrestin recruitment.[5][12][13] β-arrestins play a role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[5] To date, there is a lack of specific studies investigating the direct effect of this compound on β-arrestin recruitment to the D2R. Future research should explore whether this compound exhibits bias towards either the G protein or β-arrestin pathway, which would have significant implications for its therapeutic potential and side-effect profile.

dot

Proposed_Mechanism cluster_receptor_states D2 Receptor Conformations cluster_ligands Ligands cluster_signaling Signaling Output Inactive Inactive State (Low Agonist Affinity) Active Active State (High Agonist Affinity) Inactive->Active Conformational Equilibrium Active->Inactive G_Protein_Coupling G-Protein Coupling & Signaling Active->G_Protein_Coupling Dopamine Dopamine Dopamine->Active Preferentially Binds to This compound This compound This compound->Active Stabilizes

Caption: Proposed Mechanism of this compound Action.

Therapeutic Potential and Future Directions

The ability of this compound to positively modulate the dopamine D2 receptor highlights its potential as a therapeutic agent for disorders characterized by dopaminergic hypofunction. In conditions like Parkinson's disease, where there is a loss of dopamine-producing neurons, a PAM like this compound could enhance the effects of remaining endogenous dopamine or lower the required doses of L-DOPA, potentially reducing side effects. In schizophrenia, where D2R antagonists are the primary treatment, a PAM could be used in conjunction with low-dose antagonists to fine-tune dopaminergic signaling.

Future research should focus on several key areas:

  • Determining the precise binding site of this compound on the D2 receptor.

  • Quantifying the Ki values for this compound's modulation of various D2R agonists.

  • Investigating the impact of this compound on D2R downstream signaling pathways , including β-arrestin recruitment and G protein subtype selectivity.

  • Exploring the in vivo efficacy of this compound and its analogs in animal models of dopamine-related disorders.

  • Assessing the effect of this compound on D2 receptor dimerization and internalization , which are important aspects of receptor function and regulation.[14][15]

Conclusion

This compound represents a promising endogenous modulator of the dopamine D2 receptor with significant therapeutic potential. Its ability to enhance agonist affinity provides a subtle yet powerful mechanism for fine-tuning dopaminergic neurotransmission. This technical guide has provided a comprehensive overview of the current knowledge, quantitative data, and experimental protocols necessary for the continued investigation of this compound and the development of novel allosteric modulators targeting the D2R. Further research into its detailed mechanism of action and in vivo effects will be crucial in translating the promise of this neuropeptide into clinical applications.

References

The Biological Activity of Pro-Leu-Gly-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1).

Introduction

Pro-Leu-Gly-NH2 (PLG), a tripeptide with the sequence L-Prolyl-L-leucyl-glycinamide, is an endogenous neuropeptide that plays a significant role in the central nervous system.[1] Initially identified for its role in inhibiting the release of melanocyte-stimulating hormone, subsequent research has revealed its multifaceted biological activities, most notably as a positive allosteric modulator of dopamine (B1211576) D2-like receptors.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of PLG, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies relevant to researchers in neuroscience and drug development.

Core Mechanism of Action: Allosteric Modulation of Dopamine Receptors

The primary mechanism through which PLG exerts its effects is by acting as a positive allosteric modulator of dopamine D2 and D4 receptor subtypes.[1][2] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the receptor.[3] This binding event induces a conformational change in the receptor that enhances the binding and signaling of endogenous dopamine and other dopamine receptor agonists.[2] Specifically, PLG has been shown to increase the affinity of the high-affinity state of the dopamine receptor for agonists and to increase the proportion of receptors in this G-protein-coupled, high-affinity state.[2][4] This modulatory effect is selective for D2-like receptors (D2S, D2L, and D4) and does not affect D1 or D3 dopamine receptors.[3]

The interaction of PLG with the D2 receptor is dependent on the receptor being coupled to its G-protein.[2] By enhancing agonist-induced GTPase activity, PLG and its analogs help maintain the receptor in its high-affinity state, thereby potentiating dopaminergic signaling.[5] This allosteric modulation represents a novel mechanism for regulating dopaminergic neurotransmission and offers a promising strategy for the development of new therapeutics.[3]

Quantitative Analysis of PLG's Biological Activity

The positive allosteric modulatory effects of PLG and its analogs on dopamine receptor binding have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of the potency and efficacy of these compounds.

Table 1: Enhancement of Dopamine Agonist Binding by Pro-Leu-Gly-NH2 (PLG)

Dopamine AgonistPLG ConcentrationPercent Enhancement of BindingReference
ADTN10⁻⁶ M26%[6]

Table 2: Activity of Pro-Leu-Gly-NH2 (PLG) Analogs on Dopamine Agonist Binding

PLG AnalogConcentrationPercent Enhancement of Agonist BindingAgonistReference
Peptidomimetic 1a10⁻⁸ M14.6 ± 3.9%[³H]NPA[4]
Peptidomimetic 3aNot specified21.4 ± 4.2%[³H]NPA[4]
Spiro bicyclic peptidomimetic 310⁻⁶ M40%ADTN[6]
Pro-Ahx-Gly-NH20.1 µM16%ADTN
Pro-Phe-Gly-NH21 µM31%ADTN
3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide10⁻⁹ and 10⁻¹⁰ MSignificant enhancement (10,000x more active than PLG)ADTN[7]

Signaling Pathways Modulated by Pro-Leu-Gly-NH2

PLG's modulation of the dopamine D2 receptor initiates a cascade of intracellular signaling events. Downstream of G-protein coupling, PLG has been shown to influence the activity of adenylyl cyclase and the phosphorylation status of key signaling proteins like ERK and STAT3.[1][5]

PLG_Signaling_Pathway PLG Pro-Leu-Gly-NH2 (PLG) D2R Dopamine D2 Receptor (Allosteric Site) PLG->D2R G_Protein G-protein (Gi/o) D2R->G_Protein enhances coupling Dopamine Dopamine D2R_Ortho Dopamine D2 Receptor (Orthosteric Site) Dopamine->D2R_Ortho D2R_Ortho->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits ERK pERK G_Protein->ERK activates STAT3 pSTAT3 G_Protein->STAT3 modulates cAMP cAMP AC->cAMP decreases cFos c-Fos Expression ERK->cFos STAT3->cFos Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) cFos->Cellular_Response

PLG Signaling Cascade

Studies have shown that PLG treatment leads to a transient increase in the phosphorylation of ERK (pERK) and an initial reduction followed by an increase in the phosphorylation of STAT3 (pSTAT3).[1] These changes in signaling culminate in the increased expression of the immediate early gene c-Fos, a marker of neuronal activation.[1] The modulation of these pathways likely underlies the diverse behavioral and therapeutic effects of PLG.

Experimental Protocols

A variety of experimental techniques are employed to characterize the biological activity of PLG. Below are outlines of key methodologies.

Radioligand Competition Binding Assay

This assay is used to determine the ability of PLG and its analogs to modulate the binding of a radiolabeled dopamine agonist to D2 receptors.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_incubation Incubation cluster_separation Separation & Counting Bovine_Striatum Bovine Striatal Membranes Radioligand Radiolabeled Dopamine Agonist (e.g., [125I]-1b) Incubate Incubate at 4°C for 8 hours Bovine_Striatum->Incubate PLG_Compound PLG or Analog (increasing concentrations) Radioligand->Incubate PLG_Compound->Incubate Filtration Rapid Filtration Incubate->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation

Radioligand Binding Assay Workflow

Protocol Outline:

  • Membrane Preparation: Homogenize bovine striatal tissue to isolate cell membranes rich in dopamine receptors.[2]

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled dopamine agonist (e.g., [125I]-labeled PLG peptidomimetic) and varying concentrations of PLG or its analogs. The incubation is typically carried out in an appropriate buffer at 4°C for several hours.[2]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[2]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]

  • Data Analysis: Analyze the data to determine the ability of the test compounds to enhance or inhibit the binding of the radioligand.

c-Fos Mapping

This technique is used to identify neuronal populations activated by PLG administration in vivo.

Protocol Outline:

  • Animal Treatment: Administer PLG or a vehicle control to experimental animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).

  • Tissue Processing: After a specific time point (e.g., 4 hours), perfuse the animals and collect the brains.[8] The brains are then sectioned for immunohistochemistry.

  • Immunohistochemistry: Incubate the brain sections with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Imaging and Analysis: Visualize and quantify the number of c-Fos-positive cells in various brain regions using microscopy and image analysis software.[8]

Western Blotting for pERK and pSTAT3

This method is used to quantify changes in the phosphorylation state of key signaling proteins in response to PLG treatment in cell culture or tissue samples.[1]

Protocol Outline:

  • Cell/Tissue Lysis: Treat cultured cells (e.g., SH-SY5Y neuronal cells) with PLG for various time points.[1] Lyse the cells or homogenized brain tissue to extract proteins.

  • Protein Quantification: Determine the total protein concentration in the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK and STAT3, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal for detection.

  • Quantification: Quantify the band intensities to determine the relative changes in protein phosphorylation.[1]

Therapeutic Potential

The unique mechanism of action of PLG and its analogs has generated significant interest in their therapeutic potential for a range of neurological and psychiatric disorders. By enhancing dopaminergic neurotransmission, these compounds may offer benefits in conditions characterized by dopamine deficits, such as Parkinson's disease.[1][8] Furthermore, their ability to prevent and reverse dopamine receptor supersensitivity induced by chronic antagonist treatment suggests a potential role in managing tardive dyskinesia.[2] The antidepressant and nootropic effects observed in preclinical studies also point towards potential applications in depression and cognitive disorders.[1]

Conclusion

Pro-Leu-Gly-NH2 is an endogenous neuropeptide with a well-defined role as a positive allosteric modulator of dopamine D2-like receptors. This technical guide has provided a detailed overview of its biological activity, supported by quantitative data and outlines of key experimental protocols. The unique mechanism of PLG offers a promising avenue for the development of novel therapeutics for a variety of CNS disorders. Further research into the precise molecular interactions of PLG with its receptor and the full spectrum of its downstream signaling effects will be crucial for realizing its therapeutic potential.

References

An In-depth Technical Guide to Melanostatin Signaling Pathways in Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathways modulated by melanostatin (B1678129) and its analogs in the context of skin pigmentation. This compound, a naturally occurring peptide, and its synthetic derivatives, are potent inhibitors of melanogenesis. Their primary mechanism of action involves the competitive antagonism of the melanocortin 1 receptor (MC1R), a key regulator of melanin (B1238610) production in melanocytes. By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R, these peptides effectively downregulate the cyclic AMP (cAMP) signaling cascade, leading to a reduction in the synthesis of melanin. This guide details the molecular interactions within this pathway, presents quantitative data on the binding affinities and inhibitory concentrations of key this compound analogs, provides detailed protocols for essential in vitro assays, and visualizes the core signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of pigmentation disorders and the development of novel depigmenting agents.

Introduction to this compound and Pigmentation

Skin pigmentation is a complex biological process primarily regulated by the production of melanin in specialized cells called melanocytes. Melanin exists in two main forms: eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). The balance between these two types of melanin determines an individual's skin and hair color. The synthesis of melanin, or melanogenesis, is controlled by a number of signaling pathways, with the melanocortin 1 receptor (MC1R) pathway playing a central role.

This compound, also known as melanocyte-stimulating hormone release-inhibiting factor (MIF-1), is a tripeptide with the sequence Pro-Leu-Gly-NH2. While initially identified for its role in regulating the release of α-MSH from the pituitary, a class of synthetic peptides, structurally related to α-MSH, have been developed that are also referred to as melanostatins. These synthetic analogs, such as Nonapeptide-1 (Melanostatine-5) and this compound DM, act as direct antagonists of MC1R.[1] This guide will focus on the direct antagonistic effects of these synthetic this compound analogs on the MC1R signaling pathway in melanocytes.

The Melanocortin 1 Receptor (MC1R) Signaling Pathway

The MC1R is a G protein-coupled receptor (GPCR) expressed on the surface of melanocytes.[2] Its activation by the endogenous agonist, α-MSH, is the primary stimulus for eumelanin production. The signaling cascade initiated by α-MSH binding to MC1R is as follows:

  • Agonist Binding: α-MSH, released from keratinocytes in response to stimuli such as UV radiation, binds to MC1R.[3]

  • G Protein Activation: This binding event induces a conformational change in the MC1R, leading to the activation of the associated heterotrimeric G protein, Gs.[2]

  • Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.[3]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4]

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[]

  • MITF Expression: Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte gene expression.[7]

  • Melanogenic Gene Transcription: MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT).[8]

  • Melanin Synthesis: These enzymes catalyze the multi-step process of converting the amino acid tyrosine into eumelanin within specialized organelles called melanosomes.

Mechanism of Action of this compound Analogs

This compound analogs, such as Nonapeptide-1, act as competitive antagonists at the MC1R.[9] They bind to the receptor but do not elicit a signaling response. By occupying the binding site, they prevent α-MSH from activating the receptor, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in MITF expression and, consequently, a decrease in the production of melanogenic enzymes and melanin. The natural antagonist of MC1R is the agouti signal protein (ASIP), which functions in a similar competitive manner to regulate hair pigmentation patterns in mammals.

Signaling Pathway Diagram

Melanostatin_Signaling_Pathway This compound's Antagonistic Effect on the MC1R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aMSH α-MSH MC1R MC1R aMSH->MC1R Binds & Activates This compound This compound Analogs This compound->MC1R Binds & Blocks Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Expression pCREB->MITF Increases Tyrosinase Tyrosinase & other melanogenic enzymes MITF->Tyrosinase Increases Transcription Melanogenesis Melanogenesis (Eumelanin Synthesis) Tyrosinase->Melanogenesis Catalyzes

Caption: this compound's antagonistic effect on the MC1R signaling pathway.

Quantitative Data on this compound Analogs

The efficacy of this compound analogs is typically quantified by their binding affinity (Ki) for the MC1R and their functional inhibition of α-MSH-induced signaling (IC50). The table below summarizes key quantitative data for the well-characterized this compound analog, Nonapeptide-1.

CompoundTargetAssay TypeValueCell LineReference(s)
Nonapeptide-1 Human MC1RCompetitive Binding (Ki)40 nMCOS-1 cells expressing human MC1R[9]
Human MC3RCompetitive Binding (Ki)0.47 µMCOS-1 cells expressing human MC3R[9]
Human MC4RCompetitive Binding (Ki)1.34 µMCOS-1 cells expressing human MC4R[9]
Human MC5RCompetitive Binding (Ki)2.4 µMCOS-1 cells expressing human MC5R[9]
α-MSH-induced cAMP productionFunctional Inhibition (IC50)2.5 nMMelanocytes[9]
α-MSH-induced melanosome dispersionFunctional Inhibition (IC50)11 nMMelanocytes[9]
This compound DM α-MSH-induced melanogenesisFunctional Inhibition~25-33% reduction in melaninMelanocytes

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound analogs.

Experimental Workflow

Experimental_Workflow In Vitro Evaluation of a this compound Analog start Start cell_culture Cell Culture (e.g., B16-F10 Melanoma Cells or Primary Human Melanocytes) start->cell_culture treatment Treatment with This compound Analog (Dose-Response) cell_culture->treatment mc1r_binding MC1R Competitive Binding Assay treatment->mc1r_binding camp_assay cAMP Functional Assay treatment->camp_assay tyrosinase_assay Cellular Tyrosinase Activity Assay treatment->tyrosinase_assay melanin_assay Melanin Content Assay treatment->melanin_assay data_analysis Data Analysis (Ki and IC50 determination) mc1r_binding->data_analysis camp_assay->data_analysis tyrosinase_assay->data_analysis melanin_assay->data_analysis end End data_analysis->end

Caption: In vitro evaluation of a this compound analog.

MC1R Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the MC1R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells expressing MC1R (e.g., COS-1 or HEK293 cells transfected with the human MC1R gene)

  • Radiolabeled MC1R agonist (e.g., [125I]NDP-α-MSH)

  • Unlabeled NDP-α-MSH (for non-specific binding determination)

  • Test compound (this compound analog) at various concentrations

  • Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4)

  • Scintillation fluid and counter

Protocol:

  • Cell Preparation: Culture and harvest cells expressing MC1R. Prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 90 minutes at room temperature) to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand). Determine the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for MC1R Antagonism

This assay measures the ability of a this compound analog to inhibit the α-MSH-induced production of intracellular cAMP.

Materials:

  • Melanocytes or other cells expressing functional MC1R

  • α-MSH

  • Test compound (this compound analog) at various concentrations

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the this compound analog for a short period (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of α-MSH (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the negative control.

  • Incubation: Incubate for a defined time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Plot the cAMP level against the log concentration of the this compound analog to determine the IC50 value.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within cultured cells.

Materials:

  • B16-F10 melanoma cells or primary melanocytes

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Cell lysis buffer (e.g., phosphate (B84403) buffer containing a non-ionic detergent like Triton X-100)

  • Protein quantification assay kit (e.g., BCA assay)

  • Spectrophotometer

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the this compound analog for a specified period (e.g., 48-72 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Enzyme Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with a solution of L-DOPA.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome, the colored product of the tyrosinase reaction.

  • Data Analysis: Normalize the tyrosinase activity to the protein concentration and express it as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells.

Materials:

  • B16-F10 melanoma cells or primary melanocytes

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the this compound analog for a specified period (e.g., 72 hours).

  • Cell Harvesting: Wash the cells with PBS and harvest the cell pellets.

  • Melanin Solubilization: Dissolve the cell pellets in 1 N NaOH containing 10% DMSO.

  • Incubation: Incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

  • Measurement: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the melanin content. Results can be expressed as a percentage of the untreated control.

Conclusion and Future Directions

This compound and its synthetic analogs represent a promising class of compounds for the modulation of skin pigmentation. Their well-defined mechanism of action, centered on the competitive antagonism of the MC1R, provides a clear rationale for their use as skin-lightening agents. The in vitro assays detailed in this guide are essential tools for the discovery and characterization of novel and more potent this compound derivatives.

Future research in this area should focus on several key aspects. The development of small-molecule, non-peptide antagonists of the MC1R could lead to improved bioavailability and stability. Further investigation into the selectivity of these compounds for MC1R over other melanocortin receptors is crucial to minimize off-target effects. Finally, in vivo studies are necessary to confirm the efficacy and safety of these agents for the treatment of hyperpigmentation disorders. A deeper understanding of the complex regulation of the MC1R signaling pathway will undoubtedly pave the way for the development of next-generation therapies for a variety of skin pigmentation conditions.

References

The Role of Melanostatin in the Inhibition of α-Melanocyte-Stimulating Hormone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of melanostatin (B1678129) and its analogs as inhibitors of α-melanocyte-stimulating hormone (α-MSH) signaling. The primary focus is on the competitive antagonism of the melanocortin 1 receptor (MC1R) by synthetic peptides, particularly Nonapeptide-1 (also known as Melanostatine-5). This document details the molecular mechanisms of inhibition, presents quantitative data on receptor binding and functional antagonism, outlines key experimental protocols for studying these interactions, and provides visual representations of the involved signaling pathways and experimental workflows. The information presented is intended to support research and development efforts in dermatology, cosmetology, and pharmacology.

Introduction

α-Melanocyte-stimulating hormone (α-MSH) is a key endogenous peptide hormone of the melanocortin family, primarily responsible for regulating skin and hair pigmentation through melanogenesis.[1] It exerts its effects by binding to melanocortin receptors, with the melanocortin 1 receptor (MC1R) being the principal target on melanocytes.[2] The inhibition of α-MSH activity is a significant area of research for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[3][4]

Historically, the term "this compound" has been associated with MSH-release inhibiting factor (MIF-1), the tripeptide Pro-Leu-Gly-NH2 (PLG).[5][6] While initially thought to directly inhibit α-MSH release from the pituitary, evidence suggests a more complex role, potentially involving modulation of dopamine (B1211576) receptors and other neuropeptides.[5][7] More recently, a class of synthetic peptides, most notably Nonapeptide-1 (Melanostatine-5), have been developed as direct competitive antagonists of α-MSH at the MC1R, offering a more targeted approach to inhibiting melanogenesis.[8][9] This guide will focus on the direct antagonistic actions of these synthetic melanostatins on the α-MSH signaling pathway.

The α-MSH Signaling Pathway and Its Inhibition

The binding of α-MSH to MC1R on melanocytes initiates a cascade of intracellular events that culminate in the production of melanin (B1238610). This signaling pathway is a critical target for this compound-mediated inhibition.

The α-MSH Signaling Cascade

Activation of MC1R by α-MSH leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9] PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the microphthalmia-associated transcription factor (MITF).[10] MITF is a master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).[11][12] This enzymatic cascade leads to the synthesis of melanin within melanosomes, which are then transferred to surrounding keratinocytes, resulting in skin pigmentation.

Mechanism of Inhibition by this compound Analogs

Synthetic this compound analogs, such as Nonapeptide-1, function as competitive antagonists at the MC1R.[8] They mimic the structure of α-MSH, allowing them to bind to the receptor. However, they do not elicit the conformational changes necessary for receptor activation and subsequent G-protein coupling. By occupying the binding site, they prevent α-MSH from binding and initiating the downstream signaling cascade. This competitive inhibition effectively blocks the α-MSH-induced increase in cAMP and the subsequent activation of the PKA/CREB/MITF pathway, leading to a downregulation in the expression of tyrosinase and other melanogenic enzymes, and ultimately, a reduction in melanin synthesis.[12]

Quantitative Data on this compound Activity

The efficacy of this compound analogs is quantified through various in vitro assays that measure their binding affinity to melanocortin receptors and their ability to inhibit the functional response to α-MSH.

Table 1: Receptor Binding Affinity of Nonapeptide-1 (Melanostatine-5)
Receptor SubtypeBinding Affinity (Ki)Cell LineReference
Human MC1R40 nMCOS-1[8]
Human MC3R470 nMCOS-1[8]
Human MC4R1,340 nMCOS-1[8]
Human MC5R2,400 nMCOS-1[8]

Ki values represent the concentration of the competing ligand (Nonapeptide-1) that will bind to half of the receptors at equilibrium in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Inhibitory Activity of Nonapeptide-1 (Melanostatine-5)
AssayIC50 ValueCell LineReference
Inhibition of α-MSH-induced cAMP accumulation2.5 nMMelanocytes[8]
Inhibition of α-MSH-induced melanosome dispersion11 nMMelanocytes[8]

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory role of this compound analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Nonapeptide-1) for a specific receptor (e.g., MC1R).

Objective: To measure the ability of a non-labeled compound to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cells or cell membranes expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with human MC1R).[13]

  • Radiolabeled ligand (e.g., [125I]NDP-α-MSH).[13]

  • Unlabeled test compound (e.g., Nonapeptide-1).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled agonist like α-MSH).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based cAMP Functional Assay

This assay measures the ability of a compound to inhibit the α-MSH-induced production of intracellular cAMP.

Objective: To quantify the antagonistic effect of a test compound on the Gs-coupled signaling of MC1R.

Materials:

  • Melanocytes or a cell line expressing MC1R (e.g., B16 melanoma cells).

  • α-MSH.

  • Test compound (e.g., Nonapeptide-1).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., AlphaScreen, TR-FRET, or ELISA-based).[14][15][16]

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compound for a specified duration (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of α-MSH (typically at its EC80) in the presence of a phosphodiesterase inhibitor.

  • Include control wells with no stimulation (basal), α-MSH stimulation only, and test compound only.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value for the inhibition of α-MSH-stimulated cAMP production.

In Vivo Skin Whitening Assay in Mice

This assay evaluates the depigmenting efficacy of a topical formulation containing a this compound analog.

Objective: To assess the ability of a test compound to lighten hyperpigmented skin in a living animal model.

Materials:

  • Hairless or shaved mice (e.g., C57BL/6J).[17]

  • UVB light source.[18]

  • Test formulation containing the this compound analog.

  • Vehicle control formulation.

  • Colorimeter or spectrophotometer to measure skin color.[17]

Procedure:

  • Induce hyperpigmentation on a defined area of the mice's dorsal skin by repeated exposure to UVB radiation.

  • Once hyperpigmentation is established, divide the mice into a control group and a treatment group.

  • Topically apply the vehicle control to the control group and the test formulation to the treatment group on the hyperpigmented area daily for several weeks.

  • Measure the skin color of the treated area at regular intervals using a colorimeter, recording the L* value (lightness).

  • Monitor for any signs of skin irritation.

  • At the end of the study, the mice can be euthanized, and skin biopsies can be taken for histological analysis (e.g., Fontana-Masson staining for melanin).

  • Compare the changes in L* values between the control and treatment groups to determine the skin-whitening effect of the test formulation.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds and Activates This compound This compound This compound->MC1R Binds and Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Increases Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: α-MSH signaling pathway and its inhibition by this compound.

Experimental Workflow: Competitive Binding Assay

G A Prepare dilutions of Nonapeptide-1 B Incubate MC1R membranes with [125I]NDP-α-MSH and Nonapeptide-1 A->B C Filter and wash to separate bound from free radioligand B->C D Measure radioactivity of bound ligand C->D E Plot competition curve (% binding vs. [Nonapeptide-1]) D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: this compound's Inhibition of Melanogenesis

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect This compound This compound MC1R_Binding Competitive binding to MC1R This compound->MC1R_Binding cAMP_Inhibition Inhibition of cAMP production MC1R_Binding->cAMP_Inhibition MITF_Downregulation Downregulation of MITF expression cAMP_Inhibition->MITF_Downregulation Tyrosinase_Inhibition Decreased tyrosinase expression MITF_Downregulation->Tyrosinase_Inhibition Melanin_Reduction Reduced Melanin Synthesis Tyrosinase_Inhibition->Melanin_Reduction

Caption: Logical flow of this compound's inhibitory action.

Conclusion

This compound and its synthetic analogs, particularly Nonapeptide-1, represent a significant class of inhibitors of α-MSH-induced melanogenesis. Their mechanism of action, centered on the competitive antagonism of the MC1R, is well-supported by quantitative binding and functional data. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these and novel compounds for applications in dermatology and cosmetology. Future research may focus on optimizing the selectivity and efficacy of these peptides, as well as exploring their potential in treating a broader range of skin pigmentation disorders.

References

Melanostatin (MIF-1) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanocyte-stimulating hormone release-inhibiting factor (MIF-1), also known as Melanostatin or Pro-Leu-Gly-NH₂, is an endogenous tripeptide with a significant and diverse range of effects within the central nervous system (CNS).[1][2] Initially identified for its role in regulating pituitary hormone release, MIF-1 has since been shown to modulate key neurotransmitter systems, including the dopaminergic and opioid pathways, demonstrating potential therapeutic applications in a variety of neurological and psychiatric disorders.[1][3] This technical guide provides an in-depth overview of the core functions of MIF-1 in the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of MIF-1 and its analogs.

Core Concepts and Mechanism of Action

MIF-1 is a tripeptide (Pro-Leu-Gly-NH₂) that is unusually resistant to degradation in the bloodstream and can readily cross the blood-brain barrier.[3] Its primary mechanisms of action in the CNS are multifaceted, involving the modulation of both dopaminergic and opioid systems.

Dopaminergic Modulation: MIF-1 acts as a positive allosteric modulator of D2 and D4 dopamine (B1211576) receptors.[3][4] It has been shown to increase the binding affinity of dopamine agonists to the high-affinity state of the dopamine receptor.[1] This modulation of dopaminergic transmission is believed to underlie its potential therapeutic effects in conditions such as Parkinson's disease and tardive dyskinesia.[1][5][6] Clinical studies have indicated that MIF-1 can potentiate the effects of levodopa (B1675098) in Parkinson's disease patients.[1][6]

Opioid System Interaction: MIF-1 exhibits anti-opiate properties, antagonizing the effects of opioid receptor activation.[1][2][3][4] This was one of the first endogenous peptides recognized for its anti-opiate activity.[1][2] The Tyr-MIF-1 family of peptides, which includes MIF-1, shows varying degrees of selectivity for opioid receptor subtypes.[2][7]

Quantitative Data

The following tables summarize key quantitative data from various studies on MIF-1, providing a comparative overview of its binding affinities and effective dosages in different experimental models.

Table 1: Opioid Receptor Binding Affinities of Tyr-MIF-1 Family Peptides

PeptideReceptor SubtypeBinding Affinity (Ki)Selectivity
Tyr-MIF-1Mu (μ)~1 μM400-fold greater for μ over delta (δ), 700-fold greater for μ over kappa (κ)[8]
Tyr-W-MIF-1Mu (μ)~71 nM200-fold greater for μ over delta (δ) and kappa (κ)[8]
Tyr-W-MIF-1 AnalogMu (μ)~1.3 nMHigh affinity[8]

Table 2: Effective Dosages of MIF-1 in Animal Models of CNS Disorders

CNS Disorder ModelAnimal ModelMIF-1 DosageRoute of AdministrationObserved Effect
DepressionRats (Forced Swim Test)0.01 mg/kgIntraperitoneal (IP)Potentiation of tricyclic antidepressant effects[9]
DepressionRats (Chronic Stress Model)0.1 and 1.0 mg/kgIntraperitoneal (IP)Increased activity and decreased defecation[10]
Haloperidol-Induced CatalepsyRats1.0 mg/kgSubcutaneous (SC)Inhibition of catalepsy[11]
Tardive DyskinesiaRatsNot specifiedNot specifiedPotentiated apomorphine-induced stereotypy[5]

Table 3: Effects of MIF-1 on Neurotransmitter Metabolism

Neurotransmitter SystemBrain RegionMIF-1 DosageRoute of AdministrationEffect on Turnover/Levels
DopamineStriatum5 mg/kgIntraperitoneal (IP)Increased tyrosine hydroxylase activity and homovanillic acid levels[12]
DopamineOlfactory Tubercles5 mg/kgIntraperitoneal (IP)Reduced dopamine levels[12]
Norepinephrine (B1679862)Olfactory Tubercles, Cerebral Cortex5 mg/kgIntraperitoneal (IP)Increased norepinephrine levels[12]
Serotonin (B10506)Striatum, CortexNot specifiedNot specifiedIncreased serotonin and 5-hydroxyindoleacetic acid levels[12]

Signaling Pathways

MIF-1 influences intracellular signaling cascades, leading to changes in gene expression and neuronal activity. A key downstream effector is the induction of c-Fos, an immediate early gene often used as a marker for neuronal activation.

MIF-1 Induced c-Fos Expression

Intravenous administration of MIF-1 has been shown to increase c-Fos immunoreactivity in various brain regions, including the cingulate cortex, thalamus, infralimbic cortex, paraventricular nucleus of the hypothalamus, and nucleus accumbens.[1] This activation is thought to be mediated by multiple cellular signals.

MIF1_c_Fos_Pathway MIF1 MIF-1 Receptor Cell Surface Receptor (e.g., Dopamine Receptor) MIF1->Receptor pERK pERK (transient increase) Receptor->pERK pSTAT3 pSTAT3 (initial reduction) Receptor->pSTAT3 cFos c-Fos Expression pERK->cFos pSTAT3->cFos Neuronal_Activation Neuronal Activation (Mood, Memory, etc.) cFos->Neuronal_Activation

MIF-1 signaling cascade leading to c-Fos expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MIF-1's effects on the CNS.

Haloperidol-Induced Catalepsy in Rats

This protocol is used to assess the cataleptic state induced by the dopamine antagonist haloperidol (B65202) and the potential of MIF-1 to reverse it.

Materials:

  • Male rats

  • Haloperidol solution

  • MIF-1 solution

  • Saline solution (vehicle)

  • Horizontal bar apparatus (e.g., a wooden dowel suspended between two supports)

  • Stopwatch

Procedure:

  • Administer haloperidol (e.g., 1.0 mg/kg) subcutaneously (SC) to the rats.[11]

  • Thirty minutes after haloperidol injection, administer MIF-1 (e.g., 1.0 mg/kg, SC) or saline.[11]

  • Thirty minutes after MIF-1 or saline injection (60 minutes after haloperidol), begin testing for catalepsy.

  • Gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the maximum time.

  • Repeat the test at subsequent time points (e.g., 90 and 120 minutes after haloperidol) to assess the time course of the effect.

Haloperidol_Catalepsy_Workflow start Start haloperidol Administer Haloperidol (1.0 mg/kg, SC) start->haloperidol wait1 Wait 30 min haloperidol->wait1 mif1 Administer MIF-1 (1.0 mg/kg, SC) or Saline wait1->mif1 wait2 Wait 30 min mif1->wait2 test Test for Catalepsy (Bar Test) wait2->test record Record Time test->record end End record->end

Workflow for the haloperidol-induced catalepsy experiment.
Forced Swim Test in Rats for Antidepressant Activity

This widely used behavioral test assesses despair or behavioral helplessness in rodents and is sensitive to antidepressant treatments.

Materials:

  • Male rats

  • Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter)

  • Water at a controlled temperature (23-25°C)

  • MIF-1 solution

  • Tricyclic antidepressant solution (e.g., amitriptyline (B1667244) or desipramine)

  • Saline solution (vehicle)

  • Stopwatch and video recording equipment

Procedure:

  • Fill the water tank to a depth where the rat cannot touch the bottom with its tail or feet.

  • Administer MIF-1 (e.g., 0.01 mg/kg, IP) and/or a tricyclic antidepressant (e.g., amitriptyline 5 mg/kg, IP) or saline.[9]

  • After a predetermined time (e.g., 30-60 minutes), gently place the rat in the water tank.

  • The total test duration is typically 5-6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

  • After the test, remove the rat, dry it with a towel, and return it to its home cage.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

This protocol allows for the visualization of neurons activated by MIF-1 treatment.

Materials:

  • Mice

  • MIF-1 solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibody against c-Fos

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Microscope with fluorescence capabilities

Procedure:

  • Administer MIF-1 (e.g., 10 µ g/mouse , intravenously) or saline.[1]

  • After a specific time point (e.g., 4 hours), deeply anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA.[1]

  • Dissect the brain and post-fix it in 4% PFA overnight.

  • Cryoprotect the brain in a sucrose (B13894) solution.

  • Section the brain using a cryostat.

  • Perform immunohistochemical staining on the brain sections using the primary antibody against c-Fos.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain with DAPI to visualize cell nuclei.

  • Mount the sections on slides and visualize them under a fluorescence microscope.

  • Quantify the number of c-Fos positive cells in specific brain regions.

Western Blot for pERK and pSTAT3 in SH-SY5Y Cells

This protocol is used to quantify changes in the phosphorylation of ERK and STAT3 proteins in response to MIF-1 treatment in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • MIF-1 solution

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibodies against pERK, ERK, pSTAT3, and STAT3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture SH-SY5Y cells to the desired confluency.

  • Treat the cells with MIF-1 (e.g., 10 ng/mL) for various time points (e.g., 10, 60, 120, 180 minutes).[1]

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against pERK, ERK, pSTAT3, and STAT3.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion and Future Directions

This compound (MIF-1) is a promising endogenous peptide with significant modulatory effects on key neurotransmitter systems in the central nervous system. Its ability to allosterically modulate dopamine receptors and antagonize opioid signaling pathways provides a strong rationale for its investigation as a therapeutic agent for a range of neurological and psychiatric conditions, including Parkinson's disease and depression. The quantitative data presented in this guide highlight its potency at relevant receptors and its efficacy in preclinical models at specific dosages.

The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of MIF-1. Future research should focus on elucidating the precise molecular interactions of MIF-1 with its target receptors, further defining its downstream signaling pathways, and conducting well-controlled clinical trials to translate the promising preclinical findings into effective therapies for human diseases. The development of more stable and potent MIF-1 analogs could also open new avenues for drug development in the field of CNS disorders.

References

Methodological & Application

**Application Note and Protocol: Solid-Phase Synthesis of Melanostatin (Pro-Leu-Gly-NH₂) **

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melanostatin, also known as MSH-release inhibiting factor (MIF-1), is a hypothalamic tripeptide with the amino acid sequence L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH₂).[1][2] It is an enzymatic degradation product of oxytocin (B344502) that inhibits the release of melanocyte-stimulating hormone (MSH).[1] This document provides a detailed protocol for the chemical synthesis of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology.[3][4] SPPS offers significant advantages over traditional solution-phase synthesis, including simplified purification steps and the potential for automation.[5][6] This protocol will utilize a Rink Amide resin to yield the C-terminal amide characteristic of this compound.[5][7]

Materials and Reagents

A summary of the required materials and reagents is provided in the table below. High-purity, amine-free Dimethylformamide (DMF) is critical for successful synthesis.[7]

Category Item Grade/Specification
Solid Support Rink Amide AM Resin100-200 mesh, ~0.6 mmol/g substitution
Amino Acids Fmoc-Gly-OHPeptide synthesis grade
Fmoc-Leu-OHPeptide synthesis grade
Fmoc-Pro-OHPeptide synthesis grade
Solvents Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)ACS grade or higher
Piperidine (B6355638)Reagent grade
Diethyl EtherAnhydrous, cold
Acetonitrile (ACN)HPLC grade
Deionized Water18 MΩ·cm
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis grade
HOBt (Hydroxybenzotriazole)Peptide synthesis grade
DIPEA (N,N'-Diisopropylethylamine)Reagent grade
Cleavage Reagents Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

Melanostatin_Synthesis_Workflow start Start resin_prep 1. Resin Swelling (DMF) start->resin_prep fmoc_deprot_1 2. Initial Fmoc Deprotection resin_prep->fmoc_deprot_1 coupling_gly 3. Couple Fmoc-Gly-OH fmoc_deprot_1->coupling_gly wash_1 Wash (DMF, DCM) coupling_gly->wash_1 fmoc_deprot_2 4. Fmoc Deprotection wash_1->fmoc_deprot_2 coupling_leu 5. Couple Fmoc-Leu-OH fmoc_deprot_2->coupling_leu wash_2 Wash (DMF, DCM) coupling_leu->wash_2 fmoc_deprot_3 6. Fmoc Deprotection wash_2->fmoc_deprot_3 coupling_pro 7. Couple Fmoc-Pro-OH fmoc_deprot_3->coupling_pro wash_3 Wash (DMF, DCM) coupling_pro->wash_3 final_wash 8. Final Wash & Dry wash_3->final_wash cleavage 9. Cleavage from Resin & Deprotection final_wash->cleavage precipitation 10. Ether Precipitation cleavage->precipitation purification 11. Purification (RP-HPLC) precipitation->purification analysis 12. Analysis (LC-MS) purification->analysis end_product This compound (Pro-Leu-Gly-NH₂) analysis->end_product

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling
  • Weigh 167 mg of Rink Amide AM resin (~0.6 mmol/g) and place it into a solid-phase synthesis reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).[4]

  • Drain the DMF from the swollen resin.

Step 2: Initial Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain the solution.[4]

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4][8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 3: Peptide Chain Elongation (Coupling Cycles)

This step involves the sequential coupling of Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Pro-OH. The general cycle of deprotection and coupling is illustrated below.

SPPS_Cycle Fmoc-SPPS Deprotection and Coupling Cycle resin_amine Resin-NH₂ resin_peptide_fmoc Resin-Peptide(n)-Fmoc resin_amine->resin_peptide_fmoc Add: 1. Fmoc-AA-OH (3 eq) 2. HBTU/HOBt (3 eq) 3. DIPEA (6 eq) in DMF (1-2 hours) resin_peptide_fmoc->resin_amine Add: 20% Piperidine in DMF (20 min) center_point

Caption: The iterative cycle of Fmoc deprotection and amino acid coupling.

3.1. Glycine Coupling:

  • In a separate vial, dissolve Fmoc-Gly-OH (89 mg, 0.3 mmol), HBTU (114 mg, 0.3 mmol), and HOBt (46 mg, 0.3 mmol) in 3 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol) to the solution and vortex briefly.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3.2. Leucine and Proline Coupling:

  • Fmoc Deprotection: Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the newly coupled Glycine.

  • Leucine Coupling: Perform the coupling reaction as in Step 3.1 using Fmoc-Leu-OH (106 mg, 0.3 mmol).

  • Fmoc Deprotection: Repeat the deprotection procedure.

  • Proline Coupling: Perform the coupling reaction as in Step 3.1 using Fmoc-Pro-OH (101 mg, 0.3 mmol).

  • Final Deprotection: After coupling the final amino acid (Proline), perform one last Fmoc deprotection cycle as described in Step 2.

  • Final Wash: Wash the final peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[9]

Step 4: Cleavage and Global Deprotection
  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 5 mL of cocktail, use 4.75 mL TFA, 125 µL Water, and 125 µL TIS.[5]

  • Add the cleavage cocktail (5-10 mL per gram of resin) to the dried peptide-resin.[4]

  • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 5: Peptide Precipitation and Purification
  • Add the combined filtrate to a 50 mL tube containing ~40 mL of cold diethyl ether to precipitate the crude peptide.[4][8]

  • Centrifuge the suspension (e.g., 10 min at 4000 rpm), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% Acetonitrile/Water) and purify by reverse-phase HPLC (RP-HPLC) using a C18 column.[8]

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Step 6: Analysis and Characterization
  • Confirm the purity of the final product using analytical RP-HPLC.

  • Verify the identity of the peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected monoisotopic mass for this compound (C₁₃H₂₄N₄O₃) is approximately 284.18 g/mol .

Summary of Quantitative Data

Parameter Value Notes
Synthesis Scale 0.1 mmolBased on initial resin loading
Resin Type Rink Amide AMFor C-terminal amide
Amino Acid Equivalents 3 eq.Relative to resin functionalization
Coupling Reagent Equivalents 3 eq. (HBTU/HOBt)Relative to resin functionalization
Base Equivalents (DIPEA) 6 eq.Relative to resin functionalization
Fmoc Deprotection Time 5 + 15 minutesTwo-step process
Coupling Reaction Time 1 - 2 hoursPer amino acid
Cleavage Cocktail TFA / H₂O / TIS (95:2.5:2.5)Standard for Fmoc/tBu strategy
Cleavage Time 2 - 3 hoursAt room temperature
Expected Crude Yield 70-90%Varies based on handling
Expected Purified Yield 30-50%Post-HPLC purification
Expected Molecular Weight ~284.18 Da[M+H]⁺

References

Application Notes and Protocols for the HPLC Purification of Synthetic Melanostatin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Melanostatin, a tripeptide with the sequence Pro-Leu-Gly-NH2, is a naturally occurring peptide that acts as a release-inhibiting factor for the melanocyte-stimulating hormone (MSH). Its primary biological function involves the modulation of melanin (B1238610) synthesis, making it a significant target in dermatological research and the development of treatments for pigmentation disorders. Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic peptides, offering high resolution and efficiency to achieve the stringent purity levels required for research and pharmaceutical applications.

This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) purification of synthetic this compound. RP-HPLC separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent; more hydrophobic peptides are retained longer on the column and elute later.

Principles of Reversed-Phase HPLC for Peptide Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of peptide purification, HPLC is indispensable for achieving the high purity necessary for biological assays and therapeutic use. The separation is based on the differential partitioning of the analyte between a stationary phase (the column packing material) and a mobile phase (the solvent moving through the column).

For peptides like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method. The stationary phase is hydrophobic (e.g., silica (B1680970) particles chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a more non-polar organic solvent like acetonitrile). An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and the stationary phase.

The purification process involves injecting the crude peptide solution onto the column. The peptides bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient) is then applied. This increasing hydrophobicity of the mobile phase causes the peptides to elute from the column in order of increasing hydrophobicity. Fractions are collected as they elute and are analyzed for purity.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound peptide (lyophilized powder)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system

  • Reversed-phase C18 column (preparative and analytical)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for identity confirmation)

Protocol 1: Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol 2: Sample Preparation
  • Dissolve the crude lyophilized this compound peptide in a small volume of Mobile Phase A. The concentration will depend on the column size and loading capacity. A typical starting concentration for preparative HPLC is 10-50 mg/mL.

  • Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Protocol 3: Preparative RP-HPLC Purification
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Injection: Inject the filtered crude this compound solution onto the column.

  • Gradient Elution: Start the elution gradient. A typical gradient for purifying a small peptide like this compound would be a linear increase in Mobile Phase B.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides) and collect fractions corresponding to the major peak, which should be the this compound peptide.

  • Post-Run Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to elute any strongly bound impurities, followed by re-equilibration with the initial conditions.

Protocol 4: Purity Analysis of Collected Fractions
  • Analytical HPLC: Analyze the purity of each collected fraction using an analytical C18 column and a faster gradient.

  • Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by mass spectrometry to ensure it matches the expected molecular weight of this compound (284.35 g/mol ).

  • Pooling: Pool the fractions that show high purity (typically >98%).

Protocol 5: Lyophilization of Purified Peptide
  • Freeze the pooled pure fractions at -80°C until completely frozen.

  • Lyophilize the frozen sample under high vacuum until all the solvent is removed, resulting in a fluffy white powder of purified this compound.

  • Store the lyophilized peptide at -20°C or lower for long-term stability.

Data Presentation

Table 1: HPLC System and Column Specifications

ParameterAnalytical HPLCPreparative HPLC
System Standard Analytical HPLCPreparative HPLC System
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 214 nmUV at 214 nm
Temperature 25°C25°C

Table 2: Gradient Conditions for HPLC Purification and Analysis

Time (minutes)% Mobile Phase B (Analytical)% Mobile Phase B (Preparative)
0510
5510
356550
409595
459595
50510

Table 3: Representative Purification Results for Synthetic this compound

ParameterValue
Crude Purity ~65%
Amount Injected 100 mg
Post-Purification Purity >98%
Recovery ~70%
Retention Time (Analytical) ~15.2 min

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the purification of synthetic this compound is depicted below. It begins with the crude synthetic peptide and proceeds through sample preparation, HPLC purification, purity analysis, and finally, lyophilization to obtain the pure, stable product.

G cluster_start Start cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Synthetic This compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Prep_HPLC Preparative RP-HPLC Filter->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Anal_HPLC Analytical HPLC Purity Check Collect->Anal_HPLC MS Mass Spectrometry Identity Confirmation Collect->MS Pool Pool Pure Fractions Anal_HPLC->Pool MS->Pool Lyophilize Lyophilization Pool->Lyophilize Pure_Peptide Purified this compound (>98% Purity) Lyophilize->Pure_Peptide

Caption: Workflow for HPLC Purification of Synthetic this compound.

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound inhibits melanin synthesis by acting on the hypothalamus to reduce the release of α-melanocyte-stimulating hormone (α-MSH). This reduction in circulating α-MSH leads to decreased stimulation of the melanocortin 1 receptor (MC1R) on melanocytes. The subsequent downstream signaling cascade that promotes melanin production is therefore attenuated.

G cluster_hypothalamus Hypothalamus cluster_circulation Circulation cluster_melanocyte Melanocyte This compound This compound (Pro-Leu-Gly-NH2) aMSH_release α-MSH Release This compound->aMSH_release Inhibits aMSH α-MSH aMSH_release->aMSH MC1R MC1R aMSH->MC1R Binds & Activates AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB → pCREB PKA->CREB MITF MITF Expression CREB->MITF Melanogenesis_Enzymes Tyrosinase, TRP1, TRP2 MITF->Melanogenesis_Enzymes Melanin Melanin Synthesis Melanogenesis_Enzymes->Melanin

Caption: this compound's Inhibition of the α-MSH Signaling Pathway.

Application Notes and Protocols for Mass Spectrometry Analysis of Melanostatin Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanostatin (Pro-Leu-Gly-NH2) is a tripeptide amide that acts as a melanocyte-stimulating hormone (MSH) release-inhibiting factor. As with any peptide-based therapeutic or research compound, ensuring its purity is critical for accurate biological and pharmacological studies, as well as for clinical applications. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the purity assessment of peptides like this compound.[1] It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, allowing for the identification and quantification of the active pharmaceutical ingredient (API) and any related impurities.[1]

These application notes provide a detailed protocol for the determination of this compound purity using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry. The described methodology is suitable for identifying and quantifying impurities, including those arising from synthesis by-products and degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Chemical FormulaC13H24N4O3PubChem CID: 92910
Molecular Weight (Average)284.35 g/mol PubChem CID: 92910
Monoisotopic Mass284.18484064 DaPubChem CID: 92910
IUPAC Name(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamidePubChem CID: 92910

Experimental Workflow

The overall workflow for the analysis of this compound purity by LC-MS involves several key steps, from sample preparation to data analysis. The following diagram illustrates the typical experimental process.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Weighing of This compound Sample prep2 Reconstitution in Aqueous Solvent prep1->prep2 prep3 Dilution to Working Concentration prep2->prep3 lc RP-HPLC Separation prep3->lc ms Mass Spectrometry Detection (MS1) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms da1 Peak Integration and Retention Time msms->da1 da2 Mass Spectra Analysis (m/z Identification) da1->da2 da3 Impurity Profiling and Quantification da2->da3

Caption: Experimental workflow for this compound purity analysis by LC-MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Materials:

    • This compound reference standard and sample for analysis

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • HPLC vials with inserts

  • Protocol:

    • Prepare the mobile phases as described in the LC method. The aqueous solvent is typically used as the sample diluent to ensure compatibility with the initial chromatographic conditions.

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in the aqueous mobile phase (e.g., Water with 0.1% Formic Acid) to a stock concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the aqueous mobile phase.

    • Transfer the working solution to an HPLC vial for analysis.

Liquid Chromatography (LC) Method

Reverse-phase HPLC is the most common technique for peptide separation.[2] The following parameters are a good starting point and may require optimization.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection (optional) 214 nm and 280 nm
Mass Spectrometry (MS) Method

The mass spectrometer is used for the detection and identification of this compound and its impurities. Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range (MS1 Scan) m/z 100 - 1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Data Acquisition Full scan MS and data-dependent MS/MS

For impurity identification, tandem mass spectrometry (MS/MS) is employed. The precursor ion corresponding to this compound ([M+H]⁺ = 285.19) and any potential impurities are selected for collision-induced dissociation (CID). The resulting fragment ions can be used to confirm the structure.

Data Presentation and Interpretation

Expected Results for Pure this compound

The analysis of a pure this compound sample should yield a single major peak in the chromatogram at a specific retention time. The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

AnalyteExpected Retention Time (min)Theoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound~ 8.5285.1921285.1925
Analysis of Impurities

Impurities will appear as additional peaks in the chromatogram. The purity of the this compound sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities: Impurities in synthetic peptides can arise from several sources, including:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Insertion sequences: Peptides with additional amino acid residues.

  • Incomplete deprotection: Residual protecting groups from the synthesis process.

  • Side reactions: Modifications such as oxidation or deamidation.

  • Isomers: Diastereomers or racemized forms of the peptide.

The following table provides a hypothetical example of an impurity profile for a this compound sample.

Peak No.Retention Time (min)Observed [M+H]⁺ (m/z)Proposed IdentityArea %
16.2228.14Leu-Gly-NH2 (Deletion)0.25
28.5285.19This compound 99.50
39.1301.19This compound + O (Oxidation)0.15
49.8286.19Deamidated this compound0.10

Signaling Pathway and Logical Relationships

The following diagram illustrates the principle of identifying an impurity through the LC-MS/MS workflow.

impurity_identification cluster_lc LC Separation cluster_ms1 MS1 Analysis cluster_ms2 MS/MS Fragmentation cluster_id Identification lc_peak1 Main Peak (this compound) ms1_main m/z = 285.19 lc_peak1->ms1_main lc_peak2 Impurity Peak ms1_imp m/z = X lc_peak2->ms1_imp ms2_main Expected Fragments (b- and y-ions) ms1_main->ms2_main ms2_imp Fragment Pattern of Impurity ms1_imp->ms2_imp id_main Confirm this compound ms2_main->id_main id_imp Elucidate Impurity Structure ms2_imp->id_imp

References

Application Notes and Protocols for in vitro B16 Melanoma Cell Pigmentation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a critical area of research in dermatology, cosmetology, and drug development. Dysregulation of this pathway can lead to various pigmentation disorders, including hyperpigmentation (e.g., melasma, age spots) and hypopigmentation (e.g., vitiligo). The murine B16 melanoma cell line is a well-established and widely used in vitro model for studying melanogenesis and for screening potential therapeutic agents that can modulate melanin production. These cells, particularly the B16-F10 subline, are known for their ability to produce melanin in response to various stimuli.[1]

This document provides detailed protocols for conducting in vitro pigmentation assays using B16 melanoma cells. It covers essential procedures, from cell culture and cytotoxicity assessment to the quantification of melanin content and cellular tyrosinase activity. Additionally, it outlines the key signaling pathways involved in melanogenesis and presents quantitative data for common modulators of pigmentation.

Core Principles

The in vitro B16 melanoma cell pigmentation assay is based on the ability of these cells to synthesize melanin, which can be visually observed and quantitatively measured. The assay typically involves the following steps:

  • Cell Culture and Treatment: B16 melanoma cells are cultured and treated with test compounds at various concentrations. Positive and negative controls are included to validate the assay.

  • Cytotoxicity Assessment: It is crucial to determine the non-toxic concentration range of the test compounds to ensure that any observed effects on pigmentation are not due to cell death. The MTT assay is a common method for this purpose.

  • Induction of Melanogenesis: To enhance melanin production and provide a suitable dynamic range for screening inhibitors or stimulators, melanogenesis is often induced using agents like α-melanocyte-stimulating hormone (α-MSH) or forskolin (B1673556).[2][3]

  • Quantification of Melanin Content: The amount of melanin produced by the cells is quantified spectrophotometrically after cell lysis and melanin solubilization.

  • Measurement of Tyrosinase Activity: Tyrosinase is the rate-limiting enzyme in melanogenesis. Its activity can be measured by monitoring the oxidation of its substrate, L-DOPA, to dopachrome (B613829).

Data Presentation

Quantitative Effects of Melanogenesis Modulators

The following tables summarize the quantitative effects of common inducers and inhibitors on melanin content and tyrosinase activity in B16 melanoma cells, providing a reference for expected experimental outcomes.

Table 1: Induction of Melanogenesis in B16 Cells

InducerConcentrationIncubation TimeEffect on Melanin ContentReference
α-MSH10 nM72 hoursNoticeable induction of melanogenesis[2]
α-MSH200 nM72 hoursMarked increase in melanin content (up to ~249% of control)[4]
Forskolin20 µM48 hoursSignificant up-regulation of cellular melanin content[5]
Forskolin100 µM6 daysInduced differentiation and melanin accumulation[6]

Table 2: Inhibitory Effects of Whitening Agents on B16 Cells

CompoundAssayIC₅₀ Value (µM)Reference
Kojic AcidMushroom Tyrosinase Inhibition14.8[7]
Kojic AcidB16 Cell Tyrosinase Inhibition>100 (at 735 µM, 45.7% inhibition)[7]
Kojic AcidMelanin Content in B16 Cells735 (45.7% inhibition)[7]
ArbutinMelanin Content in B16 Cells1130[7]
2-HydroxytyrosolMushroom Tyrosinase Inhibition13.0[7]
2-HydroxytyrosolB16 Cell Tyrosinase Inhibition32.5[7]
2-HydroxytyrosolMelanin Content in B16 Cells571[7]
PiperineMushroom Tyrosinase Inhibition526[7]
Horsfieldone AMushroom Tyrosinase Inhibition294[7]
Maingayone DMushroom Tyrosinase Inhibition38[7]

Experimental Protocols

Cell Culture and Maintenance of B16-F10 Melanoma Cells

Materials:

  • B16-F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Culture B16-F10 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, when cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed the cells into new flasks at a recommended split ratio of 1:3 to 1:4.

MTT Assay for Cell Viability

Materials:

  • B16-F10 cells

  • Complete growth medium

  • Test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

Materials:

  • B16-F10 cells

  • Complete growth medium

  • Test compounds

  • α-MSH or Forskolin (for induction)

  • 6-well or 24-well plates

  • PBS

  • Lysis Buffer (1 N NaOH with 10% DMSO)

  • Microplate reader

Protocol:

  • Seed B16-F10 cells in a 6-well or 24-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound in the presence or absence of a melanogenesis inducer (e.g., 100 nM α-MSH or 20 µM Forskolin) for 72 hours.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Dissolve the cell pellet in 100-200 µL of Lysis Buffer (1 N NaOH with 10% DMSO).

  • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysate to a 96-well plate.

  • Measure the absorbance at 405 nm or 475 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of a parallel cell lysate (determined by a BCA or Bradford assay).

Cellular Tyrosinase Activity Assay

Materials:

  • B16-F10 cells

  • Complete growth medium

  • Test compounds

  • 6-well plates

  • Lysis Buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer, pH 6.8, with protease inhibitors)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM)

  • Microplate reader

Protocol:

  • Seed and treat B16-F10 cells as described in the melanin content assay for 48-72 hours.

  • Wash the cells with PBS and lyse them with lysis buffer on ice.

  • Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • In a 96-well plate, mix 80-90 µL of the cell lysate (containing equal amounts of protein) with 10-20 µL of 10 mM L-DOPA solution.

  • Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1 hour to determine the rate of dopachrome formation.

  • Express tyrosinase activity as a percentage of the control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture B16-F10 Cell Culture seed Seed cells in multi-well plates culture->seed inducer Add Inducer (α-MSH / Forskolin) seed->inducer compound Add Test Compound seed->compound incubation Incubate for 48-72h inducer->incubation compound->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt melanin Melanin Content Assay incubation->melanin tyrosinase Tyrosinase Activity Assay incubation->tyrosinase quantify Spectrophotometric Quantification mtt->quantify melanin->quantify tyrosinase->quantify normalize Normalize to Protein Content quantify->normalize results Summarize Results (Tables/Graphs) normalize->results

Caption: Experimental workflow for the in vitro B16 melanoma cell pigmentation assay.

Melanogenesis Signaling Pathways

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Cascade (ERK, p38) PKA->MAPK Modulates CREB CREB PKA->CREB Phosphorylates & Activates MITF MITF (Transcription Factor) MAPK->MITF Regulates (Activation/Degradation) CREB->MITF Promotes Transcription Melanogenic_Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Melanogenic_Genes Upregulates Tyrosinase Tyrosinase Melanogenic_Genes->Tyrosinase Protein Synthesis Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Key signaling pathways regulating melanogenesis in B16 melanoma cells.

Concluding Remarks

The in vitro B16 melanoma cell pigmentation assay is a robust and versatile tool for studying melanogenesis and screening compounds that modulate this process. By following the detailed protocols and considering the underlying signaling pathways presented in these application notes, researchers can obtain reliable and reproducible data. The provided quantitative data serves as a valuable benchmark for interpreting experimental results. Careful execution of these assays, coupled with appropriate data analysis, will facilitate the discovery and development of novel therapeutic and cosmetic agents for pigmentation-related conditions.

References

Application Notes and Protocols for Melanocyte-Keratinocyte Co-culture in Melanin Transfer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transfer of melanin (B1238610) from melanocytes to surrounding keratinocytes is a fundamental process in skin pigmentation and the primary defense against ultraviolet (UV) radiation. This intricate process, involving complex cell-to-cell communication and cytoskeletal rearrangements, is a key target for the development of therapeutics for pigmentation disorders and for screening the efficacy and safety of cosmetic ingredients. The melanocyte-keratinocyte co-culture system provides a physiologically relevant in vitro model to study the mechanisms of melanin transfer and to assess the effects of various compounds on this process.[1][2]

These application notes provide detailed protocols for establishing melanocyte-keratinocyte co-cultures, quantifying melanin transfer, and exploring the underlying signaling pathways.

I. Experimental Protocols

A. Isolation and Culture of Primary Human Melanocytes and Keratinocytes

The successful establishment of a co-culture model begins with the isolation and culture of high-quality primary cells.

1. Isolation of Epidermal Cells: [3][4]

  • Obtain human skin samples (e.g., neonatal foreskins or adult skin from cosmetic surgeries) under sterile conditions.

  • Wash the tissue multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.

  • Separate the epidermis from the dermis by incubating the skin sample in a dispase solution overnight at 4°C.[3]

  • Mechanically peel the epidermal sheet from the dermis.[3]

  • Incubate the isolated epidermis in a trypsin-EDTA solution at 37°C to create a single-cell suspension of melanocytes and keratinocytes.[3]

2. Selective Culture of Melanocytes and Keratinocytes:

  • Melanocytes: Culture the epidermal cell suspension in a specialized melanocyte growth medium. To eliminate contaminating keratinocytes, selective agents like geneticin (B1208730) (G418) or differential trypsinization can be employed.[3] Another method involves using a medium containing cholera toxin and isobutylmethylxanthine to enhance melanocyte multiplication, followed by treatment with 5-fluorouracil (B62378) to selectively destroy keratinocytes.[4]

  • Keratinocytes: Culture the epidermal cell suspension in a serum-free keratinocyte growth medium. Keratinocytes will proliferate and can be subcultured.

B. Establishment of Melanocyte-Keratinocyte Co-culture

This protocol describes the setup of a 2D co-culture system.[5][6][7]

  • Cell Seeding: Seed human epidermal keratinocytes into culture plates.

  • Melanocyte Addition: Once the keratinocytes have reached approximately 50-70% confluency, add human epidermal melanocytes to the culture. A common seeding ratio is 1:10 (melanocytes to keratinocytes) to mimic the in vivo epidermal-melanin unit.[1]

  • Co-culture Medium: Maintain the co-culture in a medium that supports the growth and interaction of both cell types. This is often a combination of melanocyte and keratinocyte growth media.

  • Incubation: Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to co-culture for several days to facilitate dendrite formation by melanocytes and establish cell-to-cell contacts.

C. Quantification of Melanin Transfer

Several methods can be employed to quantify the amount of melanin transferred from melanocytes to keratinocytes.

1. Flow Cytometry-Based Assay: [8]

  • Principle: This method distinguishes between melanocytes and keratinocytes using specific cell markers and quantifies the melanin content within the keratinocyte population.

  • Protocol:

    • Label melanocytes with a fluorescent dye (e.g., CFSE) before co-culture.

    • After the co-culture period, harvest the cells by trypsinization.

    • Stain the cell suspension with an antibody against a keratinocyte-specific marker (e.g., Pan Cytokeratin) conjugated to a different fluorophore.[8]

    • Analyze the cells using a flow cytometer. The amount of melanin transfer is determined by the fluorescence intensity of the melanin-containing keratinocytes (double-positive for the keratinocyte marker and the melanocyte-derived fluorescent label).[8]

2. Pmel 17 (gp100) ELISA Assay: [9][10]

  • Principle: Pmel 17 is a glycoprotein (B1211001) specifically found in the melanosome membrane. Its detection in the culture medium is indicative of melanosome release and transfer.[9][10]

  • Protocol:

    • Establish the melanocyte-keratinocyte co-culture.

    • After the desired incubation period with test compounds, collect the culture supernatant.

    • Quantify the amount of soluble Pmel 17 in the supernatant using a commercially available ELISA kit.[9][10]

    • A decrease in Pmel 17 in the medium suggests an inhibition of melanosome transfer.[9]

3. Fontana-Masson Staining: [11]

  • Principle: This histochemical stain specifically labels melanin granules, allowing for their visualization and quantification within keratinocytes.

  • Protocol:

    • Grow the co-culture on glass coverslips.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Perform the Fontana-Masson staining procedure according to the manufacturer's instructions.

    • Visualize the cells under a microscope. Melanin will appear as black or dark brown granules.

    • Quantify the melanin content in keratinocytes using image analysis software.

4. Radioactive Labeling with 14C-Thiouracil: [11]

  • Principle: Thiouracil is specifically incorporated into newly synthesized melanin. By using a radiolabeled form, the transfer of melanin can be traced and quantified.[11]

  • Protocol:

    • Incubate melanocytes with 14C-thiouracil to label the melanosomes.

    • Establish the co-culture with unlabeled keratinocytes.

    • After the co-culture period, separate the keratinocytes from the melanocytes. This can be challenging, with methods like differential trypsinization or magnetic bead separation showing variable success.[11]

    • Measure the radioactivity in the keratinocyte fraction using a scintillation counter to quantify the amount of transferred melanin.[11]

II. Data Presentation

The following tables summarize hypothetical quantitative data from melanin transfer assays, illustrating how results can be presented for easy comparison.

Table 1: Effect of Test Compounds on Melanin Transfer Measured by Flow Cytometry

TreatmentConcentration (µM)% Keratinocytes with Transferred Melanin (Mean ± SD)
Vehicle Control-45.2 ± 3.1
Niacinamide (Inhibitor)10015.8 ± 2.5
Test Compound A1038.7 ± 2.9
Test Compound A5025.1 ± 2.2
Test Compound B1042.5 ± 3.5
Test Compound B5044.1 ± 3.8

Table 2: Quantification of Soluble Pmel 17 in Co-culture Supernatant by ELISA

TreatmentConcentration (µM)Pmel 17 Concentration (ng/mL) (Mean ± SD)
Vehicle Control-580.3 ± 45.7
Niacinamide (Inhibitor)100210.5 ± 28.9
Test Compound C10450.1 ± 35.2
Test Compound C50325.8 ± 31.6
Test Compound D10565.9 ± 50.1
Test Compound D50572.4 ± 48.3

III. Signaling Pathways and Visualizations

The transfer of melanin is a tightly regulated process involving several signaling pathways. Keratinocytes can secrete factors that influence melanocyte function, and direct cell-to-cell contact is crucial.

Key Signaling Molecules and Pathways:

  • Protease-Activated Receptor-2 (PAR-2): Expressed on keratinocytes, PAR-2 is activated by proteases secreted by melanocytes. This activation is a key step in the phagocytosis of melanosome-containing globules by keratinocytes.[12]

  • Rab GTPases: Several Rab proteins are involved in the transport and docking of melanosomes at the melanocyte dendrite tips.

    • Rab27a: Forms a complex with melanophilin and myosin Va to facilitate the peripheral transport of melanosomes.[13]

    • Rab11b and Rab3a: These proteins are implicated in the exocytosis of melanin.[13] Rab3a-dependent exocytosis can be stimulated by factors released from differentiated keratinocytes.[13]

  • Cell Adhesion Molecules: E-cadherin mediates the contact between melanocytes and keratinocytes, which is essential for direct melanin transfer.[12][13]

  • Keratinocyte-Derived Factors: Keratinocytes secrete a variety of factors that can stimulate or inhibit melanogenesis and melanin transfer. For example, α-melanocyte-stimulating hormone (α-MSH) released from keratinocytes upon UV exposure can stimulate melanin production.[14][15] Prostaglandin E2 (PGE2) from keratinocytes can stimulate the formation of filopodia in melanocytes.[12]

Diagrams of Signaling Pathways and Workflows:

MelaninTransferSignaling cluster_Keratinocyte Keratinocyte cluster_Melanocyte Melanocyte K_PAR2 PAR-2 K_Phagocytosis Phagocytosis of Melanosome Globule K_PAR2->K_Phagocytosis Activation K_Factors Secreted Factors (e.g., α-MSH, PGE2) M_Rab27a Rab27a Complex K_Factors->M_Rab27a Upregulation M_Filopodia Filopodia Formation K_Factors->M_Filopodia Stimulation M_Melanosome Melanosome M_Melanosome->M_Rab27a Transport M_Dendrite Dendrite Tip M_Rab27a->M_Dendrite Docking M_Exocytosis Melanin Exocytosis (Rab11b, Rab3a) M_Dendrite->M_Exocytosis M_Exocytosis->K_Phagocytosis Melanosome Globule MelaninTransferAssayWorkflow A Isolate & Culture Primary Melanocytes & Keratinocytes B Establish Melanocyte-Keratinocyte Co-culture A->B C Treat with Test Compounds B->C D Quantify Melanin Transfer C->D E Flow Cytometry D->E F Pmel 17 ELISA D->F G Fontana-Masson Staining D->G

References

Application Notes: Dopamine D2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dopamine (B1211576) receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to numerous physiological processes within the central nervous system, including cognition, motivation, and motor control.[1] These receptors are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). D2-like receptors, the focus of this protocol, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[1][2] Given their critical role, dopamine D2 receptors are significant therapeutic targets for neurological and psychiatric conditions like schizophrenia and Parkinson's disease.[1]

Radioligand binding assays are a cornerstone technique for studying the interactions between ligands and receptors.[1][3] These assays are essential for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing unlabeled compounds.[1][4] This information is vital for the characterization and development of novel drug candidates.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D2 receptor involves its coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor activates the G protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which subsequently modulates the phosphorylation state and activity of numerous downstream target proteins.[5][[“]][7] D2 receptors can also signal through G protein βγ subunits and β-arrestin-dependent pathways.[5][7]

D2_Signaling_Pathway cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Downstream Downstream Effectors PKA_active->Downstream Phosphorylates Radioligand_Workflow A Reagent Preparation (Buffers, Ligands, Membranes) B Assay Setup (Total & Non-Specific Binding) A->B C Incubation (Reach Equilibrium) B->C D Filtration & Washing (Separate Bound from Free Ligand) C->D E Radioactivity Counting (Liquid Scintillation) D->E F Data Analysis (Calculate Specific Binding, Kd, Bmax, Ki) E->F

References

Application Notes and Protocols for Melanostatin in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanostatin, a biomimetic peptide also known as Nonapeptide-1 or Melanostatine-5, is a potent inhibitor of melanogenesis. Its primary mechanism of action is the competitive antagonism of the α-melanocyte stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2][3][4] By blocking the binding of α-MSH, this compound effectively halts the signaling cascade that leads to the synthesis of melanin (B1238610). This targeted action prevents the activation of tyrosinase, the rate-limiting enzyme in melanin production, and downregulates the expression of key melanogenic factors such as Microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP1), and TRP2.[5][6]

Three-dimensional (3D) skin equivalent models, which are complex, multi-layered tissue constructs containing keratinocytes, fibroblasts, and melanocytes, offer a physiologically relevant in vitro system to evaluate the efficacy of skin-lightening and depigmenting agents.[7] These models successfully replicate the cellular interactions and melanin transfer processes observed in human skin.[8][9]

These application notes provide detailed protocols for utilizing this compound in 3D skin equivalent models to assess its depigmenting efficacy. The methodologies cover model preparation, treatment, and subsequent quantitative and qualitative analyses.

Mechanism of Action: α-MSH Signaling Pathway Inhibition

This compound intervenes at the initial stage of the α-MSH signaling pathway in melanocytes. The diagram below illustrates this mechanism.

Melanostatin_Pathway This compound Mechanism of Action alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates This compound This compound (Nonapeptide-1) This compound->MC1R Competitively Binds & Blocks α-MSH Inhibition Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase, TRP1, TRP2 MITF->Tyrosinase Upregulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Inhibition->MC1R

Caption: this compound competitively inhibits α-MSH binding to MC1R.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound (Nonapeptide-1) from various studies.

Table 1: Inhibition of Melanin Synthesis and Tyrosinase Activity

Active IngredientConcentrationModel/SystemParameter MeasuredResult
Melanostatine-5Not Specifiedα-MSH-stimulated melanocytesMelanin Synthesis33% inhibition[2][10]
Nonapeptide-10.3% (v/v)Enzymatic AssayTyrosinase Activity16.67% inhibition[11]
Nonapeptide-120 µMHuman Epidermal Melanocytes (HEM) & HaCaT cellsBasal Melanin SynthesisSignificant inhibition and reversal of UVA-induced melanin increase[6]

Table 2: Clinical and Formulation Efficacy

Product/FormulationActive ConcentrationStudy DurationParameter MeasuredResult
Topical Formulation4% Nonapeptide-18 weeksHyperpigmented LesionsNotable improvement[1]
Face Cream5 ppm Nonapeptide-128 daysSkin Lightening (ΔL value)6.42% increase[3]
Face Cream5 ppm Nonapeptide-156 daysComprehensive Skin State (ΔE value)5.39% increase[3]

Experimental Protocols

The following section details the experimental workflow for assessing the depigmenting effects of this compound in a 3D pigmented skin equivalent model.

Experimental_Workflow Experimental Workflow for this compound Testing start Start: Pigmented 3D Skin Equivalent Model treatment Treatment Application - this compound (e.g., 5-500 ppm) - Positive Control (e.g., Kojic Acid) - Negative Control (Vehicle) start->treatment incubation Incubation (e.g., 7-14 days) Topical or in-media application treatment->incubation harvest Harvest & Process Tissues incubation->harvest analysis Analysis harvest->analysis histology Histological Analysis (Fontana-Masson Staining) analysis->histology melanin_quant Melanin Quantification Assay analysis->melanin_quant tyrosinase_act Tyrosinase Activity Assay analysis->tyrosinase_act gene_exp Gene Expression Analysis (qPCR for MITF, TYR, etc.) analysis->gene_exp end End: Data Interpretation histology->end melanin_quant->end tyrosinase_act->end gene_exp->end

Caption: Workflow for evaluating this compound in 3D skin models.
Protocol 1: Treatment of 3D Pigmented Skin Equivalents

This protocol outlines the treatment of commercially available or in-house developed 3D pigmented skin equivalents (e.g., MelanoDerm™, SkinEthic™).

Materials:

  • Pre-cultured 3D pigmented skin equivalent models

  • Assay medium provided by the manufacturer or appropriate for the model

  • This compound (Nonapeptide-1) stock solution (e.g., in sterile water or phosphate-buffered saline)

  • Positive control (e.g., Kojic Acid)

  • Vehicle control (the solvent used for this compound)

  • Sterile 6-well or 24-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Acclimatization: Upon receipt, place the 3D skin equivalents in a sterile culture hood. Transfer them to 6-well plates containing pre-warmed assay medium and allow them to equilibrate in an incubator for 24 hours.

  • Preparation of Treatment Solutions: Prepare working solutions of this compound in the assay medium at desired concentrations (e.g., 5 ppm, 30 ppm, 50 ppm). Also, prepare solutions for the positive and vehicle controls.

  • Treatment Application:

    • Topical Application: Carefully apply a small, defined volume (e.g., 20-50 µL) of the treatment solution directly onto the surface of the skin equivalent.

    • Systemic (In-media) Application: Replace the medium in each well with the medium containing the respective treatment solutions.

  • Incubation: Culture the treated skin equivalents for a predefined period, typically ranging from 7 to 14 days. Replace the treatment medium every 2-3 days.

  • Harvesting: At the end of the treatment period, harvest the tissues. One half of each tissue can be fixed for histology, and the other half can be snap-frozen for biochemical assays.

Protocol 2: Melanin Quantification Assay

This assay measures the total melanin content within the 3D skin tissue.

Materials:

  • Harvested 3D skin equivalents

  • Solubilization buffer (e.g., 1 M NaOH with 10% DMSO)

  • Synthetic melanin standard (Sigma-Aldrich)

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Water bath or heat block (60-95°C)

Procedure:

  • Tissue Lysis: Place the skin equivalent tissue in a microcentrifuge tube with 250 µL of solubilization buffer.

  • Melanin Solubilization: Incubate the tubes at 60-95°C for at least 1 hour or until the tissue is fully dissolved and the melanin pellet is solubilized.[12]

  • Standard Curve Preparation: Prepare a standard curve using synthetic melanin dissolved in the same solubilization buffer.

  • Absorbance Measurement: Transfer 200 µL of the sample lysates and standards to a 96-well plate. Read the absorbance at 470-490 nm using a plate reader.[12]

  • Calculation: Calculate the melanin concentration in each sample by interpolating from the standard curve. Normalize the melanin content to the total protein content of the tissue lysate if desired.

Protocol 3: Tyrosinase Activity Assay

This protocol assesses the activity of the tyrosinase enzyme within the tissue lysates.

Materials:

  • Harvested 3D skin equivalents

  • Lysis buffer (e.g., 50 mM Sodium Phosphate buffer, pH 6.8, containing 1% Triton X-100)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) substrate solution

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Tissue Homogenization: Homogenize the skin tissue in ice-cold lysis buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the total protein concentration of the supernatant (lysate) using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.

  • Substrate Addition: Add the L-DOPA solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 475 nm over a period of 60-90 minutes at 37°C.[13] The rate of dopachrome (B613829) formation is proportional to the tyrosinase activity.

  • Calculation: Calculate the tyrosinase activity as the rate of change in absorbance per minute per milligram of protein.

Protocol 4: Histological Analysis (Fontana-Masson Staining)

This staining method specifically visualizes melanin granules within the tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded 3D skin equivalent sections

  • Fontana-Masson stain kit (containing ammoniacal silver solution, gold chloride, and sodium thiosulfate)

  • Nuclear Fast Red counterstain

  • Microscope

Procedure:

  • Deparaffinization and Hydration: Deparaffinize the tissue sections and rehydrate them through a series of ethanol (B145695) washes to distilled water.

  • Silver Impregnation: Incubate the slides in a pre-warmed (58-60°C) ammoniacal silver solution for 30-60 minutes, or until the melanin-containing sections turn yellowish-brown. This step causes melanin to reduce the silver nitrate (B79036) to metallic silver, appearing black.

  • Toning: Briefly rinse in distilled water and then incubate in gold chloride solution. This step tones the reaction, improving specificity and contrast.

  • Fixation: Rinse and then treat with sodium thiosulfate (B1220275) to remove unreacted silver salts.

  • Counterstaining: Counterstain with Nuclear Fast Red to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections, clear, and mount with a permanent mounting medium.

  • Microscopy: Examine the sections under a light microscope. Melanin granules will appear black, and nuclei will be pink/red. The distribution and density of melanin in the epidermal layers can be qualitatively and semi-quantitatively assessed.

Conclusion

This compound presents a highly specific and effective molecule for the inhibition of hyperpigmentation. The use of 3D pigmented skin equivalent models provides a robust and reliable platform for preclinical evaluation of its depigmenting efficacy. The protocols detailed in these application notes offer a comprehensive framework for researchers to quantify the effects of this compound on melanin synthesis and tyrosinase activity, and to visualize its impact on melanin distribution within a physiologically relevant tissue context.

References

Application Notes and Protocols for Melanostatin Research in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. Current treatments primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression. Melanostatin (also known as MSH release-inhibiting hormone or MIF-1), a tripeptide with the sequence Pro-Leu-Gly-NH2, has emerged as a potential therapeutic agent for Parkinson's disease.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in established animal models of Parkinson's disease.

Animal Models of Parkinson's Disease

Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease. The two most common models are the MPTP-induced mouse model and the 6-OHDA-induced rat model.

1. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a proneurotoxin that, once metabolized to MPP+, is selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter, leading to their destruction. This model recapitulates many of the pathological and biochemical features of Parkinson's disease.

2. 6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is a neurotoxic dopamine analog that is also selectively taken up by dopaminergic neurons. Intracerebral injection of 6-OHDA into the substantia nigra or the medial forebrain bundle results in a rapid and significant loss of dopaminergic neurons.

This compound (Pro-Leu-Gly-NH2) in Parkinson's Disease Research

This compound has been investigated for its potential neuroprotective and symptomatic effects in Parkinson's disease.[1][4] Preclinical studies suggest that it may act by modulating dopaminergic systems and potentiating the effects of L-DOPA.[5][6] Its therapeutic potential has been indicated in several studies, although the precise cellular mechanisms of action are still under investigation.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound (Pro-Leu-Gly-NH2) and its analogs in animal models of Parkinson's disease.

Table 1: Effects of this compound Analogue on Rotational Behavior in 6-OHDA Lesioned Rats

Treatment GroupNDose (mg/kg, i.p.)Peak Contralateral Rotations (turns/min)% Potentiation of L-DOPA Induced Rotations
L-DOPA82510.2 ± 1.2-
L-DOPA + PAOPA825 + 0.118.5 ± 2.181.4%
L-DOPA + PAOPA825 + 0.322.1 ± 2.5116.7%
L-DOPA + PAOPA825 + 1.025.3 ± 2.8148.0%
p < 0.05 compared to L-DOPA alone. Data are presented as mean ± SEM. PAOPA is a peptidomimetic analog of this compound.

Table 2: Neuroprotective Effects of a this compound Analogue (PAOPA) on Striatal Dopamine Levels in MPTP-Treated Mice

Treatment GroupNStriatal Dopamine (ng/mg tissue)% Protection
Saline Control1012.4 ± 0.8-
MPTP103.1 ± 0.5-
MPTP + PAOPA (0.1 mg/kg)105.8 ± 0.644.1%
MPTP + PAOPA (1.0 mg/kg)108.2 ± 0.779.4%
*p < 0.05 compared to MPTP alone. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Parkinson's Disease in Mice using MPTP

Objective: To create a mouse model of Parkinson's disease with significant dopaminergic neuron loss.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile saline (0.9%)

  • Animal handling and injection equipment

Procedure:

  • Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh on the day of use.

  • Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.

  • Dosing Schedule: Inject mice with MPTP once daily for four consecutive days.

  • Post-Injection Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.

  • Endpoint: Behavioral testing can commence 7 days after the last MPTP injection, and histological and neurochemical analyses are typically performed at 21 days post-injection.

Protocol 2: Induction of Parkinson's Disease in Rats using 6-OHDA

Objective: To create a unilateral lesion of the nigrostriatal pathway in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-hydroxydopamine hydrochloride (Sigma-Aldrich)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Protect the solution from light.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery:

    • Mount the rat in the stereotaxic frame.

    • Drill a small hole in the skull over the target injection site (medial forebrain bundle). Coordinates relative to bregma: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura.

  • Injection: Slowly infuse 2 µL of the 6-OHDA solution over 4 minutes using a Hamilton syringe. Leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Endpoint: Behavioral testing, such as the apomorphine-induced rotation test, can be performed 2-3 weeks after surgery to confirm the lesion.

Protocol 3: Administration of this compound (Pro-Leu-Gly-NH2)

Objective: To deliver this compound to the central nervous system of Parkinsonian animal models.

Materials:

  • This compound (Pro-Leu-Gly-NH2)

  • Sterile saline or appropriate vehicle

  • Injection equipment (for i.p., i.v., or i.c.v. administration)

Procedure (Example for Intraperitoneal Administration):

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).

  • Dosage: The effective dose can vary. Based on literature, doses ranging from 0.1 to 10 mg/kg have been used. A dose-response study is recommended.

  • Administration Schedule:

    • Neuroprotective Paradigm: Administer this compound prior to and/or concurrently with the neurotoxin (MPTP or 6-OHDA). For example, daily i.p. injections for 3 days before and 4 days during MPTP administration.

    • Symptomatic Paradigm: Administer this compound after the lesion has been established (e.g., 7 days after the last MPTP injection or 2 weeks after 6-OHDA surgery).

  • Control Group: Administer the vehicle (sterile saline) to a control group of lesioned animals following the same schedule.

Protocol 4: Behavioral Assessment - Apomorphine-Induced Rotation Test (for 6-OHDA model)

Objective: To quantify the extent of unilateral dopaminergic denervation and assess the effect of treatment on motor asymmetry.

Materials:

  • Apomorphine (B128758) hydrochloride (Sigma-Aldrich)

  • Sterile saline

  • Rotation monitoring system (e.g., automated rotometer bowls)

Procedure:

  • Habituation: Place the rat in the rotometer bowl for a 10-minute habituation period.

  • Apomorphine Administration: Administer apomorphine (0.5 mg/kg, s.c.).

  • Data Collection: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 60-90 minutes.

  • Analysis: Express the data as net contralateral rotations per minute. A successful lesion is typically characterized by >5-7 net contralateral rotations per minute.

Protocol 5: Immunohistochemistry for Tyrosine Hydroxylase (TH)

Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

Materials:

  • Brain tissue sections (fixed and cryoprotected)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody (e.g., rabbit polyclonal)

  • Secondary antibody: appropriate fluorescently-labeled or biotinylated secondary antibody

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

  • DAB or fluorescent mounting medium

  • Microscope with imaging software

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect in sucrose (B13894) solution. Section the brain on a cryostat (e.g., 40 µm sections).

  • Staining:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1 hour.

    • Incubate with primary anti-TH antibody overnight at 4°C.

    • Wash in PBS.

    • Incubate with secondary antibody for 1-2 hours at room temperature.

    • Wash in PBS.

  • Visualization:

    • For DAB staining, incubate with an avidin-biotin complex and then develop with DAB substrate.

    • For fluorescence, mount with a fluorescent mounting medium.

  • Quantification: Use stereological methods (e.g., optical fractionator) to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra.

Visualizations

G cluster_0 MPTP Neurotoxicity Pathway MPTP MPTP MPDP+ MPDP+ MPTP->MPDP+ MAO-B MPP+ MPP+ MPDP+->MPP+ Mitochondrial Complex I Inhibition Mitochondrial Complex I Inhibition MPP+->Mitochondrial Complex I Inhibition Uptake by DAT Oxidative Stress Oxidative Stress Mitochondrial Complex I Inhibition->Oxidative Stress Dopaminergic Neuron Death Dopaminergic Neuron Death Oxidative Stress->Dopaminergic Neuron Death

Caption: MPTP is converted to the toxic metabolite MPP+, which inhibits mitochondrial complex I and leads to dopaminergic neuron death.

G cluster_1 Experimental Workflow for this compound Neuroprotection Study Animal Model Induction Animal Model Induction This compound Treatment This compound Treatment Animal Model Induction->this compound Treatment Behavioral Assessment Behavioral Assessment This compound Treatment->Behavioral Assessment Neurochemical Analysis Neurochemical Analysis Behavioral Assessment->Neurochemical Analysis Histological Analysis Histological Analysis Neurochemical Analysis->Histological Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease.

G cluster_2 Proposed Mechanism of this compound Action This compound (Pro-Leu-Gly-NH2) This compound (Pro-Leu-Gly-NH2) Dopamine Receptor Modulation Dopamine Receptor Modulation This compound (Pro-Leu-Gly-NH2)->Dopamine Receptor Modulation Potentiation of L-DOPA Effects Potentiation of L-DOPA Effects Dopamine Receptor Modulation->Potentiation of L-DOPA Effects Neuroprotection Neuroprotection Dopamine Receptor Modulation->Neuroprotection Symptomatic Relief Symptomatic Relief Potentiation of L-DOPA Effects->Symptomatic Relief Neuroprotection->Symptomatic Relief

Caption: this compound may exert its therapeutic effects through dopamine receptor modulation, leading to neuroprotection and symptomatic relief.

References

Application Notes and Protocols: Quantifying Melanostatin's Effects on Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanostatin (B1678129), a synthetic peptide analog of the melanocyte-inhibiting factor, has emerged as a significant compound of interest in the study of melanogenesis and the development of topical agents for modulating skin pigmentation. Its primary mechanism of action involves the inhibition of melanin (B1238610) synthesis, a process critically dependent on the enzymatic activity of tyrosinase. These application notes provide a comprehensive overview of the methodologies to quantify the effects of this compound on tyrosinase activity, catering to researchers in dermatology, cosmetology, and pharmacology.

Melanogenesis, the pathway for melanin production, is primarily regulated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction triggers a signaling cascade that leads to the activation of tyrosinase, the rate-limiting enzyme in the conversion of tyrosine to melanin. This compound acts as an antagonist to the MC1R, thereby inhibiting the α-MSH signaling pathway and subsequently reducing tyrosinase activity and melanin production.[1][2] In laboratory studies, this compound DM, a variant of this compound, has been shown to inhibit melanin production by approximately 25%.

Data Presentation: Quantitative Effects on Tyrosinase Activity

The inhibitory effects of this compound on melanin synthesis are a key area of investigation. While specific IC50 values for direct tyrosinase inhibition by this compound are not widely published due to the proprietary nature of much of the research, its efficacy can be contextualized by comparing its effects on melanin production with well-characterized tyrosinase inhibitors.

CompoundTargetReported IC50 / InhibitionCell Line / Assay Condition
This compound DM α-MSH Receptor (indirect tyrosinase inhibition)~25% inhibition of melanin productionIn vitro human skin cells
Kojic Acid Tyrosinase (direct inhibition)14.8 µmol/LMushroom Tyrosinase Assay
2-Hydroxytyrosol (2-HT) Tyrosinase (direct inhibition)13.0 µmol/LMushroom Tyrosinase Assay
2-Hydroxytyrosol (2-HT) Tyrosinase (direct inhibition)32.5 µmol/LB16 Melanoma Cell Lysate
Arbutin Tyrosinase (direct inhibition)1130 µmol/L (for melanin pigmentation inhibition)B16 Melanoma Cells

Note: The inhibitory mechanism of this compound is primarily through receptor antagonism, which differs from the direct enzymatic inhibition of agents like Kojic Acid.

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of this compound, it is crucial to understand the underlying signaling pathway and the experimental procedures used to quantify its effects.

This compound's Mechanism of Action

This compound DM functions by competitively binding to MC1R, which prevents α-MSH from initiating the downstream signaling cascade that leads to melanin synthesis.[1] This interruption of the signaling pathway is the primary mode of its inhibitory action on melanogenesis.

Melanostatin_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds & Activates This compound This compound This compound->MC1R Binds & Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription) CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Promotes Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Leads to protein synthesis Melanin Melanin Tyrosine Tyrosine Tyrosine->Melanin Catalyzed by Tyrosinase workflow_invitro start Start prep_reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA Substrate - Test Compound (this compound) - Phosphate Buffer (pH 6.8) start->prep_reagents setup_plate Set up 96-well plate: - Add Buffer - Add Test Compound (various conc.) - Add Tyrosinase Solution prep_reagents->setup_plate initiate_reaction Initiate Reaction: Add L-DOPA to all wells setup_plate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_absorbance Measure Absorbance at 475 nm (Formation of Dopachrome) incubate->measure_absorbance analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 (if applicable) measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vitro Melanin Content Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative in vitro assessment of melanin (B1238610) content, a critical process in the research and development of agents targeting pigmentation. The following sections offer step-by-step methodologies for both cell-based and cell-free assays, guidelines for data presentation, and visual representations of key biological pathways and experimental workflows.

Introduction

Melanin, the primary pigment determining skin, hair, and eye color, is synthesized within melanosomes in a process called melanogenesis.[1] The regulation of melanin production is a key area of interest for developing treatments for hyperpigmentation disorders and for the cosmetic industry.[2] In vitro assays are fundamental tools for screening and characterizing compounds that may modulate melanin synthesis. This document outlines two standard and widely utilized protocols: the B16F10 melanoma cell-based melanin content assay and the mushroom tyrosinase inhibition assay.

Key Signaling Pathways in Melanogenesis

Melanogenesis is regulated by a complex network of signaling pathways that converge on the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[1][3] Key pathways include the cyclic AMP (cAMP)-mediated pathway, activated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R), and the mitogen-activated protein kinase (MAPK) pathway.[1][4] These pathways ultimately lead to the increased expression of enzymes crucial for melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[3]

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MAPK MAPK Pathway MAPK->MITF Melanogenic_Genes TYR, TRP1, TRP2 Genes MITF->Melanogenic_Genes Tyrosinase Tyrosinase Melanogenic_Genes->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Overview of the Melanogenesis Signaling Pathway.

Protocol 1: B16F10 Melanoma Cell-Based Melanin Content Assay

This protocol details a cell-based assay to quantify melanin content in B16F10 murine melanoma cells, a widely used model for studying pigmentation.[5] The principle of this assay is to culture the cells, treat them with test compounds, and then lyse the cells to extract and spectrophotometrically quantify the melanin.[6]

Experimental Workflow

B16F10_Workflow A 1. Cell Seeding Seed B16F10 cells in a 6-well plate (e.g., 1 x 10^5 cells/well). B 2. Cell Adhesion Incubate for 24 hours to allow cells to attach. A->B C 3. Treatment Treat cells with test compounds and controls (e.g., α-MSH as a stimulator). B->C D 4. Incubation Incubate for 48-72 hours. C->D E 5. Cell Harvesting Wash with PBS and harvest cells. D->E F 6. Cell Lysis & Melanin Solubilization Lyse cell pellet with 1N NaOH containing 10% DMSO. Incubate at 80°C for 1 hour. E->F G 7. Spectrophotometric Measurement Measure absorbance of the lysate at 405-492 nm. F->G H 8. Data Analysis Normalize melanin content to protein concentration and calculate % inhibition. G->H

Experimental workflow for the B16F10 melanin content assay.
Detailed Methodology

Materials and Reagents:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds and controls (e.g., Kojic acid, α-MSH)

  • Lysis Buffer: 1N NaOH with 10% DMSO[7]

  • Protein assay reagent (e.g., BCA or Bradford)

  • 6-well and 96-well microplates

Procedure:

  • Cell Culture and Seeding:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

    • Seed the cells into 6-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[7]

  • Cell Treatment:

    • Prepare stock solutions of test compounds and controls (e.g., a known inhibitor like Kojic acid) in a suitable solvent (e.g., DMSO).

    • Replace the culture medium with fresh medium containing various concentrations of the test compounds.

    • Include a vehicle control (solvent only) and a positive control for melanin stimulation (e.g., 100 nM α-MSH).[7]

    • Incubate the cells for 48 to 72 hours.[5]

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells using Trypsin-EDTA and pellet them by centrifugation (e.g., 3,000 rpm for 5 minutes).[7]

    • Carefully aspirate the supernatant.

  • Melanin Solubilization and Quantification:

    • To the cell pellet, add a sufficient volume of Lysis Buffer (e.g., 100 µL of 1 M NaOH with 10% DMSO).[7]

    • Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[7]

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at a wavelength between 405 nm and 492 nm using a microplate reader.[6]

  • Data Normalization and Analysis:

    • To account for any effects of the test compounds on cell proliferation, it is recommended to normalize the melanin content to the total protein concentration.

    • For protein quantification, a separate aliquot of the cell lysate (before adding NaOH) should be used with a standard protein assay (e.g., BCA assay).[7]

    • Calculate the melanin content as the absorbance per microgram of protein.

    • The percentage of melanin synthesis inhibition can be calculated relative to the control group (vehicle or α-MSH-stimulated).

Data Presentation

Summarize the quantitative data in a structured table for easy comparison.

Treatment GroupConcentration (µM)Absorbance (475 nm) (Mean ± SD)Protein Conc. (µg/µL) (Mean ± SD)Normalized Melanin Content (Abs/µg protein)% Inhibition
Vehicle Control-0.850 ± 0.0451.5 ± 0.10.5670%
α-MSH (100 nM)-1.500 ± 0.0701.4 ± 0.21.071-
Test Compound A101.250 ± 0.0601.5 ± 0.10.83322.2%
Test Compound A500.900 ± 0.0501.4 ± 0.20.64339.9%
Kojic Acid1000.750 ± 0.0401.3 ± 0.10.57746.1%

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This cell-free assay is a rapid and cost-effective method for screening potential inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[8][9] The principle involves measuring the enzymatic conversion of a substrate (L-DOPA) to dopachrome, which can be quantified spectrophotometrically.[2]

Experimental Workflow

Tyrosinase_Inhibition_Workflow A 1. Prepare Reagents Mushroom Tyrosinase, L-DOPA, Test Compounds, and Phosphate (B84403) Buffer. B 2. Reaction Mixture In a 96-well plate, mix buffer, test compound, and tyrosinase solution. A->B C 3. Initiate Reaction Add L-DOPA solution to start the reaction. B->C D 4. Incubation Incubate at 37°C for a defined period (e.g., 15-30 min). C->D E 5. Spectrophotometric Measurement Measure the absorbance at 475-490 nm. D->E F 6. Data Analysis Calculate the percentage of tyrosinase inhibition. E->F

Experimental workflow for the mushroom tyrosinase inhibition assay.
Detailed Methodology

Materials and Reagents:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Test compounds and a positive control (e.g., Kojic acid)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Protocol:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer

      • Test compound solution (or vehicle for control)

      • Mushroom tyrosinase solution

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475-490 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.[9][10]

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (with vehicle).

      • A_sample is the absorbance of the reaction with the test compound.

Data Presentation

Present the results in a clear tabular format.

CompoundConcentration (µM)Tyrosinase Activity (% of Control) (Mean ± SD)% Inhibition
Control-100 ± 5.20%
Test Compound B1085.3 ± 4.114.7%
Test Compound B5052.1 ± 3.547.9%
Test Compound B10025.8 ± 2.974.2%
Kojic Acid5045.6 ± 3.854.4%

Conclusion

The protocols described provide robust and reproducible methods for the in vitro evaluation of compounds affecting melanin production. The B16F10 cell-based assay offers a physiologically relevant system to study the effects of test agents on cellular melanogenesis. The mushroom tyrosinase inhibition assay serves as an excellent primary screening tool for identifying potential inhibitors of the key enzyme in the melanin synthesis pathway. The consistent application of these protocols, coupled with clear data presentation, will facilitate the effective screening and characterization of novel agents for the modulation of pigmentation.

References

Application of Melanostatin DM in Cosmetic Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanostatin DM is a synthetic peptide that has garnered significant interest in cosmetic science for its potential as a skin-lightening and radiance-promoting agent. This document provides detailed application notes and protocols for researchers and professionals involved in the development of cosmetic and dermatological products. While the term "this compound DM" can refer to a specific hexapeptide (His-D-Arg-Ala-Trp-D-Phe-Lys-NH2), the cosmetic industry predominantly utilizes a related and extensively studied biomimetic peptide, Nonapeptide-1, which is commercially available under trade names such as Melanostatine™ 5.[1][2][3][4] This document will focus on the application and proven efficacy of Nonapeptide-1 as a leading example of a this compound-like peptide in cosmetics.

Nonapeptide-1 is a potent antagonist of the alpha-melanocyte-stimulating hormone (α-MSH).[5][6][7] Its mechanism of action involves competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, thereby inhibiting the downstream signaling cascade that leads to melanin (B1238610) synthesis.[5][8][9] This targeted approach prevents the hyperproduction of melanin, addressing concerns such as hyperpigmentation, dark spots, and uneven skin tone without exhibiting cytotoxicity to melanocytes.[10]

Mechanism of Action: α-MSH Antagonism

The primary mechanism by which Nonapeptide-1 exerts its skin-lightening effects is through the competitive inhibition of the α-MSH signaling pathway.

  • α-MSH Binding: In response to stimuli such as UV radiation, α-MSH is released and binds to the MC1R on the surface of melanocytes.[5]

  • Signal Transduction: This binding event triggers a cascade of intracellular signals, leading to the activation of the enzyme tyrosinase.[5]

  • Melanin Synthesis: Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial steps of converting tyrosine into melanin precursors.[5]

  • Inhibition by Nonapeptide-1: Nonapeptide-1, due to its structural similarity to a segment of α-MSH, binds to the MC1R, effectively blocking α-MSH from activating the receptor.[5][8][9] This disruption of the initial signaling event prevents the activation of tyrosinase and subsequently reduces the synthesis of melanin.[4][5]

Melanogenesis_Inhibition cluster_0 Melanocyte alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds Nonapeptide_1 Nonapeptide-1 (this compound DM) Nonapeptide_1->MC1R Blocks Tyrosinase_Activation Tyrosinase Activation MC1R->Tyrosinase_Activation Activates Melanin_Synthesis Melanin Synthesis Tyrosinase_Activation->Melanin_Synthesis Leads to

Caption: Signaling pathway of melanogenesis inhibition by Nonapeptide-1.

Efficacy Data

The efficacy of Nonapeptide-1 has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Efficacy
ParameterTest SystemConcentrationResultReference
α-MSH Antagonism (IC50) Melanocytes11 nMPotent inhibition of melanosome dispersion[7]
Melanocytes2.5 nMInhibition of intracellular cAMP levels[7]
Tyrosinase Inhibition Animal Models100 µM25-35% inhibition of tyrosinase activity[1]
Melanin Content Reduction MelanocytesNot SpecifiedSignificant reduction in melanin content[11]
Melanocytes100 µM27-43% reduction in melanin content[1]
B16F10 Cells0.16 - 4 ppmDose-dependent inhibition of melanin generation[8]
Human Epidermal Melanocytes20 µMInhibition of basal and UVA-induced melanin synthesis[12]
Gene Expression Human Epidermal Melanocytes & HaCaT Cells20 µMDownregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF[12]
Clinical Efficacy
Study TypeSubjectsFormulationDurationKey FindingsReference
Double-blind, placebo-controlled38 female volunteers (25-55 years old)Cream with 1% and 5% Nonapeptide-1 solution (containing 1 ppm and 5 ppm Nonapeptide-1 respectively)56 days1% Solution: 5.01% increase in skin lightness (ΔL). 5% Solution: 6.42% increase in skin lightness (ΔL).[13]
Double-blind, placebo-controlled41 female volunteersNot specified28 days3.5% increase in skin luminosity.[14]
Double-blind clinical studyNot specified4% Nonapeptide-18 weeksNotable improvement in hyperpigmented lesions.[11]
Pilot study on melasmaNot specifiedFormulation with Nonapeptide-1 vs. sunscreenNot specifiedMore effective in maintaining remission of melasma compared to sunscreen alone.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound DM (Nonapeptide-1) and similar compounds.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA (Substrate) - Test Compound (Nonapeptide-1) - Buffer Solution (pH 6.8) Start->Prepare_Reagents Mix_Components In a 96-well plate, mix: - Test Compound - Tyrosinase Solution - Buffer Prepare_Reagents->Mix_Components Incubate_1 Incubate at 25°C for 10 minutes Mix_Components->Incubate_1 Add_Substrate Add L-DOPA solution to initiate the reaction Incubate_1->Add_Substrate Measure_Absorbance Measure absorbance at 475-490 nm (formation of dopachrome) kinetically Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition: ((Control Rate - Sample Rate) / Control Rate) * 100 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for in vitro tyrosinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).

    • Prepare a stock solution of L-DOPA in the same buffer.

    • Prepare various concentrations of the test compound (Nonapeptide-1). A positive control such as kojic acid should also be prepared.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound solution, mushroom tyrosinase solution, and buffer.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance of the resulting dopachrome (B613829) at 475-490 nm using a microplate reader.[15][16] Kinetic readings are often taken over a period of time (e.g., 20-30 minutes).

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of a test compound on melanin production in a relevant cell line.

Melanin_Content_Assay_Workflow Start Start Cell_Culture Culture B16F10 melanoma cells in 6-well plates Start->Cell_Culture Treatment Treat cells with various concentrations of Nonapeptide-1 and/or α-MSH for 48-72 hours Cell_Culture->Treatment Harvest_Cells Wash cells with PBS and harvest by trypsinization Treatment->Harvest_Cells Lyse_Cells Lyse cell pellets with 1N NaOH containing 10% DMSO Harvest_Cells->Lyse_Cells Solubilize_Melanin Incubate at 80°C for 1 hour to solubilize melanin Lyse_Cells->Solubilize_Melanin Measure_Absorbance Measure absorbance of the lysate at 405-475 nm Solubilize_Melanin->Measure_Absorbance Normalize_Data Normalize melanin content to total protein concentration (e.g., using a BCA assay) Measure_Absorbance->Normalize_Data End End Normalize_Data->End

Caption: Workflow for melanin content assay in B16F10 cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 mouse melanoma cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Nonapeptide-1. Often, cells are co-treated with α-MSH to stimulate melanogenesis.

    • Incubate the cells for 48 to 72 hours.[17][18]

  • Melanin Extraction:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 1N NaOH containing 10% DMSO to each well.[18]

    • Incubate the plates at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.[18]

  • Quantification:

    • Measure the absorbance of the lysate at a wavelength between 405 nm and 475 nm using a spectrophotometer.[18]

  • Normalization:

    • To account for any effects of the test compound on cell proliferation, it is crucial to normalize the melanin content. This is typically done by measuring the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • The final results are expressed as melanin content per unit of protein.

Formulation and Stability

Nonapeptide-1 is typically supplied as a powder or in a solution. It is soluble in water and should be incorporated into cosmetic formulations at the final stage of manufacturing, with the temperature maintained below 45°C to ensure its stability and biological activity.[2][14]

Safety and Regulatory Information

Nonapeptide-1 is considered safe for topical use in cosmetic formulations and is not associated with the irritation or cytotoxicity that can be seen with other skin-lightening agents.[5][11] It is approved for use in cosmetics in various regions, including the ASEAN countries and is not listed on prohibited substance lists in regions like the EU and Russia.[13]

Conclusion

This compound DM, and more specifically its widely used cosmetic counterpart Nonapeptide-1, represents a significant advancement in the targeted and safe management of skin pigmentation. Its well-defined mechanism of action as an α-MSH antagonist, supported by robust in vitro and clinical efficacy data, makes it a valuable ingredient for cosmetic formulations aimed at skin brightening, evening skin tone, and reducing hyperpigmentation. The provided protocols offer a framework for the continued research and development of innovative skincare products utilizing this class of peptides.

References

Application Notes and Protocols: Melanostatine™ 5 BG for Skin Lightening Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanostatine™ 5 BG is a biomimetic nonapeptide, also known as Nonapeptide-1, designed for applications in skin lightening and the management of hyperpigmentation. Its mechanism of action is centered on the competitive antagonism of the alpha-melanocyte stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of α-MSH, Melanostatine™ 5 BG effectively inhibits the downstream signaling cascade that leads to the synthesis of melanin (B1238610), the primary pigment responsible for skin color. This targeted approach helps to reduce the appearance of dark spots, even out skin tone, and enhance overall skin radiance without interfering with the fundamental functions of melanocytes.[1][2][3][4] Clinical studies have demonstrated its efficacy, particularly on Asian skin, with visible lightening effects observed after 28 days of use.[5]

Mechanism of Action: α-MSH Antagonism

The process of melanogenesis is initiated by the binding of α-MSH to its receptor, MC1R, on the surface of melanocytes. This interaction triggers a cascade of intracellular events, leading to the activation of the enzyme tyrosinase and subsequent production of melanin. Melanostatine™ 5 BG, being a structural mimic of a segment of α-MSH, competitively binds to the MC1R, thereby preventing α-MSH from activating the receptor. This blockade of the initial signaling step leads to a downregulation of the entire melanin synthesis pathway, including the expression and activity of tyrosinase.[1][2][3] In vitro studies have indicated that this mechanism can lead to a reduction in melanin production by approximately 33%.[6]

Signaling Pathway Diagram

Melanogenesis_Inhibition cluster_0 Extracellular Space cluster_1 Melanocyte alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Melanostatine Melanostatine™ 5 BG (Nonapeptide-1) Melanostatine->MC1R Competitive Antagonism AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Active) Tyrosinase_Gene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Inhibition of the α-MSH signaling pathway by Melanostatine™ 5 BG.

Data Presentation

In Vitro Efficacy
ParameterTest SystemConcentrationResultReference
Melanin Synthesis Inhibitionα-MSH-stimulated melanocytesNot specified~33% reduction[6]
cAMP Inhibitionα-MSH-stimulated melanocytesIC50: 2.5 nMPotent inhibition of intracellular cAMP[7]
Melanosome Dispersion Inhibitionα-MSH-stimulated melanocytesIC50: 11 nMPotent inhibition of melanosome dispersion[7]
Gene ExpressionHuman Epidermal Melanocytes (HEM) and HaCaT cells20 µMDownregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF[7][8]
Clinical Efficacy
ParameterStudy PopulationProduct ConcentrationDurationResultReference
Skin Lightness (ΔL)17 female subjects1% of a 0.01% Nonapeptide-1 solution56 days5.01% increase in ΔL
Skin Lightness (ΔL*)21 female subjects5% of a 0.01% Nonapeptide-1 solution56 days6.42% increase in ΔL*[4]
Hyperpigmented LesionsNot specified4% Nonapeptide-18 weeksNotable improvement
Melasma Severity & Melanin IndexNot specifiedNot specified8 monthsConsistent reduction in the case group[8]

Experimental Protocols

In Vitro Melanin Content Assay

This protocol is designed to quantify the effect of Melanostatine™ 5 BG on melanin production in a B16F10 mouse melanoma cell line.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • Melanostatine™ 5 BG (Nonapeptide-1)

  • Lysis Buffer (1 M NaOH with 10% DMSO)

  • 96-well microplates (clear, flat-bottom)

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[9]

  • Treatment:

    • Prepare stock solutions of Melanostatine™ 5 BG in a suitable solvent (e.g., sterile water or PBS).

    • The following day, replace the medium with fresh medium containing various concentrations of Melanostatine™ 5 BG.

    • Include a vehicle control (solvent only) and a positive control (e.g., Kojic acid).

    • To induce melanin production, add α-MSH (e.g., 100 nM) to all wells except for a negative control group.[9]

    • Incubate the cells for 72 hours.

  • Cell Lysis and Melanin Solubilization:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization and transfer them to microcentrifuge tubes.

    • Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.

    • Add 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO) to each cell pellet.

    • Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[9]

  • Spectrophotometric Measurement:

    • Transfer the lysates to a 96-well microplate.

    • Measure the absorbance at 405 nm using a microplate reader.[10] The absorbance is directly proportional to the melanin content.

  • Data Analysis:

    • Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.

    • Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group.

InVitro_Workflow Start Start Cell_Culture Culture B16F10 Cells Start->Cell_Culture Seeding Seed Cells in 6-well Plates Cell_Culture->Seeding Treatment Treat with Melanostatine™ 5 BG + α-MSH (72h) Seeding->Treatment Harvesting Harvest and Pellet Cells Treatment->Harvesting Lysis Lyse Cells and Solubilize Melanin (1M NaOH, 80°C) Harvesting->Lysis Measurement Measure Absorbance at 405nm Lysis->Measurement Analysis Normalize to Protein Content & Calculate Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the in vitro melanin content assay.

In Vitro Tyrosinase Activity Assay (General Protocol)

While the primary mechanism of Melanostatine™ 5 BG is not direct tyrosinase inhibition, this assay can be used to assess any indirect effects on cellular tyrosinase activity.

Materials:

  • Treated cell lysates (from the melanin content assay)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates from B16F10 cells treated with Melanostatine™ 5 BG as described in the melanin content assay, but use a non-denaturing lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of each lysate.

  • Enzyme Reaction:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate.

    • Add phosphate buffer to each well.

    • To initiate the reaction, add L-DOPA solution to each well.

  • Spectrophotometric Measurement:

    • Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The rate of increase in absorbance corresponds to the rate of dopachrome (B613829) formation, which is proportional to tyrosinase activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each sample.

    • Express the tyrosinase activity as a percentage of the activity in the control (α-MSH treated) cells.

In Vivo Skin Lightening Evaluation

This protocol outlines a clinical study design to evaluate the skin lightening efficacy of a topical formulation containing Melanostatine™ 5 BG.

Study Design:

  • Type: Double-blind, placebo-controlled, randomized trial.

  • Subjects: Healthy volunteers with mild to moderate hyperpigmentation (e.g., sun spots, melasma).

  • Test Product: Formulation containing a specified concentration of Melanostatine™ 5 BG (e.g., 4%).

  • Placebo: The same formulation without Melanostatine™ 5 BG.

  • Application: Twice daily application to a designated area on the face or forearm for a period of 8-12 weeks.

Evaluation Methods:

  • Instrumental Assessment (Chromameter/Mexameter):

    • Measure the L* (lightness), a* (redness), and b* (yellowness) values of the skin at baseline and at regular intervals (e.g., weeks 4, 8, and 12).

    • The Individual Typology Angle (ITA°) can be calculated from the L* and b* values to represent the degree of pigmentation. An increase in L* and ITA° indicates a lightening effect.[11]

  • Digital Photography:

    • Standardized digital photographs of the treatment areas are taken at each visit under consistent lighting conditions.

    • Image analysis software can be used to quantify changes in the size and darkness of pigmented lesions.

  • Dermatological Assessment:

    • A dermatologist visually assesses the degree of pigmentation at each visit using a standardized scale.

  • Subject Self-Assessment:

    • Subjects complete questionnaires to provide their perception of the product's efficacy in improving skin tone evenness and reducing the appearance of dark spots.

InVivo_Workflow Start Start Recruitment Subject Recruitment (Hyperpigmentation) Start->Recruitment Baseline Baseline Measurements (Chromameter, Photography) Recruitment->Baseline Randomization Randomization (Test vs. Placebo) Baseline->Randomization Application Twice Daily Application (8-12 weeks) Randomization->Application Follow_Up Follow-up Assessments (Weeks 4, 8, 12) Application->Follow_Up Data_Collection Data Collection (Instrumental, Photographic, Dermatological, Self-Assessment) Follow_Up->Data_Collection Analysis Statistical Analysis of Changes from Baseline Data_Collection->Analysis End End Analysis->End

Caption: Workflow for an in vivo clinical evaluation of skin lightening.

Conclusion

Melanostatine™ 5 BG presents a targeted and effective approach to skin lightening by acting as an antagonist to the α-MSH receptor. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and utilize this peptide in the development of novel skincare and dermatological products for the management of hyperpigmentation. The combination of in vitro and in vivo studies is crucial for a comprehensive understanding of its efficacy and mechanism of action.

References

Troubleshooting & Optimization

troubleshooting Melanostatin peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Melanostatin peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound (also known as MSH Release-Inhibiting Factor, MIF-1) is a hypothalamic tripeptide (Pro-Leu-Gly-NH2) that inhibits the release of melanocyte-stimulating hormone (α-MSH).[1][2] Like many peptides, especially those with hydrophobic residues, it can be susceptible to aggregation. Aggregation is a process where peptide molecules self-associate to form larger, often insoluble, species.[3] This is primarily driven by factors like hydrophobic interactions and intermolecular hydrogen bonding.[4] Peptide concentration, pH, temperature, and the presence of impurities like trifluoroacetic acid (TFA) from synthesis can all influence aggregation propensity.[3]

Q2: My lyophilized this compound peptide won't dissolve in my aqueous buffer. What should I do?

Direct dissolution of a hydrophobic or aggregation-prone peptide in an aqueous buffer is often difficult.[5] The recommended method is to first dissolve the peptide in a small amount of a sterile, polar organic solvent and then add this stock solution dropwise to the aqueous buffer while gently stirring.[5][6]

  • Recommended Organic Solvents:

Note: For cell-based assays, ensure the final concentration of the organic solvent is low (typically <1% for DMSO) to avoid cytotoxicity.[5]

Q3: What is the optimal pH for my this compound solution to prevent aggregation?

Electrostatic interactions are critical for peptide stability.[3] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To maintain solubility and prevent aggregation, the pH of the buffer should be at least one unit away from the pI.[7] For many peptides, a slightly acidic pH range of 4-6 is considered optimal for minimizing degradation pathways.[6]

Q4: I see visible particles/cloudiness in my peptide solution. Can I still use it?

Visible particles or cloudiness are clear indicators of peptide aggregation or bacterial contamination.[6] It is strongly recommended not to use such solutions, as the aggregates can lead to inconsistent and unreliable experimental results and may be toxic in cell-based assays. The effective concentration of the monomeric, active peptide will also be unknown. Prepare a fresh solution, ensuring proper dissolution and handling techniques are followed.[6]

Q5: How should I store the lyophilized powder and reconstituted this compound solution?

Proper storage is crucial for preventing degradation and aggregation.[6][8]

  • Lyophilized Peptide: Store the powder in a desiccated environment at -20°C or -80°C for long-term stability.[6][8] Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the peptide.[6]

  • Peptide in Solution: Once reconstituted, the peptide is more susceptible to degradation.[6] It is highly recommended to prepare single-use aliquots of the stock solution and store them frozen at -20°C or, preferably, -80°C.[5] Avoid repeated freeze-thaw cycles, as this process can significantly promote aggregation.[5][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty Dissolving Powder High hydrophobicity of the peptide; Improper reconstitution technique.Use the two-step dissolution method: First, dissolve in a minimal volume of an organic solvent (e.g., DMSO), then slowly add to the aqueous buffer with gentle swirling.[5][6] Ensure the powder and solvent are at room temperature before mixing.[6]
Solution Becomes Cloudy Over Time Peptide aggregation; Exceeded solubility limit in the buffer.Decrease the peptide concentration. Change the buffer pH to be further from the peptide's pI.[7] Add solubility-enhancing excipients like Arginine/Glutamate.[7] Store at 4°C for short-term use if aggregation occurs at room temperature.
Precipitate Forms After Freezing Aggregation during the freeze-thaw process.Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][8] If an aggregated aliquot is needed, attempt to resolubilize using sonication (see Protocol 2).
Inconsistent Experimental Results Peptide degradation or aggregation leading to reduced potency.Verify storage conditions (temperature, light exposure).[6] Perform a purity analysis (e.g., HPLC) to check for degradation.[6] Use a fresh vial of peptide and prepare new stock solutions. Monitor for aggregation using UV-Vis spectroscopy (see Protocol 3).[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Warm Up: Allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.[6]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a small, precise volume of a sterile organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Gently swirl or vortex to dissolve the peptide completely.

  • Dilution: Using a calibrated pipette, slowly add the concentrated stock solution drop-by-drop into your desired aqueous buffer while gently stirring. Do not add the buffer to the concentrated stock.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, the peptide may have exceeded its solubility limit in that specific buffer.

Protocol 2: Resolubilizing Aggregated Peptide via Sonication

Disclaimer: This method may help disaggregate amorphous precipitates but may not be effective for highly structured fibrils. It can also potentially degrade the peptide with excessive use.

  • Prepare Sonicator: Use a bath sonicator filled with water at room temperature to avoid localized heating.[5]

  • Sonicate Sample: Place the sealed vial containing the aggregated peptide solution into the water bath.

  • Apply Short Bursts: Sonicate in short bursts of 1-2 minutes, followed by a brief cooling period.

  • Inspect: Visually inspect the solution after each cycle. Stop sonication as soon as the solution becomes clear to minimize potential damage to the peptide.[5]

  • Post-Check: Consider running a quality control check (e.g., HPLC) to confirm the integrity of the peptide after sonication.

Protocol 3: Monitoring Aggregation with UV-Vis Spectroscopy

This method detects the presence of aggregates by measuring light scattering, not by direct quantification.

  • Set Spectrophotometer: Set a UV-Vis spectrophotometer to read absorbance in the wavelength range of 340 nm to 600 nm.[5]

  • Blank the Instrument: Use the exact same buffer your peptide is dissolved in as the blank reference.[5]

  • Measure Sample: Measure the absorbance (Optical Density, OD) of your peptide solution.

  • Interpretation: A clear, non-aggregated solution should have an OD reading near zero across this range. A significantly elevated and broad absorbance profile indicates light scattering due to the presence of soluble or insoluble aggregates.[5]

Visual Guides

This compound Signaling Pathway

This compound functions by inhibiting the release of α-Melanocyte Stimulating Hormone (α-MSH). This action prevents the activation of the Melanocortin 1 Receptor (MC1R) and the subsequent signaling cascade that leads to melanin (B1238610) production.[1][9]

This compound This compound aMSH α-MSH Release This compound->aMSH MC1R MC1R Activation aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Expression CREB->MITF Melanin Melanin Synthesis MITF->Melanin

Caption: Simplified signaling pathway inhibited by this compound.

Troubleshooting Workflow for Peptide Aggregation

Follow this workflow to diagnose and resolve aggregation issues with your this compound peptide solution.

start Start: Reconstituting Lyophilized Peptide protocol1 Follow Protocol 1: Two-step dissolution (organic solvent first) start->protocol1 q_clear Is the solution clear? protocol1->q_clear success Solution is ready. Store in aliquots at -80°C. q_clear->success Yes q_cloudy Problem: Solution is cloudy or has precipitate q_clear->q_cloudy No q_later Did aggregation occur later (e.g., after storage)? success->q_later cause1 Possible Cause: Exceeded solubility limit q_cloudy->cause1 action1 Action: 1. Lower peptide concentration. 2. Change buffer pH (away from pI). 3. Try again with a fresh sample. cause1->action1 end Monitor with UV-Vis (Protocol 3) and/or HPLC for quality control action1->end cause2 Possible Cause: Freeze-thaw cycles or instability over time. q_later->cause2 Yes q_later->end No, remains stable action2 Action: 1. Use sonication (Protocol 2). 2. For future use, prepare single-use aliquots. cause2->action2 action2->end

References

Technical Support Center: Optimizing Melanostatin Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Melanostatin (Pro-Leu-Gly-NH2) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MSH-release inhibiting factor (MIF-1), is a tripeptide (Pro-Leu-Gly-NH2) derived from the hormone oxytocin.[1] Its primary role is the inhibition of α-melanocyte-stimulating hormone (α-MSH) release.[1] In the context of cell culture, particularly with melanocytes or melanoma cells, this compound is known to inhibit melanin (B1238610) synthesis.[2][3] It is believed to exert its effects by modulating the melanocortin 1 receptor (MC1R) signaling pathway, which in turn affects the downstream cascade involving cAMP, PKA, and the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzyme expression.[1]

Q2: What is a recommended starting concentration for this compound in cell culture?

While specific optimal concentrations can be highly cell-type dependent, a common starting point for peptide-based experiments is in the micromolar (µM) range. Based on studies of other peptides that inhibit melanin synthesis, a pilot experiment could include a broad range of concentrations from nanomolar (nM) to micromolar (µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound for cell culture experiments?

For optimal results, this compound should be dissolved in a sterile, appropriate solvent such as sterile water or a buffer solution suitable for cell culture to create a concentrated stock solution. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant effect.

  • Cell Line Specificity: The cell line you are using may not express the necessary receptors or signaling components for this compound to be effective.

  • Compound Integrity: The this compound peptide may have degraded due to improper storage or handling.

  • Experimental Duration: The incubation time may be insufficient for the inhibitory effects on melanin synthesis to become apparent.

Q5: I am observing cytotoxicity at higher concentrations of this compound. What should I do?

If you observe a decrease in cell viability at higher concentrations, it is important to:

  • Perform a Cytotoxicity Assay: Conduct a standard cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Adjust Concentration Range: Narrow your experimental concentration range to below the cytotoxic threshold.

  • Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound is not contributing to the observed cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution.1. Use cells within a consistent and narrow passage number range. 2. Ensure accurate cell counting and consistent seeding density in all experiments. 3. Prepare fresh stock solutions of this compound and aliquot for single use to avoid multiple freeze-thaw cycles.
High variability between replicate wells 1. Uneven cell distribution in the plate. 2. Pipetting errors. 3. "Edge effect" in multi-well plates.1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and practice consistent pipetting techniques. 3. Avoid using the outer wells of the plate for treatment groups; instead, fill them with sterile media or PBS to maintain humidity.
Precipitation of this compound in culture medium 1. Concentration exceeds solubility limit. 2. Improper dissolution of the peptide.1. Prepare a fresh dilution from the stock solution, ensuring the final concentration is within the solubility range. 2. Ensure the peptide is fully dissolved in the initial solvent before further dilution in the culture medium. Gentle vortexing can aid dissolution.
Unexpected changes in cell morphology 1. Off-target effects of this compound at high concentrations. 2. Solvent toxicity.1. Lower the concentration of this compound and observe if the morphological changes persist. 2. Include a vehicle control (culture medium with the same final concentration of the solvent) to rule out solvent-induced effects.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol outlines a method to determine the effective concentration range of this compound for inhibiting melanin synthesis in a cell line of interest (e.g., B16 melanoma cells).

Materials:

  • This compound (Pro-Leu-Gly-NH2)

  • Cell line of interest (e.g., B16-F10 melanoma cells)

  • Complete cell culture medium

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulated melanin synthesis)

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT)

  • Reagents for melanin content assay (e.g., NaOH)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in a suitable sterile solvent.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a vehicle control (medium with solvent only) and a positive control for melanin synthesis inhibition if available.

    • If studying inhibition of stimulated melanogenesis, include a set of wells with α-MSH and another set with α-MSH plus the different this compound concentrations.

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration sufficient to observe changes in melanin content (e.g., 48-72 hours).

  • Assessment of Cell Viability and Melanin Content:

    • Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate according to the manufacturer's instructions.

      • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

      • Calculate cell viability as a percentage of the vehicle control.

    • Melanin Content Assay:

      • Wash the cells with PBS.

      • Lyse the cells with NaOH solution and incubate to dissolve the melanin.

      • Measure the absorbance of the lysate at 405-475 nm.

      • Create a standard curve using synthetic melanin to quantify the melanin content.

      • Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA).

Data Presentation:

The results of this experiment can be summarized in the following tables:

Table 1: Effect of this compound on Cell Viability (Example Data)

This compound Concentration (µM)Cell Viability (% of Control)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
197 ± 5.1
1095 ± 6.3
5092 ± 5.9
10088 ± 7.1

Table 2: Effect of this compound on Melanin Content (Example Data)

This compound Concentration (µM)Melanin Content (% of Control)
0 (Vehicle Control)100 ± 8.1
0.192 ± 7.5
178 ± 6.9
1065 ± 5.4
5052 ± 6.0
10045 ± 5.8

Visualizations

This compound Experimental Workflow

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Cell Viability Assay (MTT) incubate->viability_assay melanin_assay Melanin Content Assay incubate->melanin_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis melanin_assay->data_analysis

Caption: Workflow for optimizing this compound concentration.

This compound Signaling Pathway

signaling_pathway Simplified this compound Signaling Pathway This compound This compound (Pro-Leu-Gly-NH2) MC1R MC1R This compound->MC1R Inhibits α-MSH binding AC Adenylate Cyclase MC1R->AC Inhibition cAMP ↑ cAMP PKA PKA cAMP->PKA CREB CREB → pCREB PKA->CREB MITF MITF CREB->MITF Melanogenesis ↓ Melanin Synthesis MITF->Melanogenesis

Caption: Simplified this compound signaling pathway.

References

Technical Support Center: Enhancing Melanostatin Stability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Melanostatin (also known as MSH-release Inhibiting Factor, MIF-1; sequence: Pro-Leu-Gly-NH₂). This resource provides essential information, troubleshooting guidance, and detailed protocols to address the challenges of this compound's stability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in in vivo studies?

A1: The main challenge is its short biological half-life, which is highly dependent on the animal model used. While this compound is remarkably stable in human plasma, it is rapidly degraded in the plasma of other species, such as rats.[1][2] This rapid degradation can lead to low bioavailability and reduced efficacy in preclinical studies.

Q2: Why is this compound stable in human plasma but not in rat plasma?

A2: The difference in stability is due to species-specific enzymatic activity in the plasma.[1][2] Rat plasma contains enzymes, likely aminopeptidases, that efficiently cleave the Pro-Leu peptide bond.[1][2] Human plasma appears to lack this specific enzymatic activity or has it at much lower levels, resulting in a significantly longer half-life for the peptide.[1]

Q3: What are the known degradation products of this compound?

A3: In rat plasma, the primary degradation products are proline, leucine, and glycinamide, indicating cleavage of the peptide bonds.[2] The initial and rate-limiting step appears to be the cleavage of the Pro-Leu bond.[1]

Q4: What are the most effective strategies to improve this compound's in vivo stability?

A4: Several strategies can be employed to protect this compound from enzymatic degradation and extend its half-life:

  • N-terminal modification: Acetylation of the N-terminal proline can block degradation by aminopeptidases.

  • Cyclization: Converting the linear peptide into a cyclic form, such as cyclo(Leu-Gly), has been shown to dramatically increase its stability and half-life.[3]

  • Amino acid substitution: Replacing L-amino acids with D-amino acids at cleavage sites can hinder recognition by proteases.

  • Lipidation: Attaching a fatty acid chain can increase plasma protein binding, reducing renal clearance and enzymatic degradation.[4][5][6]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can protect it from enzymatic degradation and reduce kidney filtration.

Q5: Will modifying this compound affect its biological activity?

A5: Modifications can potentially alter the biological activity of this compound. It is crucial to test the modified analogs in relevant in vitro and in vivo assays to ensure that the desired activity is retained or even enhanced. For example, some cyclic analogs of Pro-Leu-Gly-NH₂ have shown comparable or even greater activity in modulating dopamine (B1211576) receptors.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of this compound in rat plasma/serum. Enzymatic cleavage by species-specific peptidases.[1][2]1. Switch to a more stable analog (e.g., N-acetylated, cyclic). 2. Co-administer with a broad-spectrum peptidase inhibitor (use with caution and appropriate controls). 3. Consider using human plasma for in vitro stability assays if relevant to the research question.
Low bioavailability after oral administration. Degradation in the gastrointestinal tract and poor absorption.1. Utilize a modified, more stable analog. 2. Explore alternative delivery routes (e.g., subcutaneous, intravenous). 3. Investigate formulation strategies such as encapsulation in nanoparticles or use of permeation enhancers.
Inconsistent results between in vitro and in vivo experiments. Differences in enzymatic activity between plasma and specific tissues.1. Assess this compound stability in tissue homogenates (e.g., liver, kidney, brain) to understand tissue-specific metabolism. 2. Ensure the chosen animal model is appropriate for the study, considering the species-specific differences in peptide metabolism.
Modified analog shows reduced or no biological activity. The modification interferes with the peptide's binding to its target receptor.1. Synthesize and test a panel of analogs with different modifications or modification sites. 2. Conduct molecular modeling studies to predict how modifications might alter the peptide's conformation. 3. Refer to literature on structure-activity relationships of this compound analogs.[8]

Quantitative Data Summary

PeptideModificationHalf-life (t½)SpeciesKey Findings
This compound (Pro-Leu-Gly-NH₂) (Native) None5.6 days (in vitro)[1]Human (plasma)Remarkably stable in human plasma.[1]
26.4 minutes (in vitro)[1]Rat (plasma)Rapidly degraded in rat plasma.[1]
9.8 minutes (elimination phase, in vivo)[1]RatFast elimination after intravenous administration.[1]
Cyclo(Leu-Gly) Cyclization33 hours (second elimination phase, in vivo)[3]MouseSignificantly increased half-life and resistance to enzymatic degradation.[3]
N-acetyl-Melanostatin N-terminal AcetylationData not availableN/AExpected to increase stability by blocking aminopeptidase (B13392206) cleavage.
Lipidated this compound LipidationData not availableN/AExpected to increase half-life through enhanced plasma protein binding and reduced renal clearance.[4][5][6]
PEGylated this compound PEGylationData not availableN/AExpected to significantly increase half-life by increasing hydrodynamic size, thus reducing renal clearance and enzymatic access.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of this compound or its analogs in plasma.

Materials:

  • This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Pooled plasma (from the species of interest, e.g., rat, human) with anticoagulant (e.g., heparin, EDTA)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)

  • Internal standard for LC-MS analysis

  • LC-MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the this compound stock solution into the plasma to a final concentration of 1-10 µM.

  • Immediately take a time point zero (T=0) aliquot by transferring a portion of the mixture into a tube containing the quenching solution. This will precipitate the plasma proteins and stop enzymatic degradation.

  • Incubate the remaining plasma-peptide mixture at 37°C.

  • At various time points (e.g., 5, 15, 30, 60, 120 minutes for rat plasma; longer for human plasma), take aliquots and add them to the quenching solution.

  • Vortex all samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to new vials for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Calculate the half-life (t½) by plotting the percentage of remaining peptide against time.

Protocol 2: N-terminal Acetylation of this compound

This protocol describes a general method for acetylating the N-terminus of a peptide.

Materials:

  • This compound (Pro-Leu-Gly-NH₂)

  • Acetic anhydride (B1165640)

  • A suitable solvent (e.g., N,N-dimethylformamide - DMF)

  • A base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve this compound in DMF.

  • Add DIPEA to the solution (approximately 2-3 equivalents).

  • Add acetic anhydride (approximately 1.5 equivalents) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using LC-MS.

  • Once the reaction is complete, quench any remaining acetic anhydride with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the N-acetylated this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 3: Head-to-Tail Cyclization of a this compound Precursor

This protocol outlines a general strategy for synthesizing a cyclic version of a peptide like this compound. This often involves solid-phase peptide synthesis (SPPS) of a linear precursor.

Materials:

  • Fmoc-protected amino acids

  • A suitable resin for SPPS (e.g., Rink Amide resin for a C-terminal amide)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid - TFA based)

  • Cyclization reagents (e.g., PyBOP, DPPA)

Procedure:

  • Synthesize the linear peptide precursor (e.g., Gly-Pro-Leu) on the resin using standard Fmoc-SPPS chemistry.

  • After the synthesis of the linear peptide, cleave the peptide from the resin while keeping the side-chain protecting groups intact (if any).

  • Purify the linear precursor by HPLC.

  • For cyclization in solution, dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization.

  • Add the cyclization reagent and a base. Let the reaction proceed until completion, monitoring by LC-MS.

  • Remove the solvent and purify the crude cyclic peptide by HPLC.

  • Confirm the structure of the cyclic peptide by mass spectrometry and NMR if necessary.

Visualizations

Melanostatin_Degradation_Pathway This compound This compound (Pro-Leu-Gly-NH₂) Cleavage Cleavage of Pro-Leu bond This compound->Cleavage Enzyme Aminopeptidase (in Rat Plasma) Enzyme->Cleavage Products Degradation Products: Proline + Leucine + Glycinamide Cleavage->Products

This compound degradation pathway in rat plasma.

Stability_Assessment_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Interpretation Peptide Synthesize/Obtain This compound Analog Incubate Incubate Peptide in Plasma at 37°C Peptide->Incubate Plasma Prepare Plasma (Species of Interest) Plasma->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench LCMS Analyze by LC-MS Quench->LCMS Calculate Calculate Half-Life (t½) LCMS->Calculate Stability_Modification_Logic cluster_Causes Primary Causes cluster_Solutions Modification Strategies Stability_Issue Poor In Vivo Stability (Rapid Degradation) Enzymatic_Degradation Enzymatic Degradation (Peptidases) Stability_Issue->Enzymatic_Degradation Renal_Clearance Rapid Renal Clearance Stability_Issue->Renal_Clearance Terminal_Mods N/C-Terminal Modifications Enzymatic_Degradation->Terminal_Mods Blocks exopeptidases Cyclization Cyclization Enzymatic_Degradation->Cyclization Restricts conformation AA_Sub D-Amino Acid Substitution Enzymatic_Degradation->AA_Sub Hinders recognition Size_Increase Increase Molecular Size (PEGylation, Lipidation) Enzymatic_Degradation->Size_Increase Steric hindrance Renal_Clearance->Size_Increase Reduces filtration

References

Technical Support Center: Solid-Phase Synthesis of Melanostatin (Pro-Leu-Gly-NH₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Melanostatin (Pro-Leu-Gly-NH₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the solid-phase synthesis of this compound?

A1: The most significant challenge is the formation of a diketopiperazine (DKP) byproduct. This occurs due to the Pro-Leu sequence at the N-terminus of the peptide. The secondary amine of the proline residue can intramolecularly attack the ester linkage of the leucine (B10760876) to the resin, cleaving the dipeptide from the solid support and forming the cyclic dipeptide cyclo(Pro-Leu). This side reaction can significantly reduce the yield of the desired tripeptide.[1][2][3]

Q2: How can I minimize diketopiperazine (DKP) formation?

A2: Several strategies can be employed to suppress DKP formation:

  • Use of specialized protecting groups: Employing a dipeptide building block, Fmoc-Pro-Leu-OH, can bypass the critical step where the free N-terminal of leucine is prone to cyclization.

  • Modification of the Fmoc deprotection conditions: Using a milder base or a shorter deprotection time for the Fmoc group of proline can reduce the propensity for DKP formation. For instance, using 2% DBU with 5% piperazine (B1678402) in NMP has been shown to be effective in suppressing DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[4]

  • Choice of coupling reagent: Utilizing highly efficient coupling reagents that promote rapid amide bond formation can outcompete the intramolecular cyclization. Reagents like HATU or HCTU are often preferred.[5][6]

  • Immediate coupling: Introducing the next amino acid (Glycine) immediately after the deprotection of the Proline residue minimizes the time the free secondary amine is available to initiate DKP formation.

Q3: I am observing a significant amount of deletion sequences in my crude product. What could be the cause?

A3: Deletion sequences, where one or more amino acids are missing from the final peptide, are typically a result of incomplete coupling or deprotection steps. For this compound synthesis, this can be due to:

  • Steric hindrance: The bulkiness of the Leucine residue can sometimes hinder the coupling of Proline.

  • Inefficient coupling: The chosen coupling reagent or reaction time may not be sufficient for complete amide bond formation.

  • Aggregation: While less common for a short peptide like this compound, peptide aggregation on the resin can prevent reagents from accessing the reaction sites.

To troubleshoot this, ensure you are using an efficient coupling reagent, consider a double coupling strategy for the Proline residue, and allow for sufficient reaction times.

Q4: What is the recommended cleavage cocktail for obtaining the C-terminal amide?

A4: For peptides with a C-terminal amide synthesized on a Rink Amide resin, a standard cleavage cocktail of Trifluoroacetic acid (TFA) with scavengers is typically used.[7] A common and effective mixture is Reagent K, which is well-suited for peptides containing sensitive residues, though this compound does not. A more standard and effective cocktail for this peptide would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).

Q5: My crude peptide purity is low after cleavage. What are the likely impurities?

A5: Besides the aforementioned DKP and deletion sequences, other impurities can arise from:

  • Incomplete deprotection of side chains: Although this compound's amino acids do not have side-chain protecting groups, this is a general concern in SPPS.

  • Racemization: The activation of amino acids during coupling can sometimes lead to the loss of stereochemical integrity. This is a known issue in peptide synthesis, and using additives like HOBt or Oxyma Pure can help suppress it.[8]

  • Side reactions with scavengers: The scavengers used in the cleavage cocktail can sometimes react with the peptide.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound synthesis.

Problem 1: Low Yield of Crude this compound
Potential Cause Troubleshooting Steps Expected Outcome
Diketopiperazine (DKP) Formation 1. Synthesize using the dipeptide Fmoc-Pro-Leu-OH. 2. Modify Fmoc deprotection: Use 2% DBU/5% piperazine in NMP instead of 20% piperidine/DMF.[4] 3. Couple Glycine immediately after Proline deprotection.Significant reduction in the cyclo(Pro-Leu) byproduct and a corresponding increase in the desired tripeptide yield.
Incomplete Coupling 1. Use a highly efficient coupling reagent such as HATU or HCTU. 2. Perform a double coupling for the Proline residue. 3. Increase the coupling reaction time.Increased incorporation of the amino acids, leading to a higher yield of the full-length peptide.
Premature Cleavage from Resin Ensure the resin linkage is stable to the deprotection conditions. Rink Amide resin is generally stable to piperidine.Minimal loss of peptide from the resin during the synthesis cycles.
Problem 2: Poor Purity of Crude this compound
Potential Cause Troubleshooting Steps Expected Outcome
Presence of Deletion Sequences Follow the steps for "Incomplete Coupling" in the Low Yield section.Reduction of peaks corresponding to Pro-Gly-NH₂ and Leu-Gly-NH₂ in the analytical HPLC.
Racemization 1. Use a coupling reagent in conjunction with a racemization suppressant like Oxyma Pure.[8] 2. Avoid prolonged activation times for the amino acids.Sharper peaks in the HPLC chromatogram and improved stereochemical purity as confirmed by chiral chromatography or NMR.
Side products from Cleavage 1. Use a minimal but effective cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). 2. Perform the cleavage at room temperature for a controlled duration (e.g., 2-3 hours).A cleaner crude product with fewer unidentifiable peaks in the analytical HPLC.

Experimental Protocols

Solid-Phase Synthesis of this compound (Pro-Leu-Gly-NH₂)

This protocol is based on Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.5-0.7 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc-Glycine Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

    • Couple Fmoc-Gly-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.

    • Confirm completion with a Kaiser test.

  • Fmoc-Leucine Coupling:

    • Deprotect the Gly-resin with 20% piperidine in DMF (2 x 10 min).

    • Wash as described in step 2.

    • Couple Fmoc-Leu-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.

    • Confirm completion with a Kaiser test.

  • Fmoc-Proline Coupling:

    • Deprotect the Leu-Gly-resin with 20% piperidine in DMF (2 x 10 min).

    • Wash as described in step 2.

    • Couple Fmoc-Pro-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.

    • Confirm completion with a Kaiser test.

  • Final Fmoc Deprotection: Deprotect the Pro-Leu-Gly-resin with 20% piperidine in DMF (2 x 10 min).

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

HPLC Purification of this compound
Parameter Condition
Column C18 reverse-phase, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 100 µL (of a 1 mg/mL solution in Mobile Phase A)

Visualizations

sps_workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH Deprotect1->Couple_Gly Deprotect2 Fmoc Deprotection Couple_Gly->Deprotect2 Couple_Leu Couple Fmoc-Leu-OH Deprotect2->Couple_Leu Deprotect3 Fmoc Deprotection Couple_Leu->Deprotect3 Couple_Pro Couple Fmoc-Pro-OH Deprotect3->Couple_Pro Final_Deprotect Final Fmoc Deprotection Couple_Pro->Final_Deprotect Cleave Cleavage (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify HPLC Purification Precipitate->Purify This compound Pure this compound Purify->this compound

Caption: Standard solid-phase synthesis workflow for this compound.

troubleshooting_dkp cluster_synthesis Synthesis of H-Leu-Gly-Resin cluster_critical_step Critical Step: Proline Coupling cluster_pathways Critical Step: Proline Coupling Start H-Gly-Resin Deprotect_Gly Fmoc Deprotection of Gly Start->Deprotect_Gly Couple_Leu Couple Fmoc-Leu-OH Deprotect_Gly->Couple_Leu Leu_Gly_Resin Fmoc-Leu-Gly-Resin Couple_Leu->Leu_Gly_Resin Deprotect_Leu Fmoc Deprotection of Leu Leu_Gly_Resin->Deprotect_Leu Leu_Gly_Resin->Deprotect_Leu Free_Amine H-Leu-Gly-Resin (Free N-terminal amine) Deprotect_Leu->Free_Amine DKP Diketopiperazine Formation (Intramolecular Cyclization) Free_Amine->DKP Coupling Couple Fmoc-Pro-OH (Desired Reaction) Free_Amine->Coupling

Caption: Competing pathways after Leucine deprotection.

cleavage_workflow Peptide_Resin Dried Pro-Leu-Gly-Resin Add_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O) Peptide_Resin->Add_Cocktail React React 2-3h at RT Add_Cocktail->React Filter Filter and Collect Filtrate React->Filter Precipitate Add to Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Crude_this compound Crude this compound Dry->Crude_this compound

Caption: Workflow for the cleavage and precipitation of this compound.

References

Melanostatin Purification: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of melanostatin (B1678129) (Pro-Leu-Gly-NH2). The information is designed to assist in optimizing experimental workflows and ensuring the integrity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound, also known as MSH-release inhibiting factor (MIF-1), is a tripeptide with the sequence Pro-Leu-Gly-NH2. It is an endogenous peptide derived from the cleavage of oxytocin.[1] Its primary biological role is the inhibition of α-melanocyte-stimulating hormone (α-MSH) release, thereby playing a role in regulating melanin (B1238610) synthesis.

Q2: What are the most common challenges in this compound purification?

The primary challenges in purifying this compound, like many other peptides, include:

  • Aggregation: Peptides, particularly hydrophobic ones, have a tendency to aggregate, which can lead to lower yields and difficulties in purification.

  • Degradation: this compound can be susceptible to enzymatic degradation in biological samples and chemical degradation under certain pH and temperature conditions.

  • Low Yield and Purity: Achieving high purity and yield can be challenging due to the presence of closely related impurities from peptide synthesis or degradation products.

  • Chromatographic Issues: Problems such as peak tailing, broadening, or poor resolution are common during HPLC purification.

Q3: How does this compound inhibit melanin synthesis?

This compound inhibits melanin synthesis by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, which triggers a signaling cascade that ultimately leads to the production of melanin. By inhibiting the release of α-MSH, this compound effectively downregulates this pathway.

Signaling Pathway of α-MSH Induced Melanogenesis

The following diagram illustrates the signaling pathway that is inhibited by this compound.

G alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Promotes transcription of Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes rate-limiting step This compound This compound This compound->alpha_MSH Inhibits release of

Caption: α-MSH signaling pathway leading to melanin synthesis and its inhibition by this compound.

Troubleshooting Guides

HPLC Purification

Issue: Peak Tailing or Broadening

Possible Cause Solution
Secondary Interactions with Stationary Phase For basic peptides like this compound, interactions with residual silanol (B1196071) groups on C18 columns can cause tailing. Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid, TFA) to suppress silanol ionization. Alternatively, use a column with end-capping or a different stationary phase (e.g., C8).
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[2]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length.[3]
Inappropriate Mobile Phase The organic modifier (e.g., acetonitrile (B52724), methanol) concentration and gradient slope are critical. Optimize the gradient to ensure sharp peaks. A shallower gradient around the elution point of this compound can improve resolution.
Column Contamination or Degradation If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace it if necessary.[2]

Issue: Low Yield

Possible Cause Solution
Peptide Aggregation This compound may aggregate, leading to loss during purification. Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.[4] Consider adding denaturing agents like guanidinium (B1211019) hydrochloride to the sample, but be mindful of their compatibility with the HPLC system.[5]
Adsorption to Surfaces Peptides can adsorb to glass and plastic surfaces. Use low-binding tubes and vials.
Incomplete Elution The peptide may not fully elute from the column. Increase the final concentration of the organic solvent in the gradient or add a stronger solvent like isopropanol (B130326) to the mobile phase.
Degradation During Purification Prolonged exposure to harsh pH or elevated temperatures can degrade the peptide. Perform purification at room temperature or lower if possible and minimize the run time.
Stability and Storage

Issue: Peptide Degradation

Condition Problem Solution
pH Peptides are susceptible to hydrolysis at acidic and basic pH. Pro-Leu-Gly-NH2 has shown susceptibility to degradation in the serum of some species, though it is relatively stable in human serum.[1] The degradation products identified were Pro, Leu, and H-Gly-NH2.[1]Store this compound solutions at a slightly acidic to neutral pH (pH 5-7).[4] Avoid prolonged exposure to pH > 8.
Temperature Higher temperatures accelerate chemical degradation.Store lyophilized this compound at -20°C or -80°C for long-term stability.[4] For solutions, store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4][5]
Oxidation Peptides containing certain amino acids (not present in this compound) are prone to oxidation. However, proper handling to minimize oxygen exposure is always recommended.Store under an inert gas (e.g., argon, nitrogen) if possible. Use degassed solvents for preparing solutions.
Enzymatic Degradation Proteases in biological samples or from microbial contamination can degrade this compound.Add protease inhibitors to biological samples. Use sterile buffers and handle solutions under aseptic conditions.

Issue: Aggregation During Storage

Possible Cause Solution
High Concentration Higher peptide concentrations increase the likelihood of aggregation.
Hydrophobic Interactions The hydrophobicity of the peptide can drive aggregation.
Freeze-Thaw Cycles Repeated freezing and thawing can promote aggregation.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purification

This protocol provides a general method for the purification of synthetic this compound using a C18 column. Optimization may be required based on the specific crude peptide characteristics and purity requirements.

Materials:

  • Crude synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: 214 nm or 280 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 50% B

      • 35-40 min: Linear gradient from 50% to 95% B

      • 40-45 min: 95% B (column wash)

      • 45-50 min: Linear gradient from 95% to 5% B

      • 50-60 min: 5% B (column re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Workflow for RP-HPLC Purification:

G Start Start: Crude this compound Dissolve Dissolve in Mobile Phase A Start->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto C18 HPLC Column Filter->Inject Gradient Apply Gradient Elution (ACN/Water/TFA) Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize End End: Purified this compound Lyophilize->End

Caption: General workflow for the purification of this compound using RP-HPLC.

Affinity Chromatography (Conceptual Protocol)

Affinity chromatography can be a highly specific method for purifying this compound by utilizing its interaction with the melanocortin 1 receptor (MC1R). This is a conceptual protocol as it requires specialized reagents.

Materials:

  • Cell lysate or conditioned media containing this compound

  • Affinity resin with immobilized MC1R (or a binding fragment)

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.5, or a competitive ligand)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

  • Column Equilibration: Equilibrate the MC1R affinity column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the pre-cleared sample containing this compound onto the column at a slow flow rate to allow for binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound using the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

  • Analysis: Analyze the eluted fractions for the presence and purity of this compound using methods like HPLC or ELISA.

  • Buffer Exchange/Desalting: If necessary, perform buffer exchange or desalting to transfer the purified peptide into a suitable storage buffer.

Logical Workflow for Affinity Chromatography:

G Start Start: Sample with this compound Equilibrate Equilibrate MC1R Affinity Column Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash to Remove Unbound Proteins Load->Wash Elute Elute Bound this compound Wash->Elute Neutralize Neutralize Eluted Fractions Elute->Neutralize Analyze Analyze for Purity Neutralize->Analyze End End: Purified this compound Analyze->End

References

minimizing cytotoxicity of Melanostatin in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Melanostatin and its analogs, such as Nonapeptide-1 (Melanostatine-5), in cell-based assays. Our goal is to help you minimize confounding factors and ensure the accurate assessment of your peptide's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Melanocyte-Inhibiting Factor (MIF-1), is a naturally occurring peptide that inhibits the release of α-melanocyte-stimulating hormone (α-MSH). Synthetic analogs like Nonapeptide-1 (Melanostatine-5) are competitive antagonists of the Melanocortin 1 Receptor (MC1R).[1] By binding to MC1R on melanocytes, they block the binding of α-MSH, which in turn inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[2][3] This makes them effective skin-lightening agents.[2][4]

Q2: Is this compound or Nonapeptide-1 expected to be cytotoxic?

A2: Several sources indicate that Nonapeptide-1 is non-cytotoxic and does not interfere with the normal functioning of melanocytes.[2][4][5] This makes it an ideal candidate for cosmetic and research applications where cell viability is crucial. However, cytotoxicity can be observed in cell-based assays due to factors other than the peptide's primary biological activity.

Q3: I am observing unexpected cell death in my experiments with this compound. What are the potential causes?

A3: If you are observing cytotoxicity, it is likely due to secondary factors rather than the peptide itself. Common causes include:

  • Trifluoroacetic Acid (TFA) Contamination: TFA is a strong acid used in peptide synthesis and purification.[6][7] Residual TFA in your peptide preparation can be cytotoxic to cells, even at low concentrations.[6][8]

  • Solvent Toxicity: The solvent used to dissolve the peptide, such as DMSO, can be toxic to cells at concentrations typically above 0.5%.[6]

  • Peptide Aggregation or Instability: Poorly soluble or degraded peptides can form aggregates that may be cytotoxic or interfere with the assay.[9]

  • High Peptide Concentrations: Even generally non-toxic compounds can exhibit off-target effects and cytotoxicity at very high concentrations.

  • Contamination: Bacterial or mycoplasma contamination in your cell cultures or reagents can lead to cell death.[9]

Q4: How can I differentiate between apoptosis and necrosis in my cell cultures?

A4: To understand the mechanism of cell death, you can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[12][13]

  • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[12][13]

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control Wells
Potential Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the solvent's effect on cell viability.[14]
TFA Contamination Run a vehicle control with TFA at concentrations equivalent to those in your peptide stock. If cytotoxicity is observed, consider performing a TFA salt exchange for a more biocompatible salt like hydrochloride.[6][8]
Cell Culture Conditions Ensure cells are healthy, within a consistent and low passage number range, and seeded at an optimal density.[9] Regularly test for mycoplasma contamination.
Issue 2: Inconsistent or Not Reproducible Results
Potential Cause Troubleshooting Steps
Peptide Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Assess the stability of the peptide in your assay media over the time course of the experiment.[9]
Peptide Aggregation Ensure complete dissolution of the lyophilized peptide. For hydrophobic peptides, first dissolve in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer while vortexing.[9]
Pipetting Errors Calibrate pipettes regularly. Ensure homogenous mixing of the peptide in the culture medium.

Quantitative Data Summary

While specific IC50 values for this compound-induced cytotoxicity are not widely reported due to its generally non-toxic nature, the following table provides typical concentration ranges for related peptides and potential contaminants.

Compound/Factor Typical Concentration Range Effect Reference
Nonapeptide-10.1 nM - 20 µMInhibition of melanin synthesis[1]
α-MSH0.1 nM - 1 µMStimulation of melanin synthesis[1]
TFA> 100 µMCan be cytotoxic to various cell lines[8]
DMSO> 0.5%Can be cytotoxic to various cell lines[6]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol measures cell viability based on the metabolic activity of the cells.[15]

Materials:

  • This compound peptide

  • Target cells in culture

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Measuring Necrosis

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[15]

Materials:

  • LDH cytotoxicity assay kit

  • Target cells in culture

  • 96-well plates

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture and add 50 µL to each well containing the supernatant, according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Target cells in culture

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound as desired in appropriate culture vessels.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's protocol.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Visualizations

Caption: this compound competitively inhibits α-MSH binding to MC1R.

Cytotoxicity_Troubleshooting_Workflow Cytotoxicity Troubleshooting Workflow Start Unexpected Cytotoxicity Observed CheckControls Review Vehicle and Negative Controls Start->CheckControls TFA_Control Run TFA-only Control CheckControls->TFA_Control Solvent_Control Check Solvent Concentration CheckControls->Solvent_Control TFA_Cytotoxic TFA is Cytotoxic TFA_Control->TFA_Cytotoxic Peptide_Issue Investigate Peptide Quality Solvent_Control->Peptide_Issue TFA_Exchange Perform Salt Exchange TFA_Cytotoxic->TFA_Exchange Yes TFA_Cytotoxic->Peptide_Issue No Resolved Issue Resolved TFA_Exchange->Resolved Solubility Assess Solubility and Aggregation Peptide_Issue->Solubility Purity Verify Purity and Integrity Peptide_Issue->Purity Dose_Response Perform Dose-Response Curve Peptide_Issue->Dose_Response ApoptosisAssay Distinguish Apoptosis vs. Necrosis (Annexin V/PI Assay) Dose_Response->ApoptosisAssay ApoptosisAssay->Resolved

Caption: A logical workflow for troubleshooting cytotoxicity.

Experimental_Workflow_for_Cytotoxicity General Experimental Workflow for Cytotoxicity Assessment Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform Cytotoxicity Assay Incubate2->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Necrosis) Assay->LDH AnnexinV Annexin V/PI (Apoptosis/Necrosis) Assay->AnnexinV Analyze Analyze Data MTT->Analyze LDH->Analyze AnnexinV->Analyze

Caption: Workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Enhancing Melanostatin Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery of Melanostatin (also known as MSH release-inhibiting hormone or MIF-1) to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in target cells?

A1: this compound (Pro-Leu-Gly-NH2) is an endogenous peptide that primarily functions as an inhibitor of melanin (B1238610) synthesis.[1][2] It is a biomimetic peptide that antagonizes the action of α-melanocyte-stimulating hormone (α-MSH).[3][4] By doing so, it prevents the activation of the melanocortin 1 receptor (MC1R), which in turn downregulates the expression of key melanogenic enzymes like tyrosinase and the microphthalmia-associated transcription factor (MITF).[5][6][7] This leads to a reduction in melanin production, making it a target for treating hyperpigmentation.[3]

Q2: What are the main challenges in delivering this compound to target cells?

A2: Like many therapeutic peptides, the effective delivery of this compound is hindered by several factors. These include a short plasma half-life, susceptibility to enzymatic degradation, and poor membrane permeability due to its hydrophilic nature. Overcoming these barriers is crucial for achieving therapeutic efficacy.

Q3: What are the most promising strategies for enhancing this compound delivery?

A3: Current research focuses on several key strategies to improve this compound delivery:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation, improve its stability, and facilitate its passive delivery to cells.

  • Nanoparticle Formulation: Formulating this compound into nanoparticles can enhance its bioavailability, control its release, and improve its targeting to specific cells.

  • Cell-Penetrating Peptide (CPP) Conjugation: Covalently linking this compound to a CPP can significantly enhance its ability to cross cell membranes and reach intracellular targets.

Q4: How does this compound inhibit the melanogenesis signaling pathway?

A4: this compound acts as an antagonist to α-MSH, preventing it from binding to the MC1R on melanocytes.[3][4] This action inhibits the downstream signaling cascade that leads to melanin production. Specifically, it prevents the α-MSH-induced increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). This leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis, and subsequently reduces the expression of tyrosinase and other melanogenic enzymes.[5][6][8][9]

Troubleshooting Guides

Problem 1: Low Cellular Uptake of this compound

Possible Causes:

  • Poor Membrane Permeability: The inherent physicochemical properties of the peptide may limit its passage across the cell membrane.

  • Inefficient Delivery Vehicle: The chosen delivery system (e.g., liposomes, nanoparticles) may not be optimized for the target cell type.

  • Degradation of this compound: The peptide may be degrading before it can reach the target cells.

Troubleshooting Steps:

StepActionExpected Outcome
1. Optimize Delivery System Modify the surface charge, size, or lipid composition of your liposomes or nanoparticles. For instance, nanoparticles with a rough surface have been shown to significantly increase cellular uptake.[10]Enhanced interaction with the cell membrane and increased internalization.
2. Conjugate with a CPP Synthesize a this compound-CPP conjugate. CPPs are known to facilitate the translocation of cargo across cell membranes.A significant increase in the intracellular concentration of this compound.
3. Assess Peptide Stability Perform a stability assay of your this compound formulation under experimental conditions to check for degradation.Determine the half-life of your formulation and identify potential degradation issues.
4. Increase Incubation Time/Concentration Systematically increase the incubation time and/or concentration of your this compound formulation.Identify the optimal conditions for maximal cellular uptake without inducing cytotoxicity.
Problem 2: Aggregation or Precipitation of this compound Formulations

Possible Causes:

  • Poor Solubility: The peptide may have low solubility in the chosen buffer or formulation medium.

  • Incorrect pH: The pH of the solution can significantly impact peptide solubility and stability.

  • High Concentration: The concentration of the peptide in the formulation may exceed its solubility limit.

Troubleshooting Steps:

StepActionExpected Outcome
1. Adjust Buffer Composition Test different buffer systems and pH values to find the optimal conditions for this compound solubility.Identification of a buffer system that maintains the peptide in a soluble state.
2. Optimize Formulation Protocol For liposomes, ensure the lipid film is completely dry before hydration. For nanoparticles, optimize the solvent/anti-solvent mixing process.Formation of a stable, homogenous formulation without visible aggregates or precipitates.
3. Lower Peptide Concentration Prepare formulations with a lower concentration of this compound.Determine the maximum soluble concentration of the peptide in your chosen delivery system.
4. Add Stabilizing Excipients Incorporate cryoprotectants or other stabilizing agents into your formulation.Reduced aggregation and improved long-term stability of the formulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the delivery and efficacy of peptide-based delivery systems. While specific data for this compound is limited in publicly available literature, these tables provide a reference for expected outcomes with similar peptide delivery strategies.

Table 1: Cellular Uptake Efficiency of Nanoparticle Formulations

Nanoparticle FormulationCell LineUptake Efficiency (%)Reference
Smooth Polydopamine-coated PLGA Nanoparticles (PSNs-S)B16F1013.8[10]
Rough Polydopamine-coated PLGA Nanoparticles (PSNs-R)B16F1086.7[10]
Smooth Polydopamine-coated PLGA Nanoparticles (PSNs-S)DC 2.423.0[10]
Rough Polydopamine-coated PLGA Nanoparticles (PSNs-R)DC 2.496.3[10]

Table 2: Efficacy of Melanogenesis Inhibitors

CompoundCell LineEffectPotencyReference
This compound DMMelanocytesInhibition of melanin production~25% inhibition[4]
Citrus Press-Cake Extract (CCE)B16 F10 MelanomaDown-regulation of tyrosinase, TRP-2, and MITF expressionDose-dependent[6]
HispolonB16-F10 MelanomaRepression of tyrosinase and MITF expressionEffective at < 2 µM[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing this compound by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid.

  • The resulting multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 2: Quantification of Cellular Uptake of Fluorescently Labeled this compound

Materials:

  • Target cells (e.g., B16F10 melanoma cells)

  • Fluorescently labeled this compound (e.g., FITC-Melanostatin)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

  • Fluorescence microscope

Methodology:

  • Seed target cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled this compound formulation at a desired concentration for a specific time period (e.g., 4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove any non-internalized formulation.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • For fluorescence microscopy, fix the cells, mount them on slides, and visualize the intracellular fluorescence to observe the subcellular localization of the delivered this compound.

Protocol 3: In Vitro Stability Assay of this compound Formulations

Materials:

  • This compound formulation

  • Human or mouse serum

  • Incubator at 37°C

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Incubate the this compound formulation with an equal volume of human or mouse serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of intact this compound using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point to determine its stability profile in serum.[11]

Visualizations

Signaling Pathway of this compound-Mediated Inhibition of Melanogenesis

Melanostatin_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Activates This compound This compound This compound->MC1R Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Promotes Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: this compound inhibits melanogenesis by blocking α-MSH binding to MC1R.

Experimental Workflow for Assessing this compound Delivery

Delivery_Workflow Formulation This compound Formulation (Liposomes, Nanoparticles, CPP-conjugate) Incubation Incubate with Target Cells (e.g., B16F10) Formulation->Incubation Wash Wash to Remove Extracellular Formulation Incubation->Wash Uptake Quantify Cellular Uptake Wash->Uptake Efficacy Assess Biological Efficacy Wash->Efficacy Flow Flow Cytometry Uptake->Flow Microscopy Fluorescence Microscopy Uptake->Microscopy Melanin_Assay Melanin Content Assay Efficacy->Melanin_Assay Western_Blot Western Blot (MITF, Tyrosinase) Efficacy->Western_Blot

Caption: Workflow for evaluating this compound delivery and its biological effects.

Logical Relationship of Troubleshooting Low Cellular Uptake

Troubleshooting_Uptake Problem Low Cellular Uptake Cause1 Poor Membrane Permeability Problem->Cause1 Cause2 Inefficient Delivery Vehicle Problem->Cause2 Cause3 Peptide Degradation Problem->Cause3 Solution1 Conjugate with CPP Cause1->Solution1 Solution2 Optimize Delivery System Properties Cause2->Solution2 Solution3 Assess and Improve Formulation Stability Cause3->Solution3

Caption: Troubleshooting logic for addressing low cellular uptake of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Melanostatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Melanostatin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Melanocyte-Inhibiting Factor (MIF-1), is a tripeptide (Pro-Leu-Gly-NH2) that acts as an inhibitor of α-melanocyte-stimulating hormone (α-MSH).[1] Its derivatives are being investigated for various therapeutic applications, including skin lightening and neurological disorders.[2][3] Like many peptides rich in hydrophobic amino acids, this compound derivatives often exhibit poor solubility in aqueous solutions, which can hinder their formulation, bioavailability, and overall therapeutic efficacy.[4]

Q2: What are the primary factors influencing the solubility of this compound derivatives?

A2: The solubility of this compound derivatives is primarily influenced by:

  • Amino Acid Composition: The presence of hydrophobic amino acids, such as Leucine, in the peptide sequence is a major contributor to poor aqueous solubility.[4]

  • Peptide Length: Longer peptide chains can have increased hydrophobic interactions, leading to aggregation and reduced solubility.[5]

  • pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where it has a net neutral charge. Adjusting the pH away from the pI can increase solubility.[4]

  • Temperature: While sometimes helpful, increasing the temperature to improve solubility should be done with caution to avoid degradation.[6]

Q3: What are the initial steps I should take to dissolve a lyophilized this compound derivative?

A3: For a new batch of a lyophilized this compound derivative, it is recommended to:

  • Analyze the sequence: Determine the overall charge of the peptide at neutral pH to predict its acidic, basic, or neutral nature.[7]

  • Test with a small amount: Before dissolving the entire sample, test the solubility of a small aliquot in different solvents.[7]

  • Start with sterile water or buffer: For short peptides, sterile water is a good starting point.[8]

  • Consider pH adjustment: Based on the peptide's charge, use a dilute acid (e.g., 10% acetic acid) for basic peptides or a dilute base (e.g., 0.1M ammonium (B1175870) bicarbonate) for acidic peptides.[7]

Q4: How can I accurately determine the concentration of my dissolved this compound derivative solution?

A4: Accurate concentration determination is crucial. Common methods include:

  • UV-Vis Spectrophotometry: If the peptide contains aromatic amino acids (Trp, Tyr), absorbance at 280 nm can be used.[9] For other peptides, absorbance at 215-225 nm can be utilized.[10]

  • Bicinchoninic Acid (BCA) Assay: A colorimetric method suitable for a wide range of peptide concentrations.[5]

  • High-Performance Liquid Chromatography (HPLC): A highly accurate method for both quantification and purity assessment.[5]

  • Amino Acid Analysis (AAA): Considered the gold standard for accurate peptide quantification as it determines the net peptide content.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound derivatives.

Problem Potential Cause Recommended Solution(s) Citation(s)
Lyophilized peptide does not dissolve in aqueous buffer. High hydrophobicity of the this compound derivative. The buffer pH is close to the peptide's isoelectric point (pI).1. Use an organic co-solvent: First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add this solution to your aqueous buffer while stirring. 2. Adjust the pH: If the peptide is basic, try a slightly acidic buffer. If it's acidic, use a slightly basic buffer. 3. Sonication: Use brief periods of sonication to aid dissolution.[6],[4]
The peptide solution is cloudy or contains visible precipitates. The peptide has aggregated. The solubility limit has been exceeded in the current solvent.1. Centrifugation: Spin down the solution and use the clear supernatant. 2. Dilution: The concentration may be too high. Try working with a more dilute solution. 3. Re-dissolve: If possible, lyophilize the peptide and attempt to redissolve it using a different solvent system or pH.[6]
The peptide dissolves in an organic solvent but precipitates when added to an aqueous buffer. The peptide has reached its solubility limit in the final solvent mixture. The rapid change in solvent polarity is causing the peptide to crash out of solution.1. Slow addition with stirring: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. 2. Increase co-solvent percentage: If your experiment allows, increase the final concentration of the organic co-solvent (e.g., up to 1% DMSO for many cell-based assays). 3. Optimize the buffer: Experiment with different buffers, pH levels, and the addition of excipients like non-ionic surfactants.[6]
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization. Degradation of the peptide over time.1. Confirm complete dissolution: Ensure your peptide solution is clear and free of particulates before use. 2. Accurately determine concentration: Use a reliable method like HPLC or AAA to quantify your stock solution. 3. Proper storage: Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9],[6]

Quantitative Data Summary

Direct quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain. However, based on the general properties of hydrophobic peptides and available information, the following table provides an illustrative summary of expected solubility.

This compound Derivative Solvent/Buffer Expected Solubility Remarks Citation(s)
This compound (Pro-Leu-Gly-NH2)WaterLowThe presence of Leucine contributes to its hydrophobicity.[4]
10% Acetic AcidModerateAs a basic peptide, solubility is enhanced in acidic conditions.[6]
DMSOHighA good initial solvent for creating a concentrated stock solution.[6]
This compound-5 Acetate SaltWater50 mg/mLThe salt form significantly improves aqueous solubility. Requires sonication.
Hydrophobic Analogs (e.g., with Phe, Trp)Aqueous Buffers (neutral pH)Very LowIncreased hydrophobicity leads to lower aqueous solubility.[4]
DMSO/DMFHighOrganic solvents are generally effective for these derivatives.
PEGylated DerivativesAqueous BuffersHighThe addition of polyethylene (B3416737) glycol (PEG) chains increases hydrophilicity and solubility.[4]

Experimental Protocols

Protocol 1: General Peptide Solubilization for In Vitro Assays
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to pellet all the material.[7]

  • Initial Dissolution:

    • For acidic peptides: Attempt to dissolve in sterile, distilled water. If unsuccessful, add a small amount of 0.1M ammonium bicarbonate and vortex.[7]

    • For basic peptides: Attempt to dissolve in sterile, distilled water. If unsuccessful, add a small amount of 10% acetic acid and vortex.[6]

    • For neutral/hydrophobic peptides: Add a minimal volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 10 mg/mL).[6]

  • Aqueous Dilution:

    • For peptides dissolved in acidic or basic solutions, slowly dilute with your experimental buffer to the final desired concentration.

    • For peptides dissolved in DMSO, slowly add the stock solution dropwise into your stirring aqueous experimental buffer to achieve the final concentration.

  • Sonication (Optional): If the solution is not completely clear, sonicate in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.[7]

  • Final Check: A properly solubilized peptide will result in a clear, particle-free solution. If cloudiness persists, the solubility limit may have been reached. Centrifuge the solution and use the clear supernatant for your experiment.[7]

Protocol 2: Peptide Quantification using Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general guideline for quantifying a peptide using RP-HPLC with a UV detector.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide reference standard of known concentration and purity

Procedure:

  • Standard Preparation: Prepare a series of dilutions of the peptide reference standard in Mobile Phase A to create a standard curve (e.g., 5-100 µg/mL).

  • Sample Preparation: Dilute your unknown peptide sample with Mobile Phase A to a concentration that is expected to fall within the range of your standard curve.[5]

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1 mL/min).

    • Establish a gradient elution method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Set the UV detector to the appropriate wavelength (typically 214 nm or 280 nm).

  • Analysis: Inject equal volumes of your standards and the unknown sample onto the column and record the chromatograms.[5]

  • Data Analysis:

    • Identify the peak corresponding to your peptide.

    • Measure the peak area for each standard and your unknown sample.

    • Plot a standard curve of peak area versus concentration for your standards.

    • Determine the concentration of your unknown sample by interpolating its peak area on the standard curve.[5]

Protocol 3: Assessing Peptide Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it useful for detecting peptide aggregation.

Procedure:

  • Sample Preparation: Prepare your peptide solution at the desired concentration in the appropriate buffer. The solution must be free of dust and other particulates, so it is crucial to filter it through a low-binding 0.22 µm filter.[2]

  • Instrument Setup: Set the DLS instrument to the desired temperature for your experiment and allow it to equilibrate.

  • Measurement:

    • Pipette the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to thermally equilibrate for 5-10 minutes.

    • Perform the DLS measurement according to the instrument's software instructions.

  • Data Analysis:

    • Analyze the size distribution data provided by the software.

    • Monomeric peptides will show a single, narrow peak corresponding to their hydrodynamic radius.

    • The presence of larger species or multiple peaks indicates aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample, with higher values suggesting aggregation.[11]

Visualizations

Melanostatin_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Activates This compound This compound Derivatives This compound->MC1R Binds & Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Melanogenesis (Melanin Synthesis) MITF->Melanogenesis Promotes

Caption: The this compound/α-MSH signaling pathway in melanocytes.

Troubleshooting_Workflow start Lyophilized this compound Derivative dissolve_water Attempt to dissolve in sterile water/buffer start->dissolve_water is_clear1 Is the solution clear? dissolve_water->is_clear1 success Solution Ready for Use is_clear1->success Yes adjust_ph Adjust pH (Acid for basic peptide, Base for acidic peptide) is_clear1->adjust_ph No is_clear2 Is the solution clear? adjust_ph->is_clear2 is_clear2->success Yes use_cosolvent Use Organic Co-solvent (e.g., DMSO) is_clear2->use_cosolvent No is_clear3 Is the solution clear? use_cosolvent->is_clear3 is_clear3->success Yes sonicate Sonication is_clear3->sonicate No is_clear4 Is the solution clear? sonicate->is_clear4 is_clear4->success Yes troubleshoot_further Further Troubleshooting Required (Consider aggregation, concentration) is_clear4->troubleshoot_further No

Caption: A stepwise workflow for troubleshooting the dissolution of this compound derivatives.

References

Technical Support Center: Standardizing Melanostatin Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Melanostatin (also known as MIF-1 or Pro-Leu-Gly-NH2) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring peptide that acts as an inhibitor of α-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism of action involves preventing α-MSH from binding to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes.[3] By blocking this interaction, this compound inhibits the downstream signaling cascade that leads to the production of melanin (B1238610), the pigment responsible for skin and hair color. A synthetic version, this compound DM, has been developed and is also under investigation for its skin-lightening properties.[4]

Q2: What are the common animal models used to study the effects of this compound on skin pigmentation?

A2: Common animal models for studying skin pigmentation include various strains of mice and rats. C57BL/6 mice are often used due to their black coat color, which allows for visible assessment of pigmentation changes.[5] Hairless mice can also be valuable for topical application studies and for easier visualization of skin color changes.[6] Hyperpigmentation can be induced in these models, often through exposure to ultraviolet B (UVB) radiation, to simulate conditions of increased melanin production.[5][6][7][8]

Q3: What are the recommended routes of administration for this compound in animal models?

A3: this compound is poorly active orally and is typically administered via injection.[1] The most common parenteral routes of administration in rodent models are:

  • Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents.

  • Subcutaneous (SC) Injection: This route allows for slower, more sustained absorption.

  • Intravenous (IV) Injection: This provides the most rapid and complete bioavailability.

The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Difficulty in Determining an Effective Dose of this compound

  • Possible Cause: Lack of standardized dosage information for skin depigmentation studies.

  • Troubleshooting Steps:

    • Review Existing Data: While specific data for skin lightening is limited, a dose of 1 mg/kg (IP) has been used in rats for neurological studies. This can serve as a starting point for dose-range finding studies.

    • Consult Related Compound Data: Studies on other melanocortin receptor ligands can provide insights into potential dosage ranges. For example, a melanocortin 1 receptor agonist has been studied at doses of 1.0 and 3.0 mg/kg (SC) in mice and 1.0, 5.0, and 25.0 mg/kg/day (SC) in rats. While not directly comparable, this suggests a range for initial testing.

    • Conduct a Dose-Response Study: It is highly recommended to perform a pilot study with a range of doses (e.g., 0.1, 1.0, and 10 mg/kg) to determine the optimal dose for your specific animal model and experimental endpoint.

Issue 2: Inconsistent or No Observed Effect on Skin Pigmentation

  • Possible Cause 1: Inadequate Induction of Hyperpigmentation.

    • Troubleshooting Step: Ensure your UVB-irradiation protocol is sufficient to induce a consistent and measurable increase in skin pigmentation. Monitor the skin visually and consider using a colorimeter to quantify the change in skin darkness (L* value).[9]

  • Possible Cause 2: Suboptimal Dosing Regimen.

    • Troubleshooting Step: The frequency and duration of this compound administration may be insufficient. The half-life of peptides in circulation can be short. Consider a dosing schedule of once or twice daily injections. The treatment period should be long enough to observe changes in melanin content, which can take several weeks.

  • Possible Cause 3: Peptide Instability.

    • Troubleshooting Step: this compound, like other peptides, can be susceptible to degradation. Ensure proper storage of the lyophilized powder (frozen at -20°C or -80°C). Reconstitute the peptide in a sterile, buffered solution (e.g., sterile water or PBS) immediately before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted solution.

Issue 3: Issues with Peptide Solubility and Vehicle Selection

  • Possible Cause: Improper solvent or vehicle for in vivo administration.

  • Troubleshooting Steps:

    • Solubility: this compound (MIF-1) is reported to be soluble in water.

    • Vehicle Selection: For injections, sterile, isotonic solutions are required. Common vehicles for peptide administration include:

      • Sterile 0.9% saline

      • Phosphate-buffered saline (PBS)

    • Preparation: To prepare for injection, dissolve the lyophilized this compound powder in the chosen sterile vehicle to the desired stock concentration. This stock solution can then be further diluted to the final injection concentration. Ensure the final solution is clear and free of particulates.

Data Presentation

Table 1: Summary of Reported this compound (MIF-1) and Related Compound Dosages in Animal Models

CompoundAnimal ModelRoute of AdministrationDosageExperimental ContextReference
This compound (MIF-1)RatIntraperitoneal (IP)1 mg/kgNeurological studies-
This compound (MIF-1)RatSubcutaneous (SC)1.0 mg/kgNeurological studies[10]
Generic PeptideMouseIntravenous (IV), Subcutaneous (SC)1-5 mg/kg (starting dose)General in vivo studies-
MC1R Agonist (PL8177)MouseSubcutaneous (SC)1.0, 3.0 mg/kgPharmacokinetic study[11][12]
MC1R Agonist (PL8177)RatSubcutaneous (SC)1.0, 5.0, 25.0 mg/kg/dayPharmacokinetic study[11][12]

Note: The data for the MC1R agonist is provided for context on related compounds and may not be directly applicable to this compound, which is an antagonist.

Experimental Protocols

Protocol 1: Induction of Hyperpigmentation and Assessment of this compound Efficacy in Mice

This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and animal strain.

  • Animal Model: C57BL/6 mice (female, 8-10 weeks old).

  • Acclimatization: Acclimate mice for at least one week before the start of the experiment.

  • Induction of Hyperpigmentation:

    • Anesthetize the mice.

    • Shave a small area on the dorsal skin.

    • Expose the shaved area to a controlled dose of UVB radiation. A progressively increasing dose may reduce skin irritation.[6] The specific dose and frequency will need to be determined in a pilot study to achieve visible hyperpigmentation without causing burns.

  • Treatment Groups (n=5-10 mice per group):

    • Group 1: Vehicle control (e.g., sterile saline) via selected injection route (e.g., IP or SC).

    • Group 2: this compound (low dose, e.g., 0.1 mg/kg) via the same injection route.

    • Group 3: this compound (mid dose, e.g., 1.0 mg/kg) via the same injection route.

    • Group 4: this compound (high dose, e.g., 10 mg/kg) via the same injection route.

  • Administration:

    • Begin this compound or vehicle administration one day after the final UVB exposure.

    • Administer daily for 2-4 weeks.

  • Efficacy Assessment:

    • Visual Assessment: Photograph the pigmented area at regular intervals.

    • Colorimetry: Use a skin colorimeter to measure the L* value (lightness) of the pigmented skin at baseline and throughout the treatment period.[9]

    • Melanin Content Quantification: At the end of the study, euthanize the mice and collect skin biopsies from the treated area.

      • Histology: Use Fontana-Masson staining to visualize melanin in skin sections.[13]

      • Chemical Assay: Extract melanin from the skin tissue and quantify it spectrophotometrically.[4][14]

    • Tyrosinase Activity Assay: Measure the activity of tyrosinase, a key enzyme in melanin synthesis, in skin lysates.[5][15][16][17]

Mandatory Visualization

Melanostatin_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds and Activates This compound This compound (MIF-1) This compound->MC1R Blocks Binding Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Increases Transcription Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes

Caption: this compound's mechanism of action in the melanogenesis signaling pathway.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) Start->Acclimatization Hyperpigmentation Induce Hyperpigmentation (e.g., UVB Exposure) Acclimatization->Hyperpigmentation Grouping Randomize into Treatment Groups Hyperpigmentation->Grouping Treatment Administer this compound (e.g., IP or SC daily) Grouping->Treatment Monitoring Monitor Skin Pigmentation (Visual & Colorimetry) Treatment->Monitoring Throughout treatment Endpoint Endpoint Analysis (e.g., 2-4 weeks) Monitoring->Endpoint Analysis Skin Biopsy: - Melanin Quantification - Tyrosinase Activity Endpoint->Analysis End End Analysis->End

Caption: A general experimental workflow for assessing this compound efficacy in vivo.

References

Validation & Comparative

Validating Melanostatin Purity: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Melanostatin is a critical prerequisite for reliable experimental outcomes and therapeutic safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two cornerstone analytical techniques for peptide purity validation. We present detailed experimental protocols and supporting data to facilitate the selection and implementation of robust quality control strategies.

This compound, a tripeptide with the sequence Pro-Leu-Gly-NH2, acts as a release-inhibiting factor for melanocyte-stimulating hormone (MSH).[1][2] Like other synthetic peptides, it is susceptible to process-related impurities, including deletion sequences, truncated sequences, and products of incomplete deprotection, which can significantly impact its biological activity.[3] Therefore, rigorous analytical validation is imperative.

The Synergy of HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying peptide purity.[3][4] Reversed-Phase HPLC (RP-HPLC), in particular, separates the target peptide from its impurities based on hydrophobicity.[3][5] The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks.[6]

While HPLC excels at quantification, Mass Spectrometry (MS) is unparalleled for identity confirmation.[7] MS measures the mass-to-charge ratio of molecules, providing an accurate molecular weight of the peptide.[7][8] This confirms that the primary peak observed in the HPLC chromatogram corresponds to the correct this compound sequence.[7] The combination of HPLC and MS (LC-MS) offers a powerful, integrated approach for both separation and identification of the target peptide and any impurities.[9][10]

Comparative Data on this compound Purity

The following tables present hypothetical data from the analysis of three different batches of synthetic this compound, comparing their purity as determined by RP-HPLC and identity confirmation by mass spectrometry.

Table 1: RP-HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Main Peak Area (%)Total Impurity Area (%)Purity (%)
MS-2025-0112.5498.851.1598.85
MS-2025-0212.5695.234.7795.23
MS-2025-0312.5399.510.4999.51

Table 2: Mass Spectrometry Identity Confirmation of this compound Batches

Batch IDExpected Mass (Da)Observed Mass (Da)Mass Deviation (Da)Identity Confirmation
MS-2025-01284.35284.36+0.01Confirmed
MS-2025-02284.35284.350.00Confirmed
MS-2025-03284.35284.37+0.02Confirmed

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purity

Objective: To determine the purity of a synthetic this compound sample by separating the main peptide from synthesis-related impurities.

Materials:

  • HPLC System with a gradient pump and UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[3]

  • This compound sample

  • Sample solvent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm (for the peptide backbone)[6]

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of the main this compound peak / Total area of all peaks) x 100[6]

Protocol 2: Mass Spectrometry (MS) for this compound Identity Confirmation

Objective: To confirm the molecular weight of the synthetic this compound sample.

Materials:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI)

  • This compound sample from HPLC analysis or a separate sample prepared similarly.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For LC-MS, the eluent from the HPLC column is directly introduced into the MS source.[9]

  • Ionization: Ionize the peptide molecules using either ESI or MALDI.[9]

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound. The expected molecular weight for this compound (C13H24N4O3) is approximately 284.35 Da.[1]

    • Compare the observed mass to the theoretical mass. A close match confirms the identity of the peptide.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the interplay between HPLC and mass spectrometry, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis peptide This compound Sample dissolve Dissolve in Mobile Phase A peptide->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System filter->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (214 nm) separation->detection ms Mass Spectrometer separation->ms Eluent to MS (LC-MS) chromatogram Chromatogram detection->chromatogram ionization Ionization (ESI/MALDI) ms->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis mass_spectrum Mass Spectrum mass_analysis->mass_spectrum purity_calc Purity Calculation (% Area) chromatogram->purity_calc mw_confirm Molecular Weight Confirmation mass_spectrum->mw_confirm

Caption: Experimental workflow for this compound purity validation using LC-MS.

data_integration cluster_hplc HPLC Data cluster_ms Mass Spectrometry Data cluster_validation Validation Conclusion cluster_fail Further Investigation hplc_output HPLC Chromatogram (Purity Assessment) validation Validated Pure this compound hplc_output->validation High Purity (%) fail Impure or Incorrect Product hplc_output->fail Low Purity (%) ms_output Mass Spectrum (Identity Confirmation) ms_output->validation Correct Molecular Weight ms_output->fail Incorrect Molecular Weight

References

A Comparative Guide to In Vitro Melanin Inhibition: Melanostatin vs. Arbutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Melanostatin and Arbutin (B1665170), two prominent compounds investigated for their efficacy in inhibiting melanin (B1238610) synthesis in vitro. The following sections detail their mechanisms of action, comparative quantitative data from experimental studies, and the standardized protocols used for their evaluation.

Introduction and Overview

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase. The overproduction of melanin can lead to hyperpigmentary disorders, driving the search for effective and safe depigmenting agents. Among the numerous compounds studied, the synthetic peptide this compound and the naturally derived glycoside Arbutin are of significant interest due to their distinct mechanisms of action.

This compound , often available as this compound DM, is a synthetic peptide analogue of the melanocyte-inhibiting factor.[1] It is designed to interfere with the signaling pathways that initiate melanin production.[2] Arbutin , a glucopyranoside of hydroquinone, is found in plants like bearberry and cranberries.[3] It and its synthetic form, alpha-arbutin (B196051), are well-documented for their direct inhibitory effects on tyrosinase activity.[4][5]

Mechanism of Action

This compound and Arbutin inhibit melanogenesis via fundamentally different pathways, making them a subject of interest for targeted and combination therapies.

  • This compound: This peptide acts as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH).[2][6] Normally, α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, triggering a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] This, in turn, upregulates the expression and activity of tyrosinase. By blocking the binding of α-MSH to its receptor, this compound prevents the initiation of this cascade, thereby reducing tyrosinase expression and subsequent melanin synthesis.[1][8]

  • Arbutin: Arbutin's primary mechanism is the direct inhibition of tyrosinase.[3][9] Its structure is similar to that of L-tyrosine, the initial substrate for tyrosinase.[4] This structural similarity allows Arbutin to act as a competitive inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][9] This direct enzymatic inhibition effectively halts the rate-limiting steps of melanin production.[7] It has been shown to reduce tyrosinase activity without affecting its mRNA expression.[9]

Visualization of Inhibitory Pathways

The following diagram illustrates the distinct points of intervention for this compound and Arbutin within the melanogenesis signaling pathway.

Caption: Melanogenesis pathway showing this compound's antagonism of the MC1R receptor and Arbutin's direct inhibition of the tyrosinase enzyme.

Quantitative Data Comparison

The following tables summarize quantitative data from various in vitro studies. It is important to note that IC₅₀ values can vary significantly based on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. cellular) and the cell line used.

Table 1: Tyrosinase Inhibition
CompoundTyrosinase SourceSubstrateIC₅₀ ValueReference(s)
This compound --Not Applicable¹[1]
α-Arbutin MushroomL-DOPA0.48 mM[4]
B16-F10 Mouse Melanoma-297.4 ± 9.7 µM[10]
β-Arbutin (Arbutin) MushroomL-DOPA4.8 mM[4]
B16-F10 Mouse Melanoma-> 500 µM[10]
Kojic Acid (Control) Mushroom-14.8 µmol/L[11]
B16-F10 Mouse Melanoma-57.8 ± 1.8 µM[10]

¹this compound does not directly inhibit the tyrosinase enzyme; it works upstream by reducing its expression and activation via the α-MSH pathway.[1]

Table 2: Melanin Content Inhibition in Cell Culture
CompoundCell LineConcentrationMelanin ReductionReference(s)
This compound In vitro studies-Effective reduction noted²[1][2]
α-Arbutin HMV-II Human Melanoma0.5 mMReduced to 76% of control[12]
β-Arbutin (Arbutin) B16 Melanoma (α-MSH stimulated)1130 µmol/L (IC₅₀)50% reduction[11]
Kojic Acid (Control) B16 Melanoma (α-MSH stimulated)735 µmol/L45.7% reduction[11]

²Specific IC₅₀ values for melanin content reduction by this compound are not consistently reported in publicly available literature; however, its efficacy in reducing melanin synthesis in vitro has been validated.[1][2]

Table 3: Cytotoxicity
CompoundCell LineMetricValue / ObservationReference(s)
This compound --Enhanced stability due to D-amino acids; generally considered safe in formulations.[2]
α-Arbutin HMV-II Human MelanomaCell GrowthNo inhibition below 1.0 mM[12]
β-Arbutin (Arbutin) B16 MelanomaIC₅₀1.8 mmol/L[11]
VariousGeneral1 mM is often considered a boundary concentration between safety and cytotoxicity.[4]

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the efficacy of melanogenesis inhibitors. Below are detailed methodologies for key in vitro experiments.

Mushroom Tyrosinase Activity Assay

This cell-free assay directly measures the effect of a compound on the enzymatic activity of purified mushroom tyrosinase.

  • Reagent Preparation :

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mg/mL) in the same phosphate buffer.

    • Dissolve test compounds (this compound, Arbutin) and a positive control (Kojic Acid) in a suitable solvent (e.g., DMSO or buffer) to create stock solutions, followed by serial dilutions.

  • Assay Procedure (96-well plate format) :

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound dilution (or solvent control).

      • 20 µL of mushroom tyrosinase solution.

    • Pre-incubate the plate at room temperature (or 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Incubate the plate at 37°C for 10-20 minutes.

  • Data Acquisition :

    • Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.[13][14]

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the solvent control and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC₅₀ value by plotting inhibition percentage against the log of the compound concentration.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16-F10 mouse melanoma cells) after treatment with a test compound.

  • Cell Culture and Treatment :

    • Seed B16-F10 cells in a 24-well or 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.[14][16] Often, a stimulator like α-MSH (e.g., 100 nM) is added to induce melanogenesis.[11]

  • Melanin Extraction :

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

    • Harvest the cells using trypsin and centrifuge to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH (e.g., 200 µL) containing a small percentage of DMSO.

    • Incubate the mixture at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.[15][17]

  • Data Acquisition :

    • Measure the absorbance of the supernatant at 405-475 nm using a microplate reader.[15]

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA) or cell number to account for any cytotoxic effects.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability, ensuring that observed reductions in melanin are not simply due to cell death.

  • Cell Culture and Treatment :

    • Seed cells (e.g., B16-F10 or human keratinocytes) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[14]

    • Treat the cells with the same concentrations of test compounds used in the melanin assay for the same duration (e.g., 48-72 hours).

  • MTT Incubation :

    • Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.[18][19]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement :

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 540-570 nm.[16] The absorbance is directly proportional to the number of viable cells.

Visualization of Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing melanogenesis inhibitors in vitro.

Experimental_Workflow cluster_assays Parallel In Vitro Assays start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node start Start: Compound Selection cell_culture 1. Cell Culture (e.g., B16-F10 Melanoma Cells) start->cell_culture treatment 2. Treatment with This compound / Arbutin cell_culture->treatment cytotoxicity 3a. Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity melanin 3b. Melanin Content Assay treatment->melanin tyrosinase 3c. Cellular Tyrosinase Activity Assay treatment->tyrosinase cytotox_data Viability Data (% of Control) cytotoxicity->cytotox_data melanin_data Melanin Content (µg/mg protein) melanin->melanin_data tyrosinase_data Tyrosinase Activity (% Inhibition) tyrosinase->tyrosinase_data is_toxic Is Compound Cytotoxic? cytotox_data->is_toxic analyze 4. Analyze & Compare IC50 / Efficacy is_toxic->analyze No conclusion Conclusion: Comparative Efficacy is_toxic->conclusion Yes (Confounding Factor) melanin_data->analyze tyrosinase_data->analyze analyze->conclusion

Caption: Standard workflow for the in vitro evaluation of melanogenesis inhibitors like this compound and Arbutin.

Conclusion

This compound and Arbutin represent two distinct and valuable strategies for inhibiting melanin synthesis in vitro.

  • Arbutin acts as a direct, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. Its efficacy is readily quantifiable through direct enzyme inhibition and cellular melanin reduction assays. The synthetic form, α-arbutin, has demonstrated greater potency than its naturally occurring β-arbutin counterpart.[5]

  • This compound operates at a higher level in the signaling cascade, preventing the hormonal stimulation of melanogenesis by antagonizing the MC1R receptor. This mechanism suggests its potential for inhibiting melanin production triggered by external stimuli like UV radiation, which increases α-MSH levels.[1]

For researchers, the choice between these compounds depends on the experimental goal. Arbutin is an excellent candidate for studies focused on direct tyrosinase inhibition and serves as a well-established benchmark. This compound, however, offers a model for investigating the upstream regulation of melanogenesis and the development of inhibitors that target cell-surface receptors rather than intracellular enzymes. The differing mechanisms also suggest potential for synergistic effects in combination studies, a promising avenue for future research in dermatological and cosmetic science.

References

A Comparative Analysis of Melanostatin and Hydroquinone Cytotoxicity in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Depigmenting Agents

In the pursuit of developing effective and safe treatments for hyperpigmentation, a thorough understanding of the cytotoxic profiles of active compounds is paramount. This guide provides a detailed comparison of two widely known depigmenting agents, Melanostatin (often referred to as Nonapeptide-1) and hydroquinone (B1673460), with a specific focus on their cytotoxic effects on melanocytes. While both agents aim to reduce melanin (B1238610) production, their mechanisms of action and, consequently, their impact on cell viability, differ significantly. This comparison synthesizes available experimental data to offer a clear perspective for researchers in the field.

Executive Summary: A Tale of Two Mechanisms

The fundamental difference in the cytotoxic profiles of this compound and hydroquinone lies in their distinct molecular mechanisms. This compound, a biomimetic peptide, functions as an antagonist to the α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the signaling cascade that leads to melanin synthesis without reported cytotoxicity to melanocytes. In stark contrast, hydroquinone's depigmenting action is intrinsically linked to its cytotoxic nature, involving the inhibition of tyrosinase and the generation of reactive oxygen species (ROS) that lead to melanocyte cell death.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and hydroquinone in melanocyte and related cell lines. It is important to note that while hydroquinone has been extensively studied for its cytotoxic effects, quantitative, peer-reviewed data for this compound's cytotoxicity is less prevalent, with most sources claiming its non-cytotoxic nature.

CompoundCell LineAssayConcentrationResultReference
This compound (Nonapeptide-1) Human Epidermal Melanocytes (HEM) and HaCaT cellsCell Viability Assay20 µM (for 3 days)No significant impact on cell viability reported.[1]
B16F10 melanoma cells and HaCaT keratinocytesMTT Assay10, 50, 100, and 200 μMNot cytotoxic at the tested concentrations.
Hydroquinone A375p (dermal cell line)MTT AssayVariousSignificant reduction in cell viability (at least 50% reduction at all tested concentrations).[2]
B16F10 (Mouse Melanoma)MTT AssayDose-dependentSignificant cytotoxic effect.[3]
melan-a (Melanocytes)Not specifiedNot specifiedMore cytotoxic than Arbutin and Deoxyarbutin.[3]
Primary and immortalized melanocytesMTT Assay250 µM (for 24 hrs)Approximately 50% reduction in cell viability.[4]
Primary and immortalized melanocytesMTT Assay500 µM (for 24 hrs)Over 80% reduction in cell viability.[4]

Signaling Pathways and Mechanisms of Action

The differential cytotoxicity of this compound and hydroquinone is a direct consequence of their interaction with distinct cellular pathways.

This compound (Nonapeptide-1): A Non-Cytotoxic Pathway

This compound operates as a competitive antagonist of the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of α-MSH, it prevents the activation of adenylyl cyclase, thereby inhibiting the downstream signaling cascade that leads to the transcription of key melanogenic enzymes like tyrosinase.[5] This mechanism reduces melanin synthesis without interfering with the normal physiological functions or viability of the melanocytes.[6][7]

cluster_0 Melanocyte This compound This compound MC1R MC1R This compound->MC1R Blocks alpha_MSH alpha_MSH alpha_MSH->MC1R Binds Adenylyl_Cyclase Adenylyl Cyclase MC1R->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Activates Transcription Melanin Melanin Tyrosinase->Melanin Synthesizes

This compound's non-cytotoxic mechanism of action.

Hydroquinone: A Cytotoxic Pathway

Hydroquinone exerts its depigmenting effect through a multi-faceted and cytotoxic mechanism. Firstly, it acts as an inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. Secondly, and more critically for its cytotoxicity, hydroquinone is oxidized within melanocytes to form highly reactive intermediates, including semiquinone radicals and p-benzoquinone.[8] These reactive species lead to oxidative stress, damage to cellular membranes and DNA, and ultimately induce apoptosis (programmed cell death).[3] This melanocytotoxic activity is a key contributor to its skin lightening effect.[8]

cluster_1 Melanocyte Hydroquinone Hydroquinone Tyrosinase_Inhibition Tyrosinase Inhibition Hydroquinone->Tyrosinase_Inhibition Oxidation Oxidation Hydroquinone->Oxidation Reduced_Melanin Reduced Melanin Synthesis Tyrosinase_Inhibition->Reduced_Melanin ROS Reactive Oxygen Species (ROS) Oxidation->ROS Quinones Quinones Oxidation->Quinones Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Membranes, DNA) Quinones->Cellular_Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Hydroquinone's cytotoxic mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate melanocytes (e.g., B16F10 or primary human melanocytes) in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or hydroquinone) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Start Start Seed_Cells Seed Melanocytes in 96-well plate Start->Seed_Cells Adherence Allow to adhere (24h) Seed_Cells->Adherence Treatment Treat with Compound Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Experimental workflow for the MTT assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be quantified.

Protocol:

  • Cell Culture and Treatment: Culture melanocytes in appropriate plates and treat with the test compounds for the desired time to induce apoptosis.

  • Cell Lysis: Lyse the cells using a specific lysis buffer provided with the assay kit to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase Reaction: Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) in a reaction buffer.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

  • Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.

Conclusion

The comparison between this compound and hydroquinone highlights a critical divergence in their interaction with melanocytes. This compound presents a targeted approach to depigmentation by inhibiting a specific signaling pathway without inducing cell death. This non-cytotoxic profile makes it an attractive candidate for cosmetic and therapeutic applications where cell viability is a primary concern. Conversely, hydroquinone's efficacy is, in part, reliant on its cytotoxicity towards melanocytes. While effective, this mechanism raises safety considerations, particularly with long-term use. For researchers and drug development professionals, the choice between these or similar agents will depend on the desired therapeutic outcome, the acceptable safety profile, and the specific application. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for further investigation and development in the field of skin pigmentation.

References

Efficacy of Melanostatin-5 in Skin Lightening: A Comparative Analysis with Other Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Skin Lightening Peptides

The quest for safe and effective skin lightening agents has led to the exploration of various bioactive peptides that modulate melanogenesis. Among these, Melanostatin-5 (also known as Nonapeptide-1) has emerged as a prominent candidate. This guide provides a comprehensive comparison of the efficacy of this compound-5 against other well-known and novel skin lightening peptides, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of skin lightening peptides involves the inhibition of melanin (B1238610) synthesis. However, the specific molecular targets and pathways can differ significantly.

This compound-5 (Nonapeptide-1): The Competitive Antagonist

This compound-5 is a biomimetic peptide that acts as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, it prevents the initiation of the downstream signaling cascade that leads to the production of melanin.[1] This targeted action at the receptor level is a key differentiator for this compound-5. In vitro studies have shown that Nonapeptide-1 can downregulate the expression of MC1R and significantly diminish the expression of key melanogenesis enzymes and transcription factors, including tyrosinase, TRP-1, TRP-2, and MITF.[1]

Other Peptides: Targeting Tyrosinase and Beyond

In contrast, many other skin lightening peptides, such as Decapeptide-12 , function primarily as direct inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Decapeptide-12 has been reported to inhibit tyrosinase activity by approximately 35% in melanocyte lysates.[3]

Oligopeptide-68 takes a different approach by inhibiting the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[4][5] By targeting MITF, Oligopeptide-68 effectively reduces the expression of tyrosinase and other enzymes involved in melanin synthesis.[4][5]

Quantitative Comparison of Efficacy

Direct head-to-head comparative studies with standardized methodologies are limited. However, by compiling data from various in vitro and clinical studies, we can draw meaningful comparisons.

Table 1: In Vitro Efficacy of Skin Lightening Peptides

PeptideMechanism of ActionAssayResultsSource
This compound-5 (Nonapeptide-1) α-MSH antagonist at MC1RMelanin Synthesis Assay (in vitro)~33% reduction in melanin synthesis.[1][1]
Tyrosinase Inhibition Assay16.67% inhibition at 0.3% (v/v).[6][6]
Decapeptide-12 Tyrosinase inhibitorTyrosinase Inhibition Assay (melanocyte lysate)~35% reduction in tyrosinase activity.[3][3]
Melanin Content Assay (cultured melanocytes)>40% reduction in intracellular melanin content after 7 days.[3][3]
Oligopeptide-68 MITF inhibitorMelanin Synthesis AssayDose-dependent inhibition of melanin production.[7]
Tyrosinase Activity AssayDose-dependent inhibition of tyrosinase activity.[7]
Novel Pentapeptide (ECGYF) Tyrosinase inhibitorTyrosinase Inhibition Assay (Mushroom)IC50: 0.46 mM.[8][8]
Arbutin (Control) Tyrosinase inhibitorTyrosinase Inhibition Assay (Mushroom)IC50: 5.73 mM.[8][8]
Kojic Acid (Control) Tyrosinase inhibitorTyrosinase Inhibition Assay (Mushroom)--
Glutathione (Control) Tyrosinase inhibitorTyrosinase Inhibition Assay (Mushroom)IC50: 1.18 mM.[8][8]

Note: The experimental conditions, such as peptide concentrations and cell lines used, may vary between studies, making direct comparison challenging.

Clinical Efficacy

Clinical trials provide valuable insights into the real-world performance of these peptides.

A double-blind, parallel-group, randomized controlled pilot study on Nonapeptide-1 demonstrated a consistent reduction in the melasma area and severity index score over an eight-month period.[1] Another study reported that after 56 days of use, a formulation containing Nonapeptide-1 increased skin lightness (L* value) by 6.42%.[2]

For Oligopeptide-68 , a comparative clinical study showed that a formulation containing it had superior skin whitening effects compared to hydroquinone-based creams at 2% and 4% concentrations.[4]

A 24-week clinical evaluation of Decapeptide-12 for moderate to severe melasma reported that approximately 25% of participants experienced complete clearance of melasma after six weeks.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular α-MSH α-MSH MC1R MC1R α-MSH->MC1R This compound-5 This compound-5 This compound-5->MC1R Inhibits AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Tyrosinase->Melanin Synthesizes Oligopeptide-68 Oligopeptide-68 Oligopeptide-68->MITF Inhibits Decapeptide-12 Decapeptide-12 Decapeptide-12->Tyrosinase Inhibits

Fig. 1: Simplified Melanogenesis Signaling Pathway

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Peptide Solution B Add Buffer, Peptide, and Tyrosinase to well A->B C Incubate B->C D Add L-DOPA to initiate reaction C->D E Measure Absorbance at 475 nm D->E F Calculate % Inhibition: ((Control - Sample) / Control) * 100 E->F G Determine IC50 Value F->G Melanin_Content_Assay cluster_culture Cell Culture & Treatment cluster_extraction Melanin Extraction cluster_quantification Quantification A Seed B16F10 cells B Treat with α-MSH and Test Peptide A->B C Incubate for 48-72h B->C D Wash cells with PBS C->D E Lyse cells with NaOH + DMSO D->E F Incubate at 80°C to solubilize melanin E->F G Measure Absorbance at ~405 nm F->G H Normalize to protein concentration G->H I Calculate % Melanin Content vs Control H->I

References

Validating the Neuroprotective Effects of Melanostatin (MIF-1) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the neuroprotective effects of Melanostatin, also known as MSH Release-Inhibiting Factor (MIF-1), a tripeptide (Pro-Leu-Gly-NH2) with known anti-Parkinsonian and antidepressant effects.[1][2][3] While in vivo studies suggest its therapeutic potential, comprehensive in vitro data quantifying its direct neuroprotective capabilities against common neurotoxic insults is not yet widely published. This guide outlines the requisite experimental protocols and presents a proposed comparative analysis against established neuroprotective agents.

Comparative Analysis of Neuroprotective Efficacy

To objectively evaluate the neuroprotective potential of this compound (MIF-1), its performance should be benchmarked against a standard neuroprotective agent, such as N-Acetylcysteine (NAC), a well-known antioxidant. The following tables present hypothetical, yet expected, outcomes from in vitro assays designed to quantify neuroprotection.

Table 1: Effect of this compound (MIF-1) on Neuronal Viability following Oxidative Stress

Treatment Group (SH-SY5Y cells)ConcentrationCell Viability (% of Control)
Control (Vehicle)-100 ± 4.5
Hydrogen Peroxide (H₂O₂)200 µM48 ± 5.2
This compound (MIF-1) + H₂O₂1 µM75 ± 6.1
N-Acetylcysteine (NAC) + H₂O₂1 mM85 ± 5.5

This table illustrates the expected protective effect of this compound on cell viability in the presence of an oxidative stressor.

Table 2: Assessment of Cytotoxicity via Lactate (B86563) Dehydrogenase (LDH) Release

Treatment Group (SH-SY5Y cells)ConcentrationLDH Release (% of Maximum)
Control (Vehicle)-10 ± 2.1
6-Hydroxydopamine (6-OHDA)100 µM85 ± 7.3
This compound (MIF-1) + 6-OHDA1 µM40 ± 5.9
N-Acetylcysteine (NAC) + 6-OHDA1 mM30 ± 4.8

This table demonstrates the potential of this compound to reduce cell membrane damage caused by the neurotoxin 6-OHDA.

Table 3: Quantification of Apoptosis and Oxidative Stress

Treatment Group (SH-SY5Y cells)Caspase-3/7 Activity (Fold Change)Intracellular ROS (Fold Change)
Control (Vehicle)1.0 ± 0.11.0 ± 0.2
Glutamate (B1630785)2 mM4.5 ± 0.6
This compound (MIF-1) + Glutamate1 µM2.1 ± 0.4
N-Acetylcysteine (NAC) + Glutamate1 mM1.5 ± 0.3

This table highlights this compound's proposed role in mitigating apoptotic pathways and reducing reactive oxygen species induced by excitotoxicity.

Proposed Signaling Pathway for this compound (MIF-1)

Studies have indicated that this compound (MIF-1) may exert its effects through the modulation of specific intracellular signaling cascades. In SH-SY5Y neuronal cells, MIF-1 has been shown to induce the expression of the immediate early gene c-Fos.[4][5] This induction is preceded by a transient increase in the phosphorylation of Extracellular signal-Regulated Kinase (pERK) and an initial reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3).[4][6] This suggests a potential signaling pathway where MIF-1 binding to its receptor initiates a cascade involving ERK and STAT3, ultimately leading to changes in gene expression via c-Fos that could underpin its neuroprotective effects.

G MIF1 This compound (MIF-1) Receptor Putative Receptor MIF1->Receptor pERK pERK ↑ Receptor->pERK pSTAT3 pSTAT3 ↓ Receptor->pSTAT3 cFos c-Fos Expression ↑ pERK->cFos pSTAT3->cFos Neuroprotection Neuroprotective Effects (e.g., Anti-apoptosis, Reduced ROS) cFos->Neuroprotection

Proposed signaling pathway of this compound (MIF-1).

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the neuroprotective effects of this compound (MIF-1) in vitro.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used and appropriate model for in vitro neurotoxicity studies.[7][8]

  • Culture Conditions: Cells should be maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (MIF-1) (e.g., 0.1, 1, 10 µM) or a control compound (e.g., 1 mM NAC) for 2 hours.

    • Introduce the neurotoxic agent:

      • Oxidative Stress: 200 µM Hydrogen Peroxide (H₂O₂).[9]

      • Dopaminergic Neurotoxicity: 100 µM 6-Hydroxydopamine (6-OHDA).[10][11][12]

      • Excitotoxicity: 2 mM L-Glutamate.[8][13][14][15][16]

    • Incubate for an additional 24 hours before performing viability and cytotoxicity assays.

Cell Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][17]

  • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control group.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.[4][18][19][20]

  • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase/NADH and INT) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate LDH release as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • After treatment, equilibrate the 96-well plate to room temperature.

  • Add 100 µL of a luminogenic caspase-3/7 reagent to each well.

  • Mix gently by orbital shaking for 1 minute.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

  • Express data as a fold change relative to the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a cell-permeable dye (e.g., DCFH-DA) that fluoresces upon oxidation by ROS.[21][22][23][24]

  • Following treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Express data as a fold change in fluorescence relative to the untreated control.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify proteins involved in the proposed signaling cascade.[5]

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against pERK, ERK, pSTAT3, STAT3, c-Fos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of experiments and data analysis for a comprehensive in vitro validation of this compound's neuroprotective properties.

G cluster_0 Phase 1: In Vitro Model Setup cluster_1 Phase 2: Neuroprotection Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Comparison A Culture SH-SY5Y Neuronal Cells B Pre-treatment: This compound vs. Control (NAC) A->B C Induce Neurotoxicity: H2O2, 6-OHDA, or Glutamate B->C D Cell Viability (MTT Assay) C->D E Cytotoxicity (LDH Assay) C->E F Apoptosis (Caspase-3/7 Assay) C->F G Oxidative Stress (ROS Assay) C->G H Protein Extraction & Western Blot C->H J Quantify Results D->J E->J F->J G->J I Analyze Signaling Pathway: pERK, pSTAT3, c-Fos H->I I->J K Generate Comparative Data Tables J->K

Workflow for validating this compound's neuroprotection.

References

cross-reactivity of Melanostatin with other melanocortin receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of key melanocortin ligands, with a focus on the synthetic analog Melanotan II, the endogenous agonist α-Melanocyte-Stimulating Hormone (α-MSH), and the mixed agonist/antagonist SHU9119. Understanding the binding affinities and functional potencies of these compounds at the different melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R) is critical for the development of selective therapeutics targeting a wide range of physiological processes, including pigmentation, energy homeostasis, sexual function, and inflammation.

Data Presentation: Ligand-Receptor Interaction Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Melanotan II, α-MSH, and SHU9119 at human melanocortin receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 1: Binding Affinity (Ki, nM) of Melanocortin Ligands

LigandhMC1RhMC3RhMC4RhMC5RReference
Melanotan II0.67346.646[1][2]
α-MSH0.3215.541.4332[3]
SHU9119 (Antagonist)-0.23 (IC50)0.06 (IC50)0.09 (IC50)[4]

Table 2: Functional Potency (EC50, nM) of Melanocortin Ligands

LigandhMC1RhMC3RhMC4RhMC5RReference
Melanotan II~1.0~1.0~5.0~10.0[3]
α-MSH1.011.044.710.5[3]
SHU9119 (Partial Agonist)AgonistAntagonistAntagonist0.12

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: competitive radioligand binding assays and functional cAMP accumulation assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific melanocortin receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected to stably express a specific human melanocortin receptor subtype (e.g., hMC1R, hMC3R, hMC4R, or hMC5R). The cells are cultured and harvested, followed by homogenization and centrifugation to isolate a crude membrane fraction containing the receptors.

  • Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a high-affinity radioligand, typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH), and varying concentrations of the unlabeled test compound (e.g., Melanotan II).

  • Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5][6]

cAMP Accumulation Functional Assay

Objective: To measure the functional potency (EC50) of a test compound by quantifying its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

Methodology:

  • Cell Culture: HEK293 or CHO cells expressing the melanocortin receptor of interest are seeded in multi-well plates and cultured overnight.

  • Compound Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then treated with various concentrations of the test compound (e.g., Melanotan II) and incubated for a specific period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Following incubation, the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the cell lysate is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or reporter gene assays that measure the activity of a cAMP-responsive element (CRE).[2][6][7]

  • Data Analysis: The measured cAMP levels are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[8]

Mandatory Visualization

Melanocortin Receptor Signaling Pathway

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1/3/4/5R) G_protein Gs Protein MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Melanocortin Ligand (e.g., α-MSH, Melanotan II) Ligand->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Melanogenesis, Inflammation Modulation) CREB->Gene_Expression Transcription Activation

Caption: Agonist binding to a melanocortin receptor activates a Gs protein-coupled signaling cascade.

Experimental Workflow for a Radioligand Binding Assay

Binding_Assay_Workflow start Start cell_culture 1. Cell Culture with Receptor Expression start->cell_culture membrane_prep 2. Membrane Preparation cell_culture->membrane_prep incubation 3. Incubation: Membranes + Radioligand + Unlabeled Ligand membrane_prep->incubation filtration 4. Filtration to Separate Bound & Free Ligand incubation->filtration counting 5. Gamma Counting of Bound Radioligand filtration->counting analysis 6. Data Analysis: IC50 & Ki Determination counting->analysis end End analysis->end

Caption: A typical workflow for determining ligand binding affinity using a radioligand binding assay.

References

A Comparative Guide to Synthetic vs. Naturally Derived Melanostatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cosmetic science, understanding the nuances between synthetic and naturally derived bioactive peptides is paramount. This guide provides an objective comparison of naturally derived Melanostatin (MIF-1) and a common synthetic analog, this compound DM, focusing on their performance, underlying mechanisms, and the experimental data available to date.

Introduction to this compound and its Role in Melanogenesis

This compound, endogenously found as Melanocyte-Inhibiting Factor (MIF-1), is a tripeptide with the sequence Pro-Leu-Gly-NH2. It is a derivative of the hormone oxytocin.[1] Its primary role in pigmentation is the inhibition of melanin (B1238610) synthesis. Melanin production is a complex process initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction triggers a signaling cascade that ultimately leads to the synthesis of melanin.[2] Both naturally derived and synthetic this compound analogs exert their effects by acting as antagonists to the α-MSH receptor, thereby blocking this signaling pathway and reducing melanin production.[2][3]

Synthetic Analogs: The Case of this compound DM

To enhance the properties of the native peptide, synthetic analogs have been developed. A prominent example is this compound DM, a hexapeptide with a sequence that includes D-amino acids (His-D-Arg-Ala-Trp-D-Phe-Lys-NH2).[3] These modifications are introduced primarily to increase the peptide's stability and resistance to enzymatic degradation, which can be a significant limitation for naturally occurring peptides.[4]

Quantitative Data Comparison

FeatureNaturally Derived this compound (MIF-1)Synthetic this compound DM
Sequence Pro-Leu-Gly-NH2His-D-Arg-Ala-Trp-D-Phe-Lys-NH2
Origin Endogenous peptide derived from oxytocin[1]Laboratory-synthesized peptide[3]
Primary Function Inhibition of α-MSH release and action[1]Antagonist of α-MSH receptor[2][3]
Melanin Inhibition Established as a melanin inhibiting factor, but specific IC50 values for direct melanin synthesis inhibition in skin models are not widely reported.In vitro studies have shown a reduction of melanin production by approximately 25%. Specific IC50 values are not consistently published.[3]
Stability Remarkably resistant to degradation in human serum.[5]Enhanced stability due to the incorporation of D-amino acids, which provides resistance to enzymatic breakdown.[4]
Other Functions Exhibits a range of effects on the central nervous system, including anti-depressant and anti-Parkinsonian actions.[1]Designed for more specific action on α-MSH signaling in skin.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these peptides, the following diagrams are provided.

Melanogenesis Signaling Pathway

This diagram illustrates the signaling cascade initiated by α-MSH and the point of intervention for this compound.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R This compound This compound (Natural/Synthetic) This compound->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Melanogenesis signaling pathway and this compound's inhibitory action.
In Vitro Efficacy Evaluation Workflow

This diagram outlines a typical experimental workflow for assessing the efficacy of melanin-inhibiting compounds.

Experimental_Workflow cluster_assays Efficacy and Safety Assays Cell_Culture B16F10 Melanoma Cell Culture Treatment Treatment with This compound Peptides (various concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT Assay) Incubation->Viability Melanin_Content Melanin Content Assay Incubation->Melanin_Content Tyrosinase_Activity Tyrosinase Activity Assay Incubation->Tyrosinase_Activity Data_Analysis Data Analysis (e.g., IC50 calculation) Viability->Data_Analysis Melanin_Content->Data_Analysis Tyrosinase_Activity->Data_Analysis

General workflow for in vitro evaluation of this compound peptides.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the performance of melanogenesis inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compounds on B16F10 melanoma cells and to establish a non-toxic concentration range for subsequent efficacy assays.

Methodology:

  • Cell Seeding: B16F10 melanoma cells are seeded into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell adherence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of either naturally derived or synthetic this compound. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the untreated control cells.

Melanin Content Assay

Objective: To quantify the amount of melanin produced by B16F10 cells after treatment with the test compounds.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with non-toxic concentrations of the this compound peptides as determined by the cell viability assay, typically in a 6-well or 24-well plate. α-MSH is often added to stimulate melanin production.

  • Cell Lysis: After a 48-72 hour incubation period, the cells are washed with PBS and harvested. The cell pellet is then dissolved in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

  • Quantification: The melanin content is determined by measuring the absorbance of the lysate at 405-475 nm using a microplate reader. A standard curve using synthetic melanin is used to quantify the melanin concentration.

Tyrosinase Activity Assay (Cell-based and In Vitro)

Objective: To assess the effect of the test compounds on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

a) Cellular Tyrosinase Activity:

  • Cell Culture and Treatment: Similar to the melanin content assay, B16F10 cells are cultured and treated with the test compounds.

  • Cell Lysis: After treatment, cells are washed and lysed using a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Enzyme Reaction: The cell lysate is incubated with L-DOPA (a substrate for tyrosinase). The conversion of L-DOPA to dopachrome (B613829) results in a color change.

  • Absorbance Measurement: The rate of dopachrome formation is measured by reading the absorbance at approximately 475 nm over time.

b) In Vitro (Mushroom Tyrosinase) Activity:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., sodium phosphate (B84403) buffer, pH 6.8), mushroom tyrosinase enzyme, and various concentrations of the this compound peptides.[9]

  • Pre-incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes) at room temperature.[9][10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA.[9][11]

  • Absorbance Measurement: The formation of dopachrome is measured spectrophotometrically at around 475 nm.[10][11] The inhibitory activity is calculated as a percentage decrease in enzyme activity compared to the control without the inhibitor.

Conclusion

Both naturally derived this compound (MIF-1) and its synthetic counterpart, this compound DM, function as inhibitors of melanin synthesis by antagonizing the α-MSH receptor. The primary advantage of the synthetic version lies in its enhanced stability, a result of the strategic inclusion of D-amino acids in its sequence.[4] While direct, quantitative comparative efficacy data remains elusive in publicly available literature, the underlying principles and available information suggest that synthetic analogs like this compound DM offer a more robust option for cosmetic and pharmaceutical formulations where stability and longevity of action are critical. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the performance differences between these two classes of molecules.

References

A Head-to-Head Battle in Pigmentation Control: Melanostatin vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective modulators of skin pigmentation, researchers and drug development professionals are constantly evaluating novel compounds against established agents. This guide provides a comprehensive comparison of two prominent molecules in the field: Melanostatin (Nonapeptide-1) and kojic acid. While both aim to reduce hyperpigmentation, they operate through distinct mechanisms, offering different approaches to controlling melanin (B1238610) synthesis. This analysis, supported by experimental data from various pigmentation models, will aid researchers in selecting the appropriate tool for their specific research needs.

Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data for this compound and kojic acid from in vitro studies. It is important to note that a direct head-to-head study under identical conditions was not identified in the public domain. Therefore, the presented data is compiled from various sources, and direct comparison of absolute values should be made with caution. The key distinction lies in their mechanism of action: this compound is a signaling inhibitor, while kojic acid is a direct enzyme inhibitor.

ParameterThis compound (Nonapeptide-1)Kojic AcidModel System
Mechanism of Action α-MSH AntagonistTyrosinase Inhibitor-
Binding Affinity (Ki) for MC1R 40 nM[1][2][3]Not ApplicableCOS-1 cells expressing human MC1R
IC50 (cAMP Inhibition) 2.5 nM[1][2][3]Not Applicableα-MSH-stimulated melanocytes
IC50 (Melanosome Dispersion) 11 nM[1][2][3]Not Applicableα-MSH-stimulated melanocytes
IC50 (Mushroom Tyrosinase) Not Applicable13.0 - 14.8 µmol/L[4]Mushroom Tyrosinase Assay
IC50 (B16 Cell Tyrosinase) Not Applicable113 µmol/L[4]B16 Melanoma Cell Lysate
EC50 (Melanin Reduction) Not explicitly found115.8 ± 8.0 μM[5]3D cultured B16F10 cells
Melanin Inhibition 33% reduction of α-MSH induced melanin synthesis[6]45.7% inhibition at 735 µmol/L[4]α-MSH-stimulated B16 melanoma cells

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the distinct roles of this compound and kojic acid, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for evaluating depigmenting agents.

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene (TYR) MITF->Tyrosinase_gene Upregulates Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translates to Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple steps This compound This compound (Nonapeptide-1) This compound->MC1R Blocks α-MSH binding Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits Experimental_Workflow start Start cell_culture In Vitro Model (e.g., B16 Melanoma Cells, Reconstructed Human Epidermis) start->cell_culture animal_model In Vivo Model (e.g., UV-irradiated Guinea Pigs) start->animal_model treatment Treatment with This compound or Kojic Acid (Various Concentrations) cell_culture->treatment assays Efficacy Assays treatment->assays tyrosinase_assay Tyrosinase Activity Assay (Cell-free or Cell-based) assays->tyrosinase_assay melanin_assay Melanin Content Assay assays->melanin_assay data_analysis Data Analysis and Comparison tyrosinase_assay->data_analysis melanin_assay->data_analysis in_vivo_treatment Topical Application of Test Compounds animal_model->in_vivo_treatment in_vivo_assessment Assessment of Pigmentation (Visual Scoring, Colorimetry, Histology) in_vivo_treatment->in_vivo_assessment in_vivo_assessment->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Melanostatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Melanostatin, a peptide known for its role as a melanin (B1238610) synthesis inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

While specific disposal protocols for this compound are not extensively detailed in published literature, the following procedures are based on established best practices for the disposal of peptide-based compounds and general laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although one Safety Data Sheet (SDS) indicates that a specific salt form of this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.[1][2]

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • When handling the lyophilized powder, weigh it carefully to minimize the formation of airborne dust.[2]

  • After handling, thoroughly wash hands and any exposed skin.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as chemical waste. Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[2]

1. Waste Segregation at the Source:

Proper segregation is the foundation of safe and compliant waste management.

  • Solid this compound Waste:

    • Place vials containing unused, expired, or residual lyophilized this compound into a designated and clearly labeled hazardous waste container for solid chemical waste.[2]

    • Any materials contaminated with solid this compound, such as weighing papers, contaminated gloves, and paper towels, should also be placed in this container.[2]

    • Seal the container securely.[2]

  • Liquid this compound Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[2]

    • Ensure the waste container is compatible with the solvent used to reconstitute the this compound.

    • Do not mix incompatible waste streams to prevent potentially hazardous reactions.[3]

    • Used pipette tips and other contaminated disposable labware should be collected in the designated solid waste container.[2]

2. Spill Management:

In the event of a spill, prompt and appropriate action is necessary.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[2]

  • Clean the spill area as appropriate for the solvent used.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the solid hazardous waste container.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2]

  • Always follow your institution's specific chemical hygiene plan and local, state, and federal regulations for chemical waste disposal.[3][4]

There are no specific, validated chemical inactivation protocols for this compound published for routine laboratory use.[2] Therefore, reliance on professional disposal services is the recommended and safest approach.

Summary of Key Information

ParameterGuidelineSource
GHS Classification Not classified as a hazardous substance (for this compound trifluoroacetate (B77799) salt).[1]
Primary Disposal Route Licensed chemical waste disposal service or institutional EHS.[2][3]
Solid Waste Collect in a labeled hazardous waste container for solids.[2]
Liquid Waste Collect in a labeled hazardous waste container for liquids.[2]
Drain/Trash Disposal Strictly prohibited.[2]
PPE Lab coat, safety glasses, chemical-resistant gloves.[2][5]
Storage Store in a dry, well-ventilated place. Some forms require storage at -20°C.[6][7][][9]

Disposal Workflow Diagram

Melanostatin_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_liquid Liquid Waste? ppe->is_liquid solid_waste Solid Waste Container (Contaminated Labware, Powder) is_liquid->solid_waste No liquid_waste Liquid Waste Container (Aqueous Solutions) is_liquid->liquid_waste Yes seal_label Seal and Clearly Label Waste Containers solid_waste->seal_label liquid_waste->seal_label ehs_disposal Arrange Pickup by Institutional EHS or Licensed Contractor seal_label->ehs_disposal spill Accidental Spill contain Contain & Absorb Spill spill->contain collect Collect Contaminated Material contain->collect collect->solid_waste

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Melanostatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Melanostatin, a peptide known for its role in inhibiting melanin (B1238610) synthesis. Adherence to these protocols is critical for ensuring accurate experimental outcomes and maintaining a safe laboratory environment.

Immediate Safety and Handling Protocols

While some safety data sheets (SDS) for this compound and its analogs indicate that it is not classified as a hazardous substance, it is best practice to handle all chemicals with a high degree of caution.[1] The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and contamination.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense when handling this compound in its lyophilized powder form and in solution.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and splashes.
Hand Protection Nitrile glovesPrevents skin contact with the peptide.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Engineering Controls
Control Specification Purpose
Ventilation Work in a well-ventilated area.Minimizes inhalation of the lyophilized powder.
Containment For procedures that may generate dust, use a chemical fume hood.Provides an additional layer of protection against inhalation.

Operational Plan: From Receipt to Reconstitution

Proper handling from the moment of receipt is crucial for maintaining the stability and integrity of this compound.

Storage of Lyophilized this compound

For optimal stability, lyophilized this compound should be stored under specific conditions.

Storage Duration Temperature Additional Considerations
Short-term -20°CKeep in a tightly sealed container in a desiccator to prevent moisture absorption.
Long-term -80°CFor extended storage, a lower temperature is recommended to minimize degradation.
Step-by-Step Reconstitution Protocol

Reconstituting lyophilized peptides requires careful attention to detail to ensure accurate concentration and maintain sterility.

  • Equilibrate to Room Temperature : Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Centrifuge the Vial : Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.

  • Prepare the Solvent : Use a sterile, appropriate solvent for reconstitution. The choice of solvent will depend on the specific experimental requirements and the solubility characteristics of the this compound analog. Common solvents include sterile water, phosphate-buffered saline (PBS), or a buffer recommended by the supplier.

  • Add the Solvent : Using a sterile syringe or pipette, slowly add the calculated volume of solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.

  • Dissolve the Peptide : Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade.

  • Storage of Reconstituted this compound : Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Segregate Waste : Collect all contaminated items, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed container for chemical waste. Do not pour peptide solutions down the drain.

  • Consult EHS : Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of peptide waste.

Understanding this compound's Mechanism of Action

This compound functions as an antagonist of the melanocortin 1 receptor (MC1R).[2][3][4] It competitively blocks the binding of α-melanocyte stimulating hormone (α-MSH) to MC1R on the surface of melanocytes.[2][3][4] This inhibition prevents the downstream signaling cascade that leads to the synthesis of melanin.[5][6]

Melanostatin_Pathway This compound Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds & Activates This compound This compound This compound->MC1R Binds & Inhibits AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates MITF MITF CREB->MITF Increases Transcription Melanin Melanin Synthesis MITF->Melanin Promotes

This compound inhibits melanin synthesis by blocking α-MSH binding to MC1R.

Quantitative Data for a this compound Analog (Nonapeptide-1)

The following data pertains to Nonapeptide-1, a known this compound analog that acts as a selective antagonist of MC1R.[3][4]

Parameter Value Description
Ki for MC1R 40 nMThe binding affinity of Nonapeptide-1 to the melanocortin 1 receptor.
IC50 (cAMP inhibition) 2.5 nMThe concentration of Nonapeptide-1 required to inhibit 50% of the α-MSH-induced intracellular cAMP production.
IC50 (melanosome dispersion) 11 nMThe concentration of Nonapeptide-1 required to inhibit 50% of the α-MSH-induced melanosome dispersion.

Experimental Workflow: Handling Lyophilized Peptides

The following diagram outlines the general workflow for handling a lyophilized peptide like this compound in a research setting.

Experimental_Workflow General Workflow for Handling Lyophilized this compound start Receive and Log Peptide storage Store at -20°C or -80°C start->storage equilibrate Equilibrate Vial to Room Temperature storage->equilibrate reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Volumes reconstitute->aliquot use Use in Experiment aliquot->use store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution disposal Dispose of Waste According to EHS Guidelines use->disposal store_solution->use

Workflow for handling lyophilized this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melanostatin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Melanostatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.